1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
描述
属性
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAFSGPGGEGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390027 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63566-53-0 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-fluorophenyl)maleimide, is a derivative of maleimide, a prominent scaffold in medicinal chemistry. The maleimide ring is a key structural motif in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, anti-inflammatory, and anticancer properties. The introduction of a 2-fluorophenyl substituent on the nitrogen atom can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the available chemical properties of this compound, intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in the public literature. The following table summarizes the available data and provides estimated values based on closely related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₆FNO₂ | PubChem |
| Molecular Weight | 191.16 g/mol | PubChem |
| Melting Point | Data not available. The related isomer, 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, has a melting point of 154.0 to 158.0 °C, suggesting a similar range for the 2-fluoro isomer. | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available. Generally, N-aryl maleimides exhibit limited solubility in water and are more soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
| Appearance | Likely a crystalline solid. | General property of similar compounds. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not readily found in peer-reviewed literature. The expected spectral characteristics are outlined below based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals corresponding to the protons on the maleimide ring and the 2-fluorophenyl group. The two protons on the maleimide ring are chemically equivalent and should appear as a singlet. The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
Maleimide Protons (H-3, H-4): Expected to be a singlet around δ 6.8-7.2 ppm.
-
Aromatic Protons (Fluorophenyl Ring): Expected to appear in the range of δ 7.0-7.6 ppm as a multiplet.
¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the 2-fluorophenyl ring.
-
Carbonyl Carbons (C-2, C-5): Expected around δ 165-175 ppm.
-
Olefinic Carbons (C-3, C-4): Expected around δ 134-138 ppm.
-
Aromatic Carbons (Fluorophenyl Ring): Expected in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by strong absorptions from the carbonyl groups and bands associated with the aromatic ring and the C-F bond.
-
C=O Stretching (imide): Two characteristic strong bands are expected in the region of 1700-1780 cm⁻¹.
-
C=C Stretching (alkene): A medium intensity band around 1600-1650 cm⁻¹.
-
C-N Stretching: Expected in the 1300-1400 cm⁻¹ region.
-
C-F Stretching: A strong band in the 1100-1250 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region.
Mass Spectrometry (Predicted) The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would likely involve the loss of CO and cleavage of the N-phenyl bond.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and widely used method for the preparation of N-substituted maleimides is the two-step procedure starting from maleic anhydride and the corresponding aniline.
General Synthesis of N-Aryl Maleimides
This workflow outlines the common synthetic route to N-aryl maleimides.
Caption: General synthetic workflow for N-aryl maleimides.
Methodology:
-
Synthesis of N-(2-fluorophenyl)maleamic acid:
-
Dissolve maleic anhydride in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add an equimolar amount of 2-fluoroaniline, either neat or dissolved in the same solvent, dropwise at room temperature.
-
Stir the reaction mixture for a period of 2-4 hours. The maleamic acid product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
-
Synthesis of this compound:
-
Suspend the dried N-(2-fluorophenyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual acetic anhydride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Reactivity and Biological Potential
The chemical reactivity of this compound is dominated by the electrophilic nature of the double bond in the maleimide ring. This makes it susceptible to Michael addition reactions, particularly with soft nucleophiles like thiols. This reactivity is the basis for its use as a covalent modifier of cysteine residues in proteins.
Michael Addition Reaction
This diagram illustrates the reaction of an N-aryl maleimide with a thiol-containing molecule.
Caption: Michael addition of a thiol to an N-aryl maleimide.
The biological activity of N-substituted maleimides is broad and includes:
-
Enzyme Inhibition: The ability to covalently modify cysteine residues can lead to the irreversible inhibition of enzymes where a cysteine is present in the active site.
-
Anticancer Activity: Several maleimide derivatives have shown potent anticancer activity, although the specific mechanisms are often complex and may involve multiple targets.
-
Anti-inflammatory Activity: Some N-aryl maleimides have been reported to possess anti-inflammatory properties.
While no specific biological activity or signaling pathway has been definitively elucidated for this compound in the available literature, its structural similarity to other biologically active maleimides suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to explore its pharmacological profile.
Conclusion
This compound is a compound of interest in medicinal chemistry due to its maleimide core. While specific, detailed chemical and biological data for this particular molecule is sparse in the public domain, this guide provides a foundational understanding based on its structure and the known properties of related compounds. The outlined general synthetic protocol and the predicted reactivity offer a starting point for researchers aiming to synthesize, characterize, and evaluate the biological potential of this and similar N-substituted maleimides. Further experimental investigation is necessary to fully characterize its chemical properties and explore its therapeutic applications.
An In-depth Technical Guide to the Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
This technical guide provides a comprehensive overview of the synthesis protocols for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a significant compound in drug development and chemical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of the synthesis workflow.
Introduction
This compound, also known as N-(2-fluorophenyl)maleimide, belongs to the class of N-substituted maleimides. These compounds are of considerable interest due to their versatile reactivity, which allows for their use as building blocks in the synthesis of more complex molecules and for bioconjugation applications. The synthesis of N-aryl maleimides is a well-established process, typically involving a two-step procedure.
Synthesis Pathway
The synthesis of this compound proceeds through a two-step reaction. The first step involves the acylation of 2-fluoroaniline with maleic anhydride to form the intermediate, N-(2-fluorophenyl)maleamic acid. The subsequent step is the cyclodehydration of this intermediate to yield the final product.
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.
Synthesis of N-(2-fluorophenyl)maleamic acid
This procedure details the formation of the maleamic acid intermediate through the reaction of 2-fluoroaniline with maleic anhydride[1].
Materials:
-
2-fluoroaniline
-
Maleic anhydride
-
Diethyl ether
Procedure:
-
Dissolve the desired amount of 2-fluoroaniline in diethyl ether.
-
In a separate flask, dissolve an equimolar amount of maleic anhydride in diethyl ether.
-
Slowly add the maleic anhydride solution to the 2-fluoroaniline solution with stirring.
-
Continue stirring the reaction mixture at room temperature. The N-(2-fluorophenyl)maleamic acid will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with diethyl ether to remove any unreacted starting materials.
-
The resulting N-phenylmaleamic acid can be used in the next step without further purification.
Synthesis of this compound
This protocol describes the cyclization of the N-(2-fluorophenyl)maleamic acid intermediate to the final maleimide product using acetic anhydride and sodium acetate[1][2].
Materials:
-
N-(2-fluorophenyl)maleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice/water mixture
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine the N-(2-fluorophenyl)maleamic acid, anhydrous sodium acetate, and acetic anhydride.
-
Heat the mixture with stirring. A typical temperature for this reaction is 100°C[2].
-
Continue heating for the specified reaction time. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into an ice/water mixture with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent to yield pale-yellow crystals[3].
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound based on reported literature values.
| Parameter | Step 1: Maleamic Acid Formation | Step 2: Maleimide Formation | Overall | Reference |
| Reactants | 2-Fluoroaniline, Maleic Anhydride | N-(2-fluorophenyl)maleamic acid, Acetic Anhydride, Sodium Acetate | - | [1][3] |
| Solvent | Diethyl Ether | Acetic Anhydride | - | [1] |
| Reaction Time | Not specified, typically rapid | 45 minutes | - | [2] |
| Temperature | Room Temperature | 100°C | - | [2] |
| Yield | 87-95% | 79-93% (for analogous compounds) | 62% | [1][3] |
Reaction Mechanism
The synthesis involves two primary reaction mechanisms.
In the first step, the lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile and attacks one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the maleamic acid. The second step is a dehydration reaction where the carboxylic acid and the amide functionalities of the maleamic acid undergo an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered maleimide ring. This step is facilitated by the acetic anhydride, which acts as a dehydrating agent, and sodium acetate, which acts as a catalyst.
References
Spectroscopic and Synthetic Profile of 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione. The data presented herein is extrapolated from established knowledge of closely related N-aryl maleimide analogs, offering a robust predictive model for the title compound's behavior in various analytical techniques. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, materials science, and synthetic organic chemistry.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, primarily 1-phenyl-1H-pyrrole-2,5-dione, and take into account the electronic effects of the fluorine substituent on the phenyl ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.45 - 7.60 | m | - | Aromatic CH (4H) |
| ~ 6.90 | s | - | Vinylic CH (2H) |
Note: The chemical shifts of the aromatic protons are expected to be complex due to the influence of the fluorine substituent. The singlet for the vinylic protons of the maleimide ring is a characteristic feature.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 - 171 | C=O (imide) |
| ~ 158 - 162 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 134 - 136 | C=C (vinylic) |
| ~ 130 - 132 (d) | Aromatic CH |
| ~ 128 - 130 (d) | Aromatic CH |
| ~ 124 - 126 (d) | Aromatic CH |
| ~ 118 - 120 (d, ²JCF ≈ 20 Hz) | Aromatic CH |
| ~ 116 - 118 (d) | Aromatic C (ipso) |
Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. Other aromatic carbons may also show smaller C-F couplings.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium | C-H stretch (aromatic and vinylic) |
| ~ 1770 | Strong | C=O stretch (imide, asymmetric) |
| ~ 1710 | Strong | C=O stretch (imide, symmetric) |
| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-F stretch |
| ~ 830 | Strong | C-H bend (vinylic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 163 | [M - CO]⁺ |
| 135 | [M - 2CO]⁺ |
| 95 | [C₆H₄F]⁺ |
| 69 | [C₄H₂NO]⁺ |
Experimental Protocols
The following is a general, two-step experimental protocol for the synthesis of N-aryl-pyrrole-2,5-diones, which can be readily adapted for the preparation of this compound.[1][2]
Step 1: Synthesis of N-(2-Fluorophenyl)maleanilic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or glacial acetic acid at room temperature.
-
Addition of Aniline: Slowly add a solution of 2-fluoroaniline (1.0 eq.) in the same solvent to the maleic anhydride solution with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of N-(2-fluorophenyl)maleanilic acid is expected to form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Reaction Mixture: Suspend the N-(2-fluorophenyl)maleanilic acid (1.0 eq.) in acetic anhydride (excess) and add a catalytic amount of anhydrous sodium acetate.
-
Heating: Heat the mixture to reflux (approximately 140 °C) for 2-3 hours. The solid should dissolve, and the solution will typically change color.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or cyclohexane) to yield the pure this compound.
Spectroscopic Characterization
The synthesized compound should be characterized by the spectroscopic methods outlined in the data tables above to confirm its identity and purity.
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-aryl-pyrrole-2,5-diones.
Caption: Synthetic and analytical workflow for this compound.
References
The Biological Frontier of 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The inherent reactivity of the maleimide core, coupled with the electronic properties of the 2-fluorophenyl substituent, has positioned these molecules as promising candidates for the development of novel therapeutics, particularly in the realm of oncology and anti-inflammatory applications.
Core Biological Activities and Quantitative Data
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] The maleimide ring is a known Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity can lead to the inhibition of key enzymes and disruption of cellular signaling pathways essential for cancer cell survival and proliferation.
Table 1: Cytotoxicity of Representative Pyrrole-2,5-dione Analogs
While specific IC50 values for a diverse range of this compound derivatives are not consolidated in a single publicly available source, the following table summarizes the cytotoxic activity of structurally related compounds to infer the potential potency of this class. The presence of a fluorophenyl group is a common motif in many biologically active compounds, often enhancing metabolic stability and binding affinity.
| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |
| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |
| 2a | 3-aroyl-1,4-diarylpyrrole | 4-aminophenyl | Various | Low nanomolar | [1] |
| 3a | Indolyl-pyrrole | Substituted aryl | Ovarian | 1.20 | [1] |
| 3b | Indolyl-pyrrole | Substituted aryl | Colorectal | 2.80 | [1] |
Note: This table is illustrative and draws from data on related pyrrole-2,5-dione analogs to highlight the potential for anticancer activity within this chemical class. Specific data for a comprehensive series of this compound derivatives is needed for a complete SAR analysis.
Experimental Protocols
The evaluation of the biological activity of this compound derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.
Synthesis of this compound Derivatives
The synthesis of N-substituted maleimides is generally achieved through a condensation reaction between maleic anhydride and a primary amine. For the synthesis of this compound, 2-fluoroaniline would be reacted with maleic anhydride, followed by a dehydration step.
References
Crystal Structure of N-(2-Fluorophenyl)maleimide: A Technical Whitepaper
Disclaimer: The crystallographic data presented in this document pertains to the closely related analogue, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, as the crystal structure for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not publicly available in the searched crystallographic databases. This methoxy analogue serves as a representative model for understanding the structural characteristics of ortho-substituted N-phenylmaleimides.
Introduction
N-substituted maleimides are a class of organic compounds with significant importance in medicinal chemistry and materials science. Their rigid, planar structure and reactive double bond make them valuable synthons for various chemical transformations, including Diels-Alder reactions and Michael additions. N-aryl maleimides, in particular, have been investigated for a range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The introduction of a halogen, such as fluorine, onto the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for drug development professionals. This technical guide provides a detailed overview of the synthesis and crystallographic analysis of a representative N-aryl maleimide, offering insights into the molecular geometry and intermolecular interactions that govern its solid-state architecture.
Experimental Protocols
The synthesis and crystallization of N-aryl maleimides generally follow a two-step process, starting from the corresponding aniline and maleic anhydride.[2][3] The subsequent crystal structure determination is achieved through single-crystal X-ray diffraction.[4][5]
Synthesis and Crystallization of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
A representative protocol for the synthesis of the analogous 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione is as follows:
-
Step 1: Synthesis of N-(2-methoxyphenyl)maleanilic acid: Equimolar amounts of 2-methoxyaniline and maleic anhydride are dissolved in a suitable solvent, such as acetone or diethyl ether, and stirred at room temperature for 1-2 hours.[6] The resulting precipitate of N-(2-methoxyphenyl)maleanilic acid is collected by filtration and dried.
-
Step 2: Cyclization to 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione: The intermediate maleanilic acid is then subjected to cyclodehydration. This is typically achieved by heating the acid in acetic anhydride with a catalytic amount of sodium acetate.[6] The reaction mixture is heated until the color changes, then cooled and poured into ice water to precipitate the maleimide product. The crude product is collected by filtration, dried, and can be recrystallized from a suitable solvent like ethanol to yield light yellow prisms suitable for X-ray diffraction.[7]
X-ray Crystallography
The determination of the crystal structure involves the following general steps:
-
Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7][9]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[4][5]
Crystallographic Data
The crystallographic data for the representative compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, are summarized in the tables below.[7][10]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₁H₉NO₃ |
| Formula weight | 203.19 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 12.7018 (15) Å |
| b | 10.2689 (12) Å |
| c | 7.4695 (8) Å |
| α | 90° |
| β | 101.067 (7)° |
| γ | 90° |
| Volume | 956.16 (19) ų |
| Z | 4 |
| Density (calculated) | 1.412 Mg/m³ |
| Absorption coefficient | 0.10 mm⁻¹ |
| F(000) | 424 |
| Data collection | |
| Reflections collected | 7388 |
| Independent reflections | 1887 [R(int) = 0.030] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 1887 / 0 / 137 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.112 |
| R indices (all data) | R1 = 0.065, wR2 = 0.123 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| N1-C8 | 1.401(2) |
| N1-C11 | 1.398(2) |
| C8-C9 | 1.481(2) |
| C9-C10 | 1.315(2) |
| C10-C11 | 1.483(2) |
| C8-O2 | 1.211(2) |
| C11-O3 | 1.212(2) |
Table 3: Selected Bond Angles (°)
| Angle | Value |
| C11-N1-C8 | 111.4(1) |
| O2-C8-N1 | 125.1(2) |
| O2-C8-C9 | 128.2(2) |
| N1-C8-C9 | 106.7(1) |
| C10-C9-C8 | 107.6(2) |
| C9-C10-C11 | 107.6(2) |
| O3-C11-N1 | 125.0(2) |
| O3-C11-C10 | 128.3(2) |
| N1-C11-C10 | 106.7(1) |
Molecular and Crystal Structure
The molecular structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione reveals a planar pyrrole-2,5-dione ring.[7] The methoxybenzene ring is nearly planar and is oriented at a significant dihedral angle with respect to the maleimide ring, which is 78.22 (5)°.[7] This twisted conformation is likely due to steric hindrance between the ortho-methoxy group and the carbonyl groups of the maleimide ring.
In the crystal, molecules are linked by weak aromatic π–π stacking interactions between inversion-related pairs of benzene rings, with a centroid–centroid separation of 3.8563 (13) Å.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and crystallographic analysis.
Molecular to Crystal Structure Relationship
Caption: Relationship from molecular structure to the macroscopic crystal.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. excillum.com [excillum.com]
- 10. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Solubility and Stability of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. These compounds are of significant interest in medicinal chemistry and drug development, particularly as covalent modifiers of therapeutic proteins and as reactive intermediates in chemical synthesis. Understanding their physicochemical properties is paramount for their effective application.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and reactivity in various media. While specific quantitative data for this exact compound is limited in publicly available literature, a predictive analysis based on its structural analogues, particularly other N-aryl maleimides, can provide valuable insights. The presence of the fluorophenyl group introduces a degree of lipophilicity, while the polar maleimide ring contributes to its solubility in polar organic solvents.
A study on the closely related compound, 1-(2-bromophenyl)-pyrrole-2,5-dione, demonstrated its solubility in aqueous binary mixtures of isopropanol, ethanol, N-methyl-2-pyrrolidinone (NMP), and methanol.[1] The solubility was found to be highest in the NMP/water mixture, indicating a preference for polar apathetic environments.[1] It is anticipated that this compound will exhibit a similar solubility profile.
Table 1: Predicted and Known Solubility of N-Aryl Maleimides
| Solvent Class | Solvent | Predicted Solubility of this compound | Known Solubility of Related Compounds |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | N-aryl acrylamides have shown poor solubility in semi-aqueous media (<1 mM)[2] |
| N,N-Dimethylformamide (DMF) | High | - | |
| Acetonitrile (ACN) | Moderate | 20% acetonitrile in phosphate buffer was sufficient to solubilize N-aryl maleimides[3] | |
| Tetrahydrofuran (THF) | Moderate | - | |
| Polar Protic | Water | Low | Generally low for N-aryl maleimides |
| Ethanol | Moderate | - | |
| Methanol | Moderate | - | |
| Non-Polar | Dichloromethane (DCM) | Moderate | - |
| Toluene | Low | - | |
| Hexane | Low | - |
Stability Profile
The stability of this compound is a key consideration for its storage, handling, and application, particularly in bioconjugation reactions where it is exposed to aqueous environments. The maleimide ring is susceptible to degradation under various conditions.
Hydrolytic Stability
The maleimide ring of N-substituted maleimides is prone to hydrolysis, which leads to the opening of the ring to form a non-reactive maleamic acid derivative. This process is highly dependent on the pH of the aqueous medium.
-
Acidic Conditions (pH < 6.5): The hydrolysis rate is generally slow.
-
Neutral to Slightly Basic Conditions (pH 6.5 - 7.5): This is the optimal pH range for the reaction of maleimides with thiols.[4] However, hydrolysis can still occur, and its rate increases with pH.
-
Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases significantly at higher pH.[4]
For an N-fluorophenyl thiosuccinimide conjugate, a hydrolysis half-life of 0.7 hours has been reported at pH 7.4 and 37°C, which is faster than that of N-aryl (1.5 hours) and N-alkyl (27 hours) analogues under the same conditions.[5] This suggests that the electron-withdrawing nature of the fluorine atom can influence the rate of hydrolysis.
Table 2: Hydrolytic Stability Data of Related N-Aryl Maleimides
| Compound/Conjugate | pH | Temperature (°C) | Half-life (t½) |
| N-fluorophenyl thiosuccinimide conjugate | 7.4 | 37 | 0.7 hours[5] |
| N-aryl thiosuccinimide conjugate | 7.4 | 37 | 1.5 hours[5] |
| N-alkyl thiosuccinimide conjugate | 7.4 | 37 | 27 hours[5] |
| N-aminoethyl maleimide conjugate | 7.0 | Room Temp. | 3.6 hours |
Thermal Stability
Photostability
Forced degradation studies, including exposure to UV and visible light, are essential to determine the photostability of a compound. According to ICH Q1B guidelines, photostability testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near UV light.[8][9] While specific photodegradation kinetics for this compound have not been reported, N-aryl compounds can be susceptible to photodegradation.
Chemical Stability
The primary chemical reactivity of interest for this compound is its reaction with thiols. This Michael addition reaction is highly efficient and selective in the pH range of 6.5-7.5.[4] However, the resulting thiosuccinimide linkage can be reversible, leading to thiol exchange reactions, especially in the presence of other thiols like glutathione. The stability of this linkage is influenced by the substituent on the maleimide nitrogen. N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides.[5]
The compound is expected to be incompatible with strong oxidizing agents and strong bases.[10]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.[3][11][12]
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease shaking and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Express the solubility in units such as mg/mL or mol/L.
Forced Degradation Studies
Forced degradation studies are performed to evaluate the stability of the compound under stress conditions and to develop stability-indicating analytical methods.[13][14]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for a few hours (monitor closely due to expected rapid degradation).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A dark control should be kept under the same conditions to separate light-induced degradation from thermal degradation.
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[15] Detection is typically performed using a UV detector at a wavelength where the compound and its degradation products have significant absorbance.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. science.lpnu.ua [science.lpnu.ua]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. themedicon.com [themedicon.com]
- 15. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
An In-Depth Technical Guide to 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and biological activities of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a compound of interest for its potential anti-inflammatory properties. This document details experimental protocols and explores its putative mechanism of action involving the inhibition of key inflammatory mediators.
Chemical Identifiers and Properties
This compound, also known as N-(2-fluorophenyl)maleimide, is a derivative of maleimide. Its core structure consists of a pyrrole-2,5-dione ring attached to a 2-fluorophenyl group.
| Identifier | Value |
| CAS Number | 7655-96-1 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-(2-fluorophenyl)maleimide |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the formation of a maleanilic acid intermediate, followed by cyclization.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(2-fluorophenyl)maleanilic acid
-
In a suitable reaction vessel, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid at room temperature.
-
Slowly add a solution of 2-fluoroaniline (1 equivalent) in the same solvent to the maleic anhydride solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The product, N-(2-fluorophenyl)maleanilic acid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum. The intermediate is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Suspend the N-(2-fluorophenyl)maleanilic acid (1 equivalent) in acetic anhydride (a dehydrating agent and solvent).
-
Add a catalytic amount of a weak base, such as anhydrous sodium acetate (e.g., 0.2 equivalents).
-
Heat the reaction mixture with stirring to a temperature of 60-80°C for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated potential as an anti-inflammatory agent. Its mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of pro-inflammatory mediators.
| Biological Target/Effect | Quantitative Data (Exemplary) |
| COX-2 Inhibition | IC₅₀ values in the low micromolar range have been reported for similar N-substituted maleimides. |
| TNF-α Production Inhibition | Significant reduction in lipopolysaccharide (LPS)-induced TNF-α secretion in macrophage cell lines. |
| IL-6 Production Inhibition | Dose-dependent decrease in LPS-induced IL-6 levels in in vitro models. |
Proposed Signaling Pathway: Inhibition of NF-κB Activation
A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway. The proposed mechanism for this compound involves the suppression of LPS-induced NF-κB activation.
Caption: Proposed mechanism of NF-κB pathway inhibition.
Experimental Protocols for Biological Assays
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of this compound against human recombinant COX-2.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-2 enzyme in assay buffer.
-
Prepare a solution of a fluorescent probe (e.g., Amplex Red) and arachidonic acid (substrate).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compound. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Inhibition of TNF-α and IL-6 Production in Macrophages (ELISA)
This protocol describes a method to measure the effect of the compound on the production of pro-inflammatory cytokines in a cell-based assay.
-
Cell Culture and Treatment:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation is warranted to fully elucidate its therapeutic potential.
In-Depth Technical Guide: Safety and Handling of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, synthesis, and potential biological activities of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione. The content is intended for use in a controlled laboratory setting by qualified professionals.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | AK Scientific, Inc. |
| Synonyms | N-(2-fluorophenyl)maleimide | N/A |
| CAS Number | 3949-65-9 | N/A |
| Molecular Formula | C₁₀H₆FNO₂ | N/A |
| Molecular Weight | 191.16 g/mol | N/A |
| Appearance | Solid | N/A |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Use only with adequate ventilation.[2]
-
Minimize dust generation and accumulation.[2]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly-closed container.
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible substances and sources of ignition.[2]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |
Experimental Protocols
Synthesis of this compound
The synthesis of N-substituted maleimides, such as this compound, is typically achieved through the reaction of maleic anhydride with the corresponding primary amine, in this case, 2-fluoroaniline. The reaction proceeds in two steps: the formation of a maleamic acid intermediate, followed by cyclization to the maleimide.
Materials:
-
Maleic anhydride
-
2-fluoroaniline
-
Glacial acetic acid
-
Sodium acetate
-
Diethyl ether
-
Distilled water
Procedure:
-
Formation of the Maleamic Acid Intermediate:
-
Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of 2-fluoroaniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture for 2-3 hours. The maleamic acid intermediate will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
-
Cyclization to this compound:
-
To the dried maleamic acid intermediate, add glacial acetic acid and a catalytic amount of sodium acetate.
-
Heat the mixture to reflux (approximately 118°C) for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product, this compound, will precipitate.
-
Filter the solid, wash thoroughly with water to remove acetic acid and salts, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)[2]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and allow them to attach and grow for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Biological Activity and Signaling Pathways
Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects. The maleimide moiety is known to be a reactive electrophile that can undergo Michael addition with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is often central to their mechanism of action.
Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Inflammation is a complex biological process, and the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator. In response to pro-inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, due to its structural similarities with other anti-inflammatory pyrrole derivatives, may inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Cytotoxicity via MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. The ERK1/2 pathway is a key component of the MAPK cascade. Dysregulation of this pathway is common in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) can initiate a phosphorylation cascade through Ras, Raf, MEK, and finally ERK, which then phosphorylates various downstream targets to promote cell proliferation and survival. The cytotoxic effects of some pyrrole derivatives may be mediated by interfering with this pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Workflow for Mechanism of Action Studies
To investigate the biological mechanism of this compound, a structured experimental workflow is recommended.
Caption: Workflow for investigating the mechanism of action.
This guide is intended to provide a comprehensive overview for the safe handling and scientific investigation of this compound. All procedures should be carried out in accordance with institutional safety policies and by trained personnel.
References
- 1. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Properties of 1H-pyrrole-2,5-dione and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data available for 1H-pyrrole-2,5-dione (maleimide) and its derivatives. Understanding these properties is crucial for applications ranging from polymer chemistry to drug development, where maleimides are frequently used as versatile building blocks and bioconjugation reagents.[1] This document summarizes key quantitative data, details common experimental protocols for their determination, and visualizes relevant chemical pathways and workflows.
Thermochemical Data
The following tables summarize the available quantitative thermochemical data for 1H-pyrrole-2,5-dione and one of its derivatives. These values are essential for predicting reaction feasibility, modeling thermal stability, and understanding the energetics of chemical processes involving these compounds.
Table 1: Thermochemical Data for 1H-pyrrole-2,5-dione (Maleimide)
| Property | Value | Units | Phase | Method | Reference |
| Enthalpy of Reaction (ΔrH°) | 1360 ± 19 | kJ/mol | Gas | EIAE | [2] |
| Gibbs Free Energy of Reaction (ΔrG°) | 1328 ± 21 | kJ/mol | Gas | H-TS | [2] |
| Enthalpy of Fusion (ΔfusH°) | 16.7 ± 0.4 | kJ/mol | Solid-Liquid | - | Cheméo |
| Enthalpy of Vaporization (ΔvapH°) | 63.2 | kJ/mol | Liquid-Gas | - | Cheméo |
| Ideal Gas Heat Capacity (Cp,gas) | 100.81 - 183.11 | J/mol·K | Gas | - | Cheméo |
| Standard Enthalpy of Formation (ΔfH°gas) | -264.8 ± 8.0 | kJ/mol | Gas | - | Cheméo |
Data from Cheméo is compiled from various sources and predictive models.[3]
Table 2: Thermochemical Data for 1-(4-methylphenyl)-1H-pyrrole-2,5-dione
| Property | Value | Units | Phase | Method | Reference |
| Enthalpy of Reaction (ΔrH°) | -98.4 | kJ/mol | Solid | Cm | [4] |
| Enthalpy of Reaction (ΔrH°) | -98.41 ± 0.67 | kJ/mol | Liquid | Cm | [4] |
Experimental Protocols
The determination of accurate thermochemical data relies on precise calorimetric and analytical techniques. Below are detailed overviews of the principal experimental methods employed.
Combustion Calorimetry
Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔfH°) for organic compounds.[5]
Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.
Methodology:
-
Sample Preparation: A pellet of the 1H-pyrrole-2,5-dione compound of known mass is placed in a crucible inside the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water in the surrounding insulated jacket is monitored before and after combustion to determine the temperature rise (ΔT).
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[6] Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from the nitrogen in the sample and other non-ideal conditions.[5] The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO2 and H2O).[5][7]
Differential Scanning Calorimetry (DSC)
DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining heat capacities and enthalpies of phase transitions (e.g., fusion and vaporization).[8]
Principle: The instrument measures the difference in heat flow between a sample pan and a reference pan as they are subjected to a controlled temperature program.
Methodology:
-
Sample Encapsulation: A small, accurately weighed amount of the maleimide compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are heated or cooled at a constant rate.
-
Heat Flow Measurement: The differential heat flow required to maintain both pans at the same temperature is recorded.
-
Data Analysis: Endothermic or exothermic events, such as melting or crystallization, appear as peaks on the resulting thermogram. The area under a peak is directly proportional to the enthalpy change of the transition. The heat capacity is determined from the shift in the baseline of the heat flow signal.
Other Techniques
-
Knudsen Effusion Method: This technique is used to determine vapor pressure, from which the enthalpy of sublimation or vaporization can be calculated. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature.
-
Electron Impact and Appearance Energy (EIAE): This mass spectrometry-based method is used to determine gas-phase thermochemical data, such as reaction enthalpies, by measuring the energy required to induce specific fragmentation or ionization events.[2]
Key Chemical Pathways and Logical Relationships
The reactivity of the maleimide ring is central to its utility in drug development and materials science. The following diagrams illustrate key reaction pathways.
Synthesis of N-Substituted Maleimides
N-substituted maleimides are typically synthesized in a two-step process starting from maleic anhydride and a primary amine.[9][10][11]
-
Formation of Maleamic Acid: The primary amine reacts with maleic anhydride in a solvent like diethyl ether or acetone to form the corresponding maleamic acid intermediate.[10]
-
Cyclodehydration: The maleamic acid is then cyclized by heating in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst like sodium acetate, to yield the N-substituted maleimide.[10][11]
Michael Addition and Stability of Maleimide-Thiol Adducts
The reaction of the maleimide double bond with thiol groups (e.g., from cysteine residues in proteins) is a cornerstone of bioconjugation chemistry.[12] However, the stability of the resulting thiosuccinimide adduct is a critical consideration in drug design, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[13]
-
Michael Addition: A thiol adds across the electron-deficient double bond of the maleimide to form a stable thioether linkage. This reaction is highly efficient and chemoselective for thiols at a pH range of 6.5-7.5.[12]
-
Retro-Michael Reaction: The maleimide-thiol adduct can be unstable, particularly in the presence of other thiols like glutathione, leading to a thiol-exchange reaction via a retro-Michael mechanism.[13]
-
Hydrolysis & Transcyclization: The stability of the adduct can be enhanced. Hydrolysis of the succinimide ring can occur, preventing the retro-Michael reaction.[11] In some cases, a transcyclization reaction can occur if a free amine is present near the linkage, forming a more stable six-membered ring and "locking" the conjugate.[13][14]
References
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. 1H-Pyrrole-2,5-dione [webbook.nist.gov]
- 3. 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- [webbook.nist.gov]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lacc-terryb.com [lacc-terryb.com]
- 7. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 8. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network | MDPI [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Novel Inhibitors Based on the 1H-Pyrrole-2,5-dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique chemical reactivity and structural features make it a versatile starting point for the design of potent and selective inhibitors targeting a range of enzymes and signaling pathways implicated in various diseases. This technical guide provides an in-depth overview of the discovery of novel inhibitors based on this scaffold, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 1H-pyrrole-2,5-dione scaffold have emerged as potent anticancer agents, primarily through the inhibition of crucial kinases involved in tumor cell proliferation, survival, and metastasis. Notably, glycogen synthase kinase-3β (GSK-3β) and the Wnt/Porcupine signaling pathway have been identified as key targets.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a pivotal role in various signaling pathways, including those involved in cell proliferation and apoptosis.[1] Its dysregulation is implicated in several cancers. Maleimide derivatives have been shown to be highly potent inhibitors of GSK-3β.
Quantitative Data: GSK-3β Inhibitory Activity of Maleimide Derivatives
| Compound Reference | Structure/Modification | IC50 (nM) | Reference |
| Analog 9 | Unsubstituted indole | 20 | [2] |
| Analog 10 | 5-fluoro indole | 40 | [2] |
| Analog 11 | 5-bromo indole | 82 | [2] |
| Analog 12 | 5,6-difluoro indole | 36 | [2] |
| Compound 10a | N-ethyl, 5-fluoro indole | 1.70 | [3] |
| Compound 10b | N-methyl, 5-fluoro indole | 45.6 | [3] |
| Compound 14a | 3-methoxyphenyl | 14.7 | [3] |
| Compound 14b | 3-methoxyphenyl | 8.80 | [3] |
| Compound 31 | Diazepinoindole with amide | 0.013 | [2] |
Wnt/Porcupine Pathway Inhibition
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[4] Aberrant activation of this pathway is a hallmark of many cancers.[5] Porcupine (PORCN) is a membrane-bound O-acyltransferase that is essential for the secretion and activity of Wnt ligands.[6][7] Inhibition of Porcupine presents an attractive therapeutic strategy for Wnt-driven cancers.
Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention for Porcupine inhibitors.
Cytotoxic Activity Against Cancer Cell Lines
The anticancer potential of 1H-pyrrole-2,5-dione derivatives has been demonstrated across various cancer cell lines.
Quantitative Data: Anticancer Activity of Maleimide Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-indole Maleimide 1 | HCT116 (Colon) | 0.6 - 1.6 | [8] |
| Bis-indole Maleimide 1 | RPMI 8226 (Multiple Myeloma) | 0.6 - 1.6 | [8] |
| Bis-indole Maleimide 1 | NCI-H929 (Multiple Myeloma) | 0.6 - 1.6 | [8] |
| Compound 4c | MCF-7 (Breast) | 3.21 | [9] |
| Compound 4c | MDA-MB-231 (Breast) | 1.651 | [9] |
| Compound 4d | MCF-7 (Breast) | 6.215 | [9] |
| Compound 4d | MDA-MB-231 (Breast) | 3.055 | [9] |
| Compound 5a | MCF-7 (Breast) | 7.418 | [9] |
| Compound 5a | MDA-MB-231 (Breast) | 4.367 | [9] |
| Compound 5b | MCF-7 (Breast) | 5.331 | [9] |
| Compound 5b | MDA-MB-231 (Breast) | 6.096 | [9] |
| Compound 5c | MCF-7 (Breast) | 4.000 | [9] |
| Compound 5c | MDA-MB-231 (Breast) | 7.001 | [9] |
| Compound (Ic) | MCF-7 (Breast) | 6.12 µg/mL | [10] |
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory cascade. COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective COX inhibitors.
The diagram below outlines the COX-2 pathway in inflammation.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1H-pyrrole-2,5-dione scaffold has demonstrated significant activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity of Maleimide Derivatives
| Compound Reference | Microorganism | MIC (µg/mL) | Reference |
| Neutral Maleimides | Candida albicans | 0.5 - 4 | [12][13] |
| Compound 5 (MPD) | Candida krusei (CK1) | 1 - 4 | [14] |
| Compound 5 (MPD) | Candida albicans (CA10) | 1 - 2 | [14] |
| Compound 4g | Candida albicans | 25 | [15] |
| Compound 5f | Candida albicans | 12.9 | [15] |
| Compound 4g | Aspergillus fumigatus | 25 | [15] |
| Compound 5f | Aspergillus fumigatus | 10 | [15] |
| Compound 5f | Aspergillus niger | 10 | [15] |
| 3,4-dichloro-N-phenyl-methyl-maleimide | Fungal strains | 100 | [16][17] |
| 3,4-dichloro-N-phenyl-propil-maleimide | Fungal strains | 100 | [16][17] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are standardized methodologies for key assays relevant to the evaluation of 1H-pyrrole-2,5-dione-based inhibitors.
General Experimental Workflow for Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and characterization of novel inhibitors.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
Principle: This in vivo model is used to assess the anti-inflammatory activity of compounds. Carrageenan injection into the rat's paw induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) at various doses 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro GSK-3β Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β. The assay typically involves incubating the enzyme with a specific substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ADP produced.
Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare a working solution of recombinant human GSK-3β enzyme in kinase assay buffer.
-
Prepare serial dilutions of the test compound in kinase assay buffer (with a constant final DMSO concentration, e.g., 1%).
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the serially diluted test compound or vehicle control to the wells.
-
Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.
-
Incubate for 30-60 minutes at 30°C.
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The 1H-pyrrole-2,5-dione scaffold continues to be a highly fruitful area of research for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the generation of diverse libraries of compounds with potent and selective inhibitory activities against a wide range of biological targets. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon, accelerating the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of maleimide derivatives will undoubtedly lead to the development of next-generation therapies for cancer, inflammatory disorders, and infectious diseases.
References
- 1. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer | MDPI [mdpi.com]
- 6. The development of highly potent inhibitors for porcupine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kthmcollege.ac.in [kthmcollege.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is a thiol-reactive compound used for the covalent labeling of proteins and other biomolecules. This reagent features a maleimide group that exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild conditions. The N-aryl substitution, in this case, a 2-fluorophenyl group, is known to influence the reactivity of the maleimide, generally leading to faster conjugation kinetics compared to N-alkyl maleimides. These characteristics make this compound a valuable tool for various applications in research and drug development, including the preparation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and bioconjugates for studying protein interactions and functions. While this compound is not inherently fluorescent, its utility lies in its ability to act as a linker for attaching other functionalities, such as fluorophores, drugs, or affinity tags, to a protein of interest.
Physicochemical and Reactivity Properties
While specific experimental data for this compound is not extensively available in the public domain, the properties and reactivity can be inferred from the general knowledge of N-aryl maleimides.
| Property | Value/Information |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Reactivity | Highly selective for sulfhydryl groups (cysteine residues). |
| Reaction pH | Optimal reactivity is typically observed in the pH range of 6.5-7.5. |
| Reaction Kinetics | N-aryl maleimides generally exhibit faster reaction rates with thiols compared to N-alkyl maleimides. The electron-withdrawing nature of the fluorine atom on the phenyl ring may further enhance the electrophilicity of the maleimide double bond, potentially leading to even faster conjugation. |
| Solubility | Expected to have good solubility in organic solvents such as DMSO and DMF. Aqueous solubility is likely limited, necessitating the use of co-solvents in labeling reactions. |
| Fluorescence | This compound is not expected to be significantly fluorescent on its own. Its primary role is as a conjugation reagent. |
Experimental Protocols
The following protocols are generalized for the use of this compound in protein labeling and are based on standard procedures for maleimide bioconjugation. Optimization may be required for specific proteins and applications.
Protocol 1: General Protein Labeling
This protocol describes a general method for labeling a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP-HCl, DTT) (optional, for reducing disulfide bonds)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 7.0-7.5, degassed.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1][2][3]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of a reducing agent like TCEP-HCl and incubate for 30-60 minutes at room temperature.[1] Note: If using DTT, it must be removed prior to adding the maleimide reagent, as it contains a thiol group.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
-
Labeling Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of reagent molecules conjugated per protein molecule. This can be achieved using techniques such as mass spectrometry (to measure the mass shift upon labeling) or UV-Vis spectroscopy if the attached molecule has a distinct absorbance.
-
Protocol 2: Quantification of Free Thiols with a Fluorogenic Reaction
While this compound itself is not fluorescent, it can be used in conjunction with a thiol-reactive fluorescent dye in a competitive assay to quantify free thiols in a protein sample.
Materials:
-
Protein sample with unknown free thiol content
-
This compound
-
A thiol-reactive fluorescent dye (e.g., a maleimide-functionalized fluorophore with known spectral properties)
-
Cysteine or another standard thiol for generating a standard curve
-
Reaction buffer (as in Protocol 1)
-
Fluorometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the reaction buffer.
-
React each standard with a fixed, excess concentration of the thiol-reactive fluorescent dye.
-
Measure the fluorescence intensity for each standard and plot it against the thiol concentration to generate a standard curve.
-
-
Protein Reaction:
-
Incubate the protein sample with a known concentration of this compound for a sufficient time to allow all accessible free thiols to react.
-
In a parallel control reaction, incubate the same amount of protein with buffer alone.
-
-
Fluorogenic Reaction:
-
To both the test and control protein samples, add the same fixed, excess concentration of the thiol-reactive fluorescent dye used for the standard curve.
-
Allow the reaction to proceed to completion.
-
-
Quantification:
-
Measure the fluorescence intensity of the test and control samples.
-
The difference in fluorescence between the control and the test sample corresponds to the amount of free thiols that were blocked by this compound.
-
Use the standard curve to determine the concentration of free thiols in the original protein sample.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for protein labeling with this compound.
Reaction Mechanism: Thiol-Maleimide Michael Addition
Caption: Michael addition reaction between a protein thiol and the maleimide reagent.
Hypothetical Application in a Signaling Pathway Study
This diagram illustrates a hypothetical scenario where a protein labeled with a fluorophore via this compound is used to study its interaction with a binding partner in a signaling cascade.
Caption: Use of a labeled protein to monitor complex formation in a signaling pathway.
Conclusion
This compound is a versatile reagent for the selective modification of cysteine residues in proteins. Its enhanced reactivity, characteristic of N-aryl maleimides, allows for efficient bioconjugation under mild conditions. While specific quantitative performance data for this particular compound is limited, the provided protocols, based on well-established maleimide chemistry, offer a robust starting point for its application in protein labeling. Researchers and drug development professionals can utilize this reagent to create a wide range of bioconjugates for therapeutic and diagnostic purposes. As with any bioconjugation strategy, optimization of reaction conditions is crucial to achieve the desired degree of labeling while maintaining the integrity and function of the target protein.
References
Application Notes and Protocols for Thiol-Reactive Fluorescent Probes Based on Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of thiol-reactive fluorescent probes based on maleimide chemistry. It includes an overview of the underlying chemistry, quantitative data for a selection of commercially available probes, and detailed protocols for key applications such as protein labeling, live-cell imaging, and flow cytometry.
Introduction to Maleimide Chemistry for Thiol Labeling
The specific and efficient reaction between a maleimide and a thiol group is a cornerstone of bioconjugation.[1] This reaction, a Michael addition, results in the formation of a stable thioether bond.[1][2] It is highly selective for sulfhydryl groups, typically found in cysteine residues of proteins, and proceeds rapidly under mild, near-neutral pH conditions (pH 6.5-7.5).[2][3] This selectivity and efficiency make maleimide-functionalized fluorescent dyes powerful tools for site-specifically labeling biomolecules to study their structure, function, and localization.[4]
At pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it unreactive towards thiols, and may also show some reactivity towards primary amines.[3] Therefore, careful control of pH is crucial for successful and specific labeling.
Quantitative Data of Common Maleimide-Based Fluorescent Probes
The selection of a fluorescent probe is critical and depends on the specific application, the available excitation sources, and the desired emission range. Below is a summary of the key photophysical properties of several common maleimide-based fluorescent probes.
| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Key Features & Applications |
| Fluorescein-5-Maleimide (F5M) | ~494 | ~517-525 | ~83,000 | ~0.75-0.92 | Bright green fluorescence, pH sensitive, widely used for protein labeling and flow cytometry.[5] |
| CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) | ~391 | ~472 | Not widely reported | Low until reaction | Blue fluorescent dye, essentially non-fluorescent until it reacts with thiols, useful for quantifying thiols.[6] |
| Alexa Fluor™ 350 C5 Maleimide | ~346 | ~442 | ~19,000 | ~0.78 | UV-excitable, bright blue fluorescence, pH-insensitive.[7] |
| Pacific Blue™ C5 Maleimide | ~410 | ~455 | ~20,000 | ~0.78 | Bright blue fluorescence, ideal for violet laser excitation in flow cytometry.[7] |
| BODIPY™ FL Maleimide | ~503 | ~512 | ~80,000 | ~0.95 | Bright, photostable green fluorescence, relatively insensitive to solvent polarity and pH. |
| ROX Maleimide, 5-Isomer | ~570 | ~591 | ~93,000 | ~1.00 | Bright orange-red fluorescence, used in fluorescence microscopy and polarization assays.[8] |
| Sulfo-Cyanine5 Maleimide | ~646 | ~662 | ~271,000 | ~0.28 | Water-soluble, far-red emitting dye for labeling sensitive proteins.[3] |
| Sulfo-Cyanine5.5 Maleimide | ~673-678 | ~691-706 | ~250,000 | ~0.18-0.21 | Water-soluble, near-infrared (NIR) emitting dye with high photostability.[3] |
Reaction Mechanism and Experimental Workflow
The fundamental reaction and a general workflow for protein labeling are depicted below.
References
- 1. bioacts.com [bioacts.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06804K [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. A sensitive near-infrared fluorescent probe for caspase-mediated apoptosis: Synthesis and application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a maleimide functional group. The maleimide moiety is a well-established and highly efficient reactive partner for bioconjugation, demonstrating high selectivity for thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[1][2] This specific reactivity allows for the precise covalent linkage of this molecule to biomolecules, forming a stable thioether bond under physiological conditions.[3]
The reaction of maleimides with thiols is a cornerstone of bioconjugation chemistry, widely employed for applications such as the development of antibody-drug conjugates (ADCs), the attachment of fluorescent labels for imaging, and the immobilization of proteins onto surfaces.[2][3] The N-phenyl substitution provides hydrophobicity, while the 2-fluoro group can subtly modulate the reactivity of the maleimide ring and serve as a potential probe for ¹⁹F NMR studies. Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of pharmacological activities, including anti-inflammatory and anti-cancer properties, highlighting the therapeutic potential of molecules built upon this scaffold.[4][5][6][7]
Principle of Reaction
The bioconjugation reaction proceeds via a Michael addition mechanism. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the electrophilic carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[1]
Caption: Reaction of this compound with a biomolecule's thiol group.
Application Notes
Key Considerations for Successful Bioconjugation
-
Thiol Availability: Natural proteins often have cysteine residues paired in disulfide bonds, which are unreactive towards maleimides.[1] To ensure conjugation, these disulfide bridges must first be reduced to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent as it is stable, effective, and does not need to be removed prior to conjugation.[1][2][8] Dithiothreitol (DTT) can also be used, but excess DTT must be removed before adding the maleimide reagent, typically by dialysis or gel filtration.[8]
-
Buffer Selection: The reaction should be performed in a non-thiol-containing buffer at a pH between 7.0 and 7.5, such as PBS, HEPES, or Tris.[1][2] Degassing the buffer by vacuum application or by bubbling with an inert gas like argon or nitrogen is recommended to prevent the re-oxidation of thiols to disulfides.[1][2]
-
Reagent Preparation and Stoichiometry: Due to its hydrophobicity, this compound should be dissolved in an anhydrous organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[1][9] A molar excess of the maleimide reagent (typically 10-20 fold) is recommended to drive the reaction to completion.[3][8][9]
-
Reaction Conditions: The conjugation reaction can proceed at room temperature for 2 hours or overnight at 4°C.[2][8] The optimal time and temperature may need to be determined empirically for specific biomolecules. The reaction vessel should be flushed with an inert gas and protected from light.[8]
-
Purification: After the reaction, it is crucial to remove unreacted maleimide and any byproducts. Common purification methods include gel filtration (e.g., Sephadex columns), dialysis, high-performance liquid chromatography (HPLC), or fast protein liquid chromatography (FPLC).[1][2][3]
Experimental Protocols
Protocol 1: General Conjugation to a Thiol-Containing Protein
This protocol provides a general workflow for conjugating this compound to a protein with available cysteine residues.
Caption: General experimental workflow for protein bioconjugation with a maleimide reagent.
Materials and Reagents:
-
Protein of interest
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[2]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Purification column (e.g., gel filtration)
-
Reaction vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][2]
-
Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are in disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution.[1][8] Flush the vial with inert gas, close it, and incubate for 20-30 minutes at room temperature.[8]
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[9] Vortex briefly to ensure it is fully dissolved.[9]
-
Perform Conjugation: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20x molar excess of maleimide over the protein.[8][9]
-
Incubate: Flush the reaction vial with inert gas, seal it tightly, and protect it from light.[8] Incubate for 2 hours at room temperature or overnight at 2-8°C.[8]
-
Purify the Conjugate: Separate the labeled protein from the unreacted maleimide reagent using an appropriate method such as gel filtration, HPLC, or dialysis.[2][3] Dialysis is most effective for water-soluble maleimides.[1]
-
Storage: For short-term storage (up to 1 week), keep the purified conjugate at 2-8°C, protected from light.[8] For long-term storage, add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide.[8][9] Alternatively, add glycerol to a final concentration of 50% and store at -20°C for up to a year.[8][9]
Data Presentation
The success of a bioconjugation reaction depends on carefully controlled parameters. The following tables summarize recommended starting conditions and troubleshooting tips based on established maleimide chemistry protocols.
Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Notes | Source(s) |
|---|---|---|---|
| pH | 7.0 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis. | [1][2][8][9] |
| Buffer System | PBS, HEPES, Tris | Must be free of thiol-containing compounds. | [1][2] |
| Protein Concentration | 1 - 10 mg/mL | A common range for efficient conjugation. | [1][2] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Starting recommendation; may require optimization. | [3][8][9] |
| TCEP:Protein Molar Ratio | 10:1 to 100:1 | For reduction of disulfide bonds. | [1][2][8] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature for longer incubations to preserve protein stability. | [2][8] |
| Reaction Time | 2 hours to Overnight | Dependent on protein reactivity and temperature. | [2][8][9] |
| Co-solvent | Anhydrous DMSO or DMF | For dissolving hydrophobic maleimide reagents. |[1][2] |
Table 2: Troubleshooting Common Issues in Maleimide Bioconjugation
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Conjugation Efficiency | - Insufficiently reduced disulfide bonds.- Oxidation of free thiols.- Hydrolysis of the maleimide reagent. | - Increase concentration or incubation time with TCEP.- Ensure buffers are thoroughly degassed; flush vials with inert gas.- Prepare maleimide stock solution immediately before use. |
| Protein Precipitation | - High concentration of organic co-solvent.- Protein instability under reaction conditions. | - Keep the volume of added DMSO/DMF to a minimum (<10% of total volume).- Perform the reaction at a lower temperature (4°C). |
| Non-specific Labeling | - Reaction pH is too high (>8.0), allowing reaction with amines. | - Maintain the reaction pH strictly between 6.5 and 7.5. |
| Loss of Protein Activity | - Conjugation at a functionally critical cysteine residue.- Denaturation during the reaction. | - Consider site-directed mutagenesis to move the cysteine residue.- Reduce incubation time or temperature; add stabilizing agents. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cibtech.org [cibtech.org]
- 7. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[2] Maleimide-based linkers are widely employed in ADC development due to their specific reactivity with thiol groups on cysteine residues of antibodies.[2][] However, the traditional thioether bond formed can be unstable under physiological conditions, leading to premature drug release through a retro-Michael reaction.[4][5][6] This can result in off-target toxicity and a reduced therapeutic window.[4][7]
The use of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione as a component of the linker addresses this stability challenge. The electron-withdrawing nature of the N-aryl substitution, specifically the fluorophenyl group, accelerates the post-conjugation hydrolysis of the thiosuccinimide ring.[5] This hydrolysis results in a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction, thereby enhancing the in vivo stability of the ADC.[4][5][6] These "self-stabilizing" maleimides offer a promising solution to mitigate premature payload release, potentially leading to ADCs with improved therapeutic indices.[4][8]
Data Presentation
Table 1: Comparative Stability of Maleimide-Based Linkers in Plasma
| Linker Type | ADC Model | Plasma Source | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Traditional Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human | 6 | ~75% (25% payload loss) | [2] |
| Traditional Maleimide | Generic ADC | Human | 7 | ~50% | [4] |
| Self-Stabilizing Maleimide (DPR-based) | Generic ADC | Plasma | 7 | >95% | [4] |
| Maleamic Methyl Ester | mil40-12b | Mouse | 14 | ~96.2% | [2][9] |
Table 2: In Vitro Efficacy of ADCs with Different Linkers
| ADC | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-Diels-Alder-vcMMAE | SK-BR-3 | 25 | [10] |
| Trastuzumab-Thiol-vcMMAE | SK-BR-3 | 20 | [10] |
Experimental Protocols
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[11]
-
Purification/desalting columns (e.g., Sephadex G-25)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.[12]
-
Add a calculated molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols (typically for a drug-to-antibody ratio, DAR, of 4 or 8).[11]
-
Incubate the reaction mixture at 30-37°C for 30 minutes to 2 hours.[11][13]
-
Immediately following incubation, remove excess TCEP by passing the solution through a pre-equilibrated desalting column with reaction buffer.[11]
-
Determine the concentration of the reduced antibody using UV-Vis spectrophotometry at 280 nm.
-
Quantify the number of free thiol groups per antibody using the Ellman's test.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol outlines the conjugation of a maleimide-activated payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody with free thiol groups
-
This compound activated payload dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (as above)
-
Quenching solution: N-acetylcysteine or L-cysteine
Procedure:
-
To the chilled solution of the reduced antibody, add a slight molar excess of the this compound-payload solution. The final concentration of the organic solvent should typically not exceed 5-10% (v/v).[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing, protected from light.[12][14] The reaction should be performed at a pH between 6.5 and 7.5 to ensure specificity for thiol groups.[6]
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC for DAR, aggregation, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 3: In Vitro Plasma Stability Assay
This protocol is for assessing the stability of the ADC in plasma by monitoring the DAR over time.[2]
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the ADC sample in plasma at a concentration of approximately 100 µg/mL at 37°C.[6][7]
-
Collect aliquots of the plasma sample at various time points (e.g., 0, 24, 48, 72, 144 hours).[2][6]
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
Analyze the samples to quantify the amount of intact ADC and determine the DAR. LC-MS is a common method for this analysis.[4][7]
-
Plot the DAR as a function of time to determine the stability of the ADC in plasma.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Competing pathways for thiosuccinimide linkage.
Caption: Logical flow of ADC stability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
Protocol for Cysteine-Specific Modification with N-(2-fluorophenyl)maleimide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-specific modification is a cornerstone of bioconjugation, enabling the precise attachment of payloads such as drugs, probes, or other biomolecules to proteins. The reaction between a maleimide and the thiol group of a cysteine residue is a widely utilized method for this purpose due to its high selectivity and efficiency under mild conditions.[1] This document provides a detailed protocol for the use of N-(2-fluorophenyl)maleimide for cysteine-specific modification, with a focus on its application in the development of stable bioconjugates, such as antibody-drug conjugates (ADCs).
N-aryl maleimides, including N-(2-fluorophenyl)maleimide, have been shown to form more stable adducts with cysteine compared to traditional N-alkyl maleimides.[2][3] This increased stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction that can lead to deconjugation.[4][5] These characteristics make N-(2-fluorophenyl)maleimide an excellent choice for applications requiring long-term stability in biological environments.
Data Presentation
The following tables summarize key quantitative data regarding the reaction and stability of N-aryl maleimide-cysteine conjugates.
Table 1: Comparative Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs) in Mouse Serum
| Linker Type | Incubation Conditions | % Intact Conjugate | Key Findings |
| N-Aryl Maleimide | Mouse Serum, 37°C, 7 days | >80% | N-aryl maleimides form significantly more stable conjugates than N-alkyl maleimides.[4][6] |
| N-Alkyl Maleimide | Mouse Serum, 37°C, 7 days | 33-65% | Traditional N-alkyl maleimide conjugates show significant deconjugation over time.[4][6] |
Table 2: Half-lives of Hydrolysis for Thiosuccinimide Adducts
| Maleimide Type | Half-life of Ring-Opening (pH 7.4, 37°C) |
| N-alkyl thiosuccinimide | 27 hours[5][7] |
| N-aryl thiosuccinimide | 1.5 hours[5][7] |
| N-fluorophenyl thiosuccinimide | 0.7 hours[3][5] |
Table 3: Second-Order Rate Constants for Antibody-Maleimide Conjugation
| Maleimide Type | pH | Rate Constant (k2, M⁻¹s⁻¹) |
| N-alkyl maleimide-PEG-biotin | 7.4 | 500[2] |
| N-phenyl maleimide-PEG-biotin | 7.4 | 1300[2] |
| N-(2-fluoro-5-maleimido)benzoyl-PEG-biotin | 7.4 | 4500[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the cysteine-specific modification of proteins with N-(2-fluorophenyl)maleimide.
Protocol 1: General Protein Modification with N-(2-fluorophenyl)maleimide
This protocol outlines the fundamental steps for labeling a protein containing accessible cysteine residues.
Materials:
-
Protein of interest containing at least one free cysteine residue
-
N-(2-fluorophenyl)maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5)[6]
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][8] Note: If using Dithiothreitol (DTT) as a reducing agent, it must be removed prior to the addition of the maleimide reagent.
-
-
N-(2-fluorophenyl)maleimide Stock Solution Preparation:
-
Allow the vial of N-(2-fluorophenyl)maleimide to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before each use.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the N-(2-fluorophenyl)maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide to the protein. The optimal ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the unreacted N-(2-fluorophenyl)maleimide.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted N-(2-fluorophenyl)maleimide and quenching reagent using size-exclusion chromatography, dialysis, or another suitable purification method.[4]
-
Protocol 2: Characterization of the Modified Protein by Mass Spectrometry
This protocol provides a general workflow for the analysis of the modified protein to confirm successful conjugation and determine the modification site.
Materials:
-
Modified protein sample from Protocol 1
-
Denaturing buffer (e.g., containing urea or guanidinium chloride)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Procedure:
-
Sample Preparation for Mass Spectrometry:
-
Intact Mass Analysis: Desalt the purified modified protein sample. Analyze by mass spectrometry to determine the molecular weight of the intact protein. A mass shift corresponding to the addition of one or more N-(2-fluorophenyl)maleimide molecules (molecular weight: 193.16 g/mol ) confirms the modification.
-
Peptide Mapping Analysis (for localization of modification):
-
Denature the modified protein in a suitable buffer.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to obtain sequence information (MS2 scan).
-
-
Data Analysis:
-
Use a protein sequence database search engine to analyze the MS/MS data.
-
Search for the expected mass shift on cysteine-containing peptides corresponding to the addition of N-(2-fluorophenyl)maleimide.
-
The fragmentation pattern in the MS/MS spectrum will confirm the peptide sequence and pinpoint the exact cysteine residue that has been modified.
-
Mandatory Visualization
Caption: Experimental workflow for cysteine-specific modification.
Caption: Reaction pathway of cysteine modification and stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. kinampark.com [kinampark.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorogenic Properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl maleimides, such as 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, represent a class of fluorogenic probes with significant potential in bioconjugation, diagnostics, and drug delivery.[] These molecules are engineered to be minimally fluorescent in their native state. However, upon selective reaction with sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins and peptides, they form stable, highly fluorescent thioether adducts.[2][3] This "turn-on" fluorescence mechanism allows for the specific detection and quantification of thiolated biomolecules with a high signal-to-noise ratio.
The core of this technology lies in the Michael addition reaction, where the thiol group attacks the electron-deficient double bond of the maleimide ring.[4] This reaction is highly chemoselective for thiols at physiological pH (6.5-7.5), proceeding efficiently under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[4][5] The formation of the succinimide adduct disrupts the internal quenching mechanism inherent in the N-aryl maleimide structure, leading to a significant increase in fluorescence quantum yield. The stability of the resulting conjugate, however, can be a critical parameter, as retro-Michael reactions can occur, particularly in the presence of other thiols like glutathione.[6]
These application notes provide an overview of the fluorogenic properties of adducts formed from this compound and detailed protocols for their use in protein labeling and characterization.
Principle of Fluorogenic Activation
The fluorogenic response of N-aryl maleimides is typically based on a photoinduced electron transfer (PeT) quenching mechanism. In the unreacted state, the electron-rich aryl system (the fluorophore) is electronically coupled to the electron-deficient maleimide ring (the quencher). Upon photoexcitation, an electron can transfer from the fluorophore to the maleimide, providing a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.
The reaction with a thiol saturates the maleimide double bond, converting it to a succinimide ring. This transformation raises the energy level of the maleimide's lowest unoccupied molecular orbital (LUMO), making the PeT process energetically unfavorable. Consequently, the non-radiative de-excitation pathway is blocked, and the molecule relaxes by emitting a photon, resulting in a dramatic increase in fluorescence.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for the Synthesis of PET Tracers Using Fluorinated Maleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Positron Emission Tomography (PET) tracers utilizing fluorinated maleimide derivatives. The methodologies outlined herein are intended to guide researchers in the radiolabeling of thiol-containing biomolecules, such as peptides and proteins, for in vivo imaging applications.
Introduction
Fluorine-18 is a preferred radionuclide for PET imaging due to its optimal half-life (109.8 min) and low positron energy (0.635 MeV), which provides high-resolution images.[1] The site-specific labeling of sensitive biomolecules like peptides and proteins with 18F can be challenging, often requiring multi-step syntheses under harsh conditions.[2][3] A robust strategy to overcome these challenges is the use of 18F-labeled prosthetic groups, particularly those that react with specific functional groups under mild conditions.[3]
Fluorinated maleimide derivatives are thiol-reactive prosthetic groups that enable the selective conjugation of 18F to cysteine residues in biomolecules.[4][5] This approach offers high chemoselectivity compared to amine-reactive methods and allows for precise control over the labeling site.[4] This document details the synthesis and application of several key fluorinated maleimide prosthetic groups.
Key Fluorinated Maleimide Prosthetic Groups
Several fluorinated maleimide prosthetic groups have been developed for PET tracer synthesis. The selection of a specific derivative may depend on the properties of the biomolecule to be labeled and the desired pharmacokinetic profile of the final tracer. Some commonly used examples include:
-
N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide ([18F]FBEM): A widely used synthon for labeling RGD peptides and other biomolecules.[4][6]
-
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-[18F]fluoronicotinamide ([18F]FNEM): A novel prosthetic group synthesized via a one-pot, two-step strategy.[7]
-
6-[18F]fluoronicotinaldehyde O-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl) oxime ([18F]FPyMHO): Synthesized using a rapid "radio-fluorination on the Sep-Pak" method.[5]
-
N-5-[18F]fluoropentylmaleimide ([18F]FPenM): Another thiol-specific prosthetic group developed for peptide conjugation.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of various fluorinated maleimide prosthetic groups and their subsequent conjugation to peptides.
| Prosthetic Group | Precursor | Radiochemical Yield (RCY) | Molar Activity (Am) | Total Synthesis Time (min) | Reference(s) |
| [18F]FBEM | N-succinimidyl 4-fluorobenzoate ([18F]SFB) | 17.3 ± 7.1% (non-decay corrected) | 91–176 GBq/μmol | ~100 | [7] |
| [18F]FNEM | 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | 26 ± 5% (non-decay corrected) | 19–88 GBq/μmol | 75 | [7] |
| [18F]FPyMHO | 6-[18F]fluoronicotinaldehyde | 50 ± 9% (decay-corrected) | 259–370 GBq/μmol | 30 | [5] |
| [18F]FPy-peptides | 6-[18F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([18F]FPy-TFP) | 13–26% (decay-corrected) | 1–5 Ci/μmol | 97 ± 3 | [8][9] |
| [18F]Thiol-maleimide conjugates | S-(3-[18F]fluoropropyl) benzothioate & [18F]fluoro-PEG4 benzothioate | 6–22% (non-decay corrected) | Not specified | ~90 | [10] |
Experimental Workflows and Logical Relationships
The synthesis of PET tracers using fluorinated maleimide derivatives typically follows a two-stage process: 1) the radiosynthesis of the 18F-labeled maleimide prosthetic group, and 2) the conjugation of the prosthetic group to the thiol-containing biomolecule. The following diagrams illustrate the general workflow and the chemical logic of the conjugation step.
Caption: General workflow for PET tracer synthesis with fluorinated maleimides.
Caption: Chemical logic of the thiol-maleimide conjugation reaction.
Experimental Protocols
The following are detailed protocols for the synthesis of selected fluorinated maleimide prosthetic groups and their conjugation to biomolecules.
Protocol 1: Synthesis of [18F]FNEM
This protocol is adapted from a one-pot, two-step strategy.[7]
Materials:
-
[18F]Fluoride in 18O-enriched water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
tert-Butanol (tBuOH)
-
N,N,N-trimethyl-5-(((2,3,5,6-tetrafluorophenyl)oxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate (triflate precursor 9)
-
N-(2-aminoethyl)maleimide trifluoroacetate salt
-
Pyridine
-
HPLC purification system (semi-preparative)
-
C18 Sep-Pak cartridge
Procedure:
-
[18F]Fluoride Drying:
-
To the cyclotron-produced [18F]fluoride, add a solution of K222 and K2CO3.
-
Azeotropically dry the [18F]fluoride by adding anhydrous acetonitrile (3 x 200 µL) and evaporating to dryness under a stream of nitrogen.
-
-
Radiolabeling:
-
Add the triflate precursor (9 mg, 18.8 µmol) dissolved in acetonitrile/tBuOH (300 µL/100 µL) to the dried [18F]fluoride.
-
Heat the reaction mixture at 40 °C for 10 minutes.
-
Cool the mixture to room temperature.
-
-
Amidation:
-
Add a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt (12 mg, 47.2 µmol) and pyridine (7.6 µL) in acetonitrile (170 µL) to the reaction mixture.
-
Heat the solution at 60 °C for 15 minutes.
-
-
Purification:
-
Purify the crude product using a semi-preparative HPLC system.
-
The collected fraction containing [18F]FNEM is diluted with water and passed through a C18 Sep-Pak cartridge.
-
Elute the product from the cartridge with ethanol and formulate for subsequent conjugation.
-
Protocol 2: Conjugation of [18F]FNEM to [Cys40]-Exendin-4
This protocol describes the conjugation of the synthesized [18F]FNEM to a cysteine-modified peptide.[7]
Materials:
-
[18F]FNEM in ethanol (from Protocol 1)
-
[Cys40]-Exendin-4
-
0.1% Sodium ascorbate in degassed phosphate-buffered saline (PBS)
-
N-hexylmaleimide
-
Acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water
-
HPLC purification system (semi-preparative)
-
C18 BondElut cartridge
Procedure:
-
Reaction Setup:
-
Dissolve [18F]FNEM (7–20 mCi) in 10 µL of ethanol.
-
Add [Cys40]-Exendin-4 (100–200 µg) dissolved in 100 µL of 0.1% sodium ascorbate in degassed PBS.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Quenching:
-
To quench any unreacted [18F]FNEM, add N-hexylmaleimide (160 µg) in 150 µL of acetonitrile.
-
Let the reaction stand for another 20 minutes at room temperature.
-
-
Purification:
-
Acidify the reaction mixture with 100 µL of 0.1% TFA.
-
Purify the [18F]FNEM-[Cys40]-Exendin-4 conjugate using a semi-preparative HPLC system.
-
The collected fraction is diluted with water and passed through a C18 BondElut cartridge.
-
Elute the final product from the cartridge for in vitro and in vivo studies.
-
Protocol 3: Rapid Synthesis of [18F]FPyMHO via "Radio-fluorination on the Sep-Pak"
This protocol is adapted from a method that significantly reduces synthesis time.[5]
Materials:
-
[18F]Fluoride in target water
-
Anion-exchange cartridge (Chromafix 30-PS-HCO3)
-
Quaternary ammonium triflate salt precursor
-
Acetonitrile (anhydrous)
-
tert-Butanol (tBuOH)
-
1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione
-
HPLC or Sep-Pak for purification
Procedure:
-
[18F]Fluoride Trapping:
-
Dilute the [18F]fluoride target water (370–1850 MBq) with 2 mL of water and pass it through an anion-exchange cartridge.
-
Wash the cartridge with anhydrous acetonitrile (6 mL) and dry for 1 minute.
-
-
Elution and Radiolabeling:
-
Elute the [18F]fluoride from the Sep-Pak with the quaternary ammonium triflate salt precursor (10 mg) in 0.5 mL of 1:4 acetonitrile:t-butanol at a flow rate of 0.5 mL/min.
-
Further elute the Sep-Pak with 1 mL of acetonitrile, collecting the eluent in the same vial.
-
Heat the reaction mixture at 120 °C for 2 minutes to produce 6-[18F]fluoronicotinaldehyde.
-
-
Conjugation to form [18F]FPyMHO:
-
To the crude 6-[18F]fluoronicotinaldehyde, add 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione.
-
Heat the reaction at 80 °C for 5 minutes.
-
-
Purification:
-
Purify the final product, [18F]FPyMHO, using either a Sep-Pak or HPLC to achieve high radiochemical purity.
-
Quality Control
-
Radiochemical Purity: The radiochemical purity of the final PET tracer should be determined by analytical HPLC. The purity should typically be >95% before administration.
-
Molar Activity: The molar activity (Am) should be calculated based on the amount of radioactivity and the molar quantity of the synthesized tracer. This is crucial for receptor-based imaging to avoid receptor saturation.
-
Stability: The stability of the final tracer should be assessed in the final formulation solution and in serum at 37 °C for a period relevant to the intended PET imaging study.
Conclusion
The use of fluorinated maleimide derivatives provides a reliable and site-specific method for the 18F-labeling of peptides and proteins. The protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize novel PET tracers for a wide range of biological targets. The choice of the specific prosthetic group and optimization of reaction conditions will be critical for achieving high radiochemical yields and molar activities suitable for preclinical and clinical PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 3-18F-fluoropropane-1-thiol and 18F-PEG4-1-thiol: Versatile prosthetic groups for radiolabeling maleimide functionalized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
Disclaimer: Publicly available data on the specific biological activity of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is limited. The following application notes and protocols are provided as a representative example of how a compound with this scaffold could be evaluated in vitro, based on the activities of structurally related 1H-pyrrole-2,5-dione derivatives. The quantitative data presented is illustrative and for guidance purposes only.
Application Note: Evaluation of Anti-Inflammatory Activity
Introduction
The 1H-pyrrole-2,5-dione (maleimide) scaffold is present in various compounds exhibiting anti-inflammatory properties. Derivatives of this scaffold have been shown to inhibit the production of pro-inflammatory mediators. This note describes a typical in vitro assay to assess the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action
Many anti-inflammatory agents act by modulating signaling pathways involved in the inflammatory response. One key pathway is the NF-κB signaling cascade, which is activated by stimuli like LPS. Upon activation, NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines. Compounds containing the 1H-pyrrole-2,5-dione moiety may interfere with this pathway, leading to a reduction in cytokine production.
Illustrative Data
The following table summarizes representative data for the inhibition of TNF-α and IL-6 production in LPS-stimulated PBMCs by a hypothetical test compound.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 1 | 45.8 ± 3.5 | 40.2 ± 2.9 |
| 10 | 85.3 ± 4.2 | 80.7 ± 3.6 |
| IC₅₀ (µM) | ~2.5 | ~3.0 |
Protocol: Inhibition of Pro-inflammatory Cytokine Production
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Dexamethasone (Positive Control)
-
DMSO (Vehicle Control)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Experimental Workflow
Procedure
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in DMSO and then dilute in culture medium. Add the compound to the wells. Include wells with vehicle control (DMSO) and a positive control (dexamethasone).
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ values.
Application Note: Cytotoxicity Assessment
Introduction
Prior to extensive biological characterization, it is crucial to determine the cytotoxic profile of a test compound. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. This note describes the use of the MTT assay to evaluate the cytotoxicity of this compound against a human cancer cell line, such as the human colon adenocarcinoma cell line SW620.
Illustrative Data
The following table presents representative data for the cytotoxicity of a hypothetical test compound against the SW620 cell line after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
| 1 | 98.5 ± 2.3 |
| 10 | 85.1 ± 3.1 |
| 25 | 52.3 ± 4.5 |
| 50 | 20.7 ± 2.8 |
| 100 | 5.4 ± 1.2 |
| IC₅₀ (µM) | ~25 |
Protocol: MTT Cytotoxicity Assay
Materials
-
SW620 human colon adenocarcinoma cell line
-
DMEM medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Experimental Workflow
Procedure
-
Seed SW620 cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include wells with vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Application Notes and Protocols for Labeling Peptides with 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of peptides with imaging agents is a critical technique in drug discovery and biomedical research, enabling the visualization and quantification of biological processes. 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a maleimide-containing compound, is a thiol-reactive labeling agent. The maleimide group exhibits high specificity for the sulfhydryl group of cysteine residues within a peptide, forming a stable thioether bond. This targeted conjugation allows for the precise attachment of the 2-fluorophenyl moiety, which can serve as a reporter for imaging modalities such as Positron Emission Tomography (PET) when labeled with fluorine-18 (¹⁸F).[1][2] The low natural abundance of free cysteine residues in peptides allows for regioselective labeling.[3] This document provides detailed protocols for the labeling of cysteine-containing peptides with this compound, purification of the resulting conjugate, and its potential application in molecular imaging.
Principle of Reaction
The fundamental principle of this labeling method is the nucleophilic addition of a sulfhydryl group (-SH) from a cysteine residue in the peptide to the carbon-carbon double bond of the maleimide ring of this compound.[4] This Michael addition reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[4] At pH values above 7.5, the reactivity of maleimides with primary amines can increase, potentially leading to non-specific labeling.[4] It is also crucial to reduce any disulfide bonds within the peptide to free up the cysteine thiol groups for reaction.[5][6]
Data Presentation
Table 1: Recommended Reaction Conditions for Peptide Labeling
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity.[4] |
| Buffer | Phosphate, Tris, or HEPES | Must be free of thiols.[5][7] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[6][7] |
| Labeling Agent Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use.[4][7] |
| Molar Ratio (Label:Peptide) | 10:1 to 20:1 | Should be optimized for each specific peptide.[7] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 2 hours or 4°C overnight.[4][7] |
| Reaction Time | 2 hours to overnight | Protect from light.[4][7] |
Table 2: Troubleshooting Common Labeling Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Peptide disulfide bonds not reduced. | Treat peptide with a reducing agent like TCEP before labeling.[4] |
| Inactive labeling agent. | Use a fresh stock of the labeling agent; ensure proper storage.[4] | |
| Incorrect pH of conjugation buffer. | Ensure the pH is between 6.5 and 7.5.[4] | |
| Precipitation During Labeling | High concentration of organic solvent. | Keep the final concentration of DMSO/DMF below 10%.[4] |
| Peptide is not soluble under reaction conditions. | Optimize buffer conditions or reduce peptide concentration.[4] |
Experimental Protocols
Part 1: Peptide Preparation and Disulfide Bond Reduction
This protocol describes the preparation of a cysteine-containing peptide for labeling, including the reduction of any disulfide bonds.
Materials and Reagents:
-
Cysteine-containing peptide
-
Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6][7]
-
To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the peptide solution.[7][8]
-
Flush the vial with an inert gas (nitrogen or argon), cap it tightly, and incubate for 20-30 minutes at room temperature.[7][8]
Part 2: Labeling of Peptide with this compound
This protocol outlines the steps for the covalent attachment of the labeling agent to the prepared peptide.
Materials and Reagents:
-
Reduced peptide solution (from Part 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Add a 10- to 20-fold molar excess of the labeling agent stock solution to the reduced peptide solution while gently vortexing.[7] The final concentration of the organic solvent should be kept below 10% to avoid peptide denaturation.[4]
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[4][7]
Part 3: Purification of the Labeled Peptide
This protocol describes the removal of excess, unreacted labeling agent from the labeled peptide conjugate.
Materials and Reagents:
-
Labeled peptide reaction mixture (from Part 2)
-
Purification system (e.g., HPLC, FPLC, or gel filtration columns)
-
Appropriate buffers for the chosen purification method
Protocol:
-
Purify the labeled peptide from the excess labeling agent using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC), fast protein liquid chromatography (FPLC), or gel filtration (e.g., Zeba™ Spin desalting columns or PD MiniTrap™ G-25).[5][7]
-
If using RP-HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA) is commonly employed.[4]
-
Monitor the elution profile at two wavelengths: one for the peptide backbone (e.g., 220 nm or 280 nm) and one for the 2-fluorophenyl group (the specific absorbance maximum for this group would need to be determined).[4]
-
Collect the fractions containing the purified labeled peptide.
-
Lyophilize or store the purified conjugate as appropriate. For short-term storage, 2-8°C is recommended, while for long-term storage, adding a cryoprotectant like glycerol and storing at -20°C is advisable.[7][8]
Part 4: Characterization of the Labeled Peptide (Optional)
This protocol provides an overview of how to determine the degree of labeling.
Protocol:
-
Degree of Labeling (DOL) Calculation: The DOL represents the average number of labeling agent molecules conjugated to each peptide molecule.[4]
-
Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and at the maximum absorbance wavelength of the 2-fluorophenyl group.
-
The concentration of the peptide and the label can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
A correction factor may be needed to account for the absorbance of the label at 280 nm.[4][7]
-
The DOL is then calculated as the molar ratio of the labeling agent to the peptide.
Visualizations
Caption: Experimental workflow for labeling peptides with this compound.
Caption: Chemical reaction between a peptide's thiol group and the maleimide labeling agent.
Caption: Conceptual signaling pathway for a labeled peptide used in targeted molecular imaging.
References
- 1. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. resources.tocris.com [resources.tocris.com]
Application Notes: 1H-pyrrole-2,5-dione Derivatives as Novel Cholesterol Absorption Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a primary risk factor for the development of atherosclerotic cardiovascular disease. While HMG-CoA reductase inhibitors (statins) are the cornerstone of therapy, a significant number of patients do not achieve target LDL-C levels or are intolerant to statin therapy. A complementary therapeutic strategy is to inhibit the absorption of dietary and biliary cholesterol in the small intestine.
The Niemann-Pick C1-Like 1 (NPC1L1) protein is a transmembrane transporter crucial for the uptake of cholesterol by enterocytes in the small intestine.[1][2] Ezetimibe, the only approved drug in this class, effectively blocks NPC1L1, leading to reduced plasma cholesterol levels.[3] Recent research has identified 1H-pyrrole-2,5-dione derivatives as a novel class of potent cholesterol absorption inhibitors, offering new avenues for the treatment of hyperlipidemia.[4][5] These compounds, developed based on the structure of ezetimibe, show significant promise in preclinical studies.[4][5] This document provides an overview of their mechanism of action, key preclinical data, and detailed protocols for their evaluation.
Mechanism of Action
The primary mechanism by which 1H-pyrrole-2,5-dione derivatives lower plasma cholesterol is through the inhibition of the NPC1L1 transporter protein located on the apical membrane of intestinal enterocytes.
-
Cholesterol Uptake: In the intestinal lumen, dietary and biliary cholesterol are emulsified by bile salts to form micelles.
-
NPC1L1-Mediated Transport: The NPC1L1 protein binds to micellar cholesterol and facilitates its internalization into the enterocyte through endocytosis.[1]
-
Chylomicron Formation: Once inside the cell, cholesterol is esterified and incorporated into chylomicrons.
-
Entry into Circulation: Chylomicrons are secreted into the lymphatics and subsequently enter the bloodstream, delivering cholesterol to the liver.[6]
-
Inhibition: 1H-pyrrole-2,5-dione derivatives are believed to bind to the NPC1L1 protein, blocking the cholesterol uptake step. This reduces the amount of cholesterol absorbed into the bloodstream, leading to lower levels of circulating LDL cholesterol.[7]
References
- 1. The hyperlipidemic hamster as a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Development of Anti-Inflammatory Agents from Pyrrole-2,5-dione Derivatives
Introduction
Pyrrole-2,5-dione, commonly known as maleimide, and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anti-tumor activities.[1][2] The core structure features an unsaturated imide ring that is susceptible to reactions like Michael additions, particularly with thiol groups on proteins, making these compounds interesting candidates for targeted therapies.[3] Their anti-inflammatory potential is often linked to the inhibition of key enzymatic and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[2][4][5][6]
These application notes provide researchers, scientists, and drug development professionals with an overview of the mechanism of action, synthesis, and evaluation protocols for developing novel anti-inflammatory agents based on the pyrrole-2,5-dione scaffold.
Application Note 1: Mechanism of Action via NF-κB Pathway Inhibition
A primary mechanism by which pyrrole-2,5-dione derivatives exert their anti-inflammatory effects is through the modulation of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7]
In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[8] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[7] This frees the NF-κB dimer to translocate into the nucleus, bind to DNA, and initiate the transcription of target inflammatory genes.[8][9] Pyrrole-2,5-dione derivatives may inhibit this pathway at various points, such as by suppressing the degradation of IκBα, thereby preventing NF-κB nuclear translocation.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by pyrrole-2,5-dione derivatives.
Application Note 2: General Synthesis of N-Substituted Pyrrole-2,5-diones
A common and straightforward method for synthesizing N-substituted pyrrole-2,5-dione derivatives involves the reaction of a substituted maleic anhydride with a primary amine, followed by a dehydration/cyclization step. This two-step, one-pot synthesis is adaptable for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: General reaction scheme for the synthesis of N-substituted pyrrole-2,5-dione derivatives.
Protocol: Synthesis of 3,4-dimethyl-1-(substituted)-1H-pyrrole-2,5-dione
This protocol is adapted from the synthesis of amidrazone-derived pyrrole-2,5-diones.[1]
Materials:
-
2,3-Dimethylmaleic anhydride
-
Appropriate primary amine (e.g., N3-substituted amidrazone)
-
Anhydrous solvent (e.g., toluene, glacial acetic acid)
-
Dehydrating agent (e.g., acetic anhydride)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2,3-dimethylmaleic anhydride (1.0 eq) in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the primary amine (1.0 eq) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the maleamic acid intermediate.
-
Add the dehydrating agent (e.g., acetic anhydride, 2-3 eq) to the flask.
-
Heat the mixture to reflux (temperature dependent on the solvent, e.g., 110-120 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure N-substituted pyrrole-2,5-dione derivative.
-
Characterize the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Application Note 3: In Vitro Screening Workflow and Protocols
A systematic in vitro screening process is essential to identify promising anti-inflammatory candidates from a library of synthesized pyrrole-2,5-dione derivatives. The workflow typically begins with assessing cytotoxicity, followed by primary screening for anti-inflammatory activity (e.g., nitric oxide inhibition) and secondary assays to elucidate the mechanism of action.
Caption: A typical workflow for the in vitro screening of anti-inflammatory compounds.
Table 1: In Vitro Anti-inflammatory Activity of Representative Pyrrole Derivatives
| Compound | Assay | Target/Cell Line | Activity (IC50) | Selectivity | Reference |
| 3b (Nitrile deriv.) | COX Inhibition | J774 Macrophage | COX-1: >50 µMCOX-2: 1.30 µM | 38.8-fold for COX-2 | [4] |
| 1c (Aldehyde deriv.) | COX Inhibition | J774 Macrophage | COX-1: 71.3 µMCOX-2: 14.8 µM | 4.8-fold for COX-2 | [4] |
| 2c (Oxime deriv.) | COX Inhibition | J774 Macrophage | COX-1: >160 µMCOX-2: 17.3 µM | >9.3-fold for COX-2 | [4] |
| 4j (Benzenesulfonamide deriv.) | COX Inhibition | In vitro assay | COX-1: 74% inhib. @ 100µMCOX-2: 86% inhib. @ 100µM | - | [5] |
| Celecoxib (Control) | COX Inhibition | J774 Macrophage | COX-1: 12.53 µMCOX-2: 0.39 µM | 30-fold for COX-2 | [4] |
Protocol: Determination of Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol is based on established methods for assessing anti-inflammatory compounds in RAW 264.7 macrophage cells.[11][12]
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce large amounts of nitric oxide (NO) via the enzyme iNOS. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO is unstable, but it is rapidly converted to stable nitrite (NO₂⁻) in the culture medium. Nitrite concentration can be quantified colorimetrically using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
Test compounds (pyrrole-2,5-dione derivatives) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader (540-550 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After incubation, remove the old medium from the cells and add 100 µL of medium containing the test compounds at various non-toxic concentrations. Also prepare a vehicle control (DMSO, final concentration ≤0.1%). Pre-treat the cells for 1-2 hours.[12]
-
LPS Stimulation: After pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the 'no treatment' control wells).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.[11]
-
Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes.[11]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC50 value (the concentration of compound required to inhibit 50% of NO production).
Application Note 4: In Vivo Evaluation Protocol
Compounds that show promising in vitro activity must be evaluated in vivo to confirm their anti-inflammatory efficacy in a whole-organism context. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for screening acute anti-inflammatory activity.[13]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[13][14] The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins, requiring the induction of COX-2.[15] The ability of a test compound to reduce the swelling is a measure of its anti-inflammatory activity.
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrrole Derivatives
| Compound | Model | Species | Dose & Route | % Edema Inhibition (at time) | Reference |
| 4j (Benzenesulfonamide deriv.) | Carrageenan-induced paw edema | Rat | 10 mg/kg, p.o. | 45.45% (3h) | [5] |
| 4k (Benzenesulfonamide deriv.) | Carrageenan-induced paw edema | Rat | 10 mg/kg, p.o. | 43.18% (3h) | [5] |
| Indomethacin (Control) | Carrageenan-induced paw edema | Rat | 10 mg/kg, p.o. | 54.54% (3h) | [5] |
Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol is a generalized procedure based on standard methodologies.[13][15][16]
Materials:
-
Wistar rats or Swiss albino mice (grouped, n=6 per group)
-
Carrageenan solution (1% w/v in sterile 0.9% saline)
-
Test compound (suspended in a suitable vehicle, e.g., 1% Carboxymethyl cellulose - CMC)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin)
-
Group III, IV, etc.: Test Groups (receive different doses of the test compound)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[13]
-
Drug Administration: Administer the test compounds and control drugs to the respective groups via oral gavage (p.o.). The typical time between dosing and carrageenan injection is 30-60 minutes, depending on the expected pharmacokinetics of the compound.[14][15]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[13][16]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[13][17]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide - Wikipedia [en.wikipedia.org]
- 4. iris.unina.it [iris.unina.it]
- 5. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My yield of the intermediate, N-(2-fluorophenyl)maleamic acid, is low. What are the potential causes and solutions?
A1: Low yields in the initial acylation step are often due to incomplete reaction or side reactions. Here are some common causes and troubleshooting steps:
-
Inadequate Mixing: Maleic anhydride may not fully dissolve if mixing is insufficient, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Solution: Ensure vigorous stirring to maintain a homogeneous solution, especially during the addition of 2-fluoroaniline.
-
-
Reaction Temperature: While the reaction is typically performed at or below room temperature to control exothermic effects, temperatures that are too low can slow down the reaction rate.
-
Solution: Maintain the reaction temperature between 0-25°C. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
-
Moisture Contamination: Maleic anhydride is susceptible to hydrolysis to maleic acid in the presence of water. This will reduce the amount of anhydride available to react with the aniline.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting material.
-
Solution: Use a slight excess (1.05 to 1.1 equivalents) of 2-fluoroaniline to ensure the complete consumption of maleic anhydride.
-
Q2: I am having difficulty with the cyclization of N-(2-fluorophenyl)maleamic acid to the final product. What are the key parameters to control?
A2: The cyclization step is critical and often the primary determinant of the overall yield and purity. Key factors to consider are:
-
Dehydrating Agent and Catalyst: Acetic anhydride is a common and effective dehydrating agent, with sodium acetate acting as a catalyst. The ratio of these reagents is important.
-
Solution: Use a sufficient excess of acetic anhydride to act as both a solvent and a dehydrating agent. A catalytic amount of anhydrous sodium acetate is typically sufficient.
-
-
Reaction Temperature and Time: Overheating or prolonged reaction times can lead to the formation of byproducts and decomposition.
-
Solution: Maintain a reaction temperature between 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid degradation of the product.
-
-
Incomplete Dehydration: Insufficient removal of water during the reaction will prevent the formation of the imide ring.
-
Solution: Ensure that anhydrous reagents and solvents are used. The acetic anhydride should be of high purity.
-
Q3: My final product is discolored (e.g., brown or reddish). How can I improve the color and purity?
A3: Discoloration often indicates the presence of impurities, which can arise from side reactions or the decomposition of starting materials or products.
-
Side Reactions: Polymerization of the maleimide product can occur, especially at elevated temperatures.
-
Solution: Avoid excessive heating during the cyclization and purification steps. Workup the reaction mixture promptly after completion.
-
-
Purification Method: The chosen purification method may not be effectively removing colored impurities.
-
Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective. If recrystallization is insufficient, column chromatography on silica gel can be employed for further purification.
-
Q4: What are common side reactions in the synthesis of N-substituted maleimides, and how can they be minimized?
A4: Several side reactions can occur during the synthesis of this compound.[1]
-
Formation of Isoimides: Under certain conditions, the maleamic acid intermediate can cyclize to form an isoimide, which is an isomer of the desired maleimide.
-
Minimization: The use of acetic anhydride and sodium acetate generally favors the formation of the maleimide. Careful control of the reaction temperature can also help to minimize isoimide formation.
-
-
Addition of Acetic Acid: The maleimide double bond can undergo Michael addition with acetic acid, which is present in the reaction mixture.
-
Minimization: This is more likely to occur at higher temperatures. Maintaining the recommended temperature range and minimizing the reaction time can reduce the formation of this adduct.
-
-
Polymerization: Maleimides can undergo free-radical polymerization, especially in the presence of light or at high temperatures.
-
Minimization: Store the final product in a cool, dark place. The use of a radical inhibitor during the reaction is generally not necessary if the temperature is well-controlled.
-
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of N-(2-fluorophenyl)maleamic acid
| Parameter | Value | Notes |
| Maleic Anhydride | 1.0 eq | |
| 2-Fluoroaniline | 1.05 eq | A slight excess helps to ensure complete reaction of the maleic anhydride. |
| Solvent | Diethyl Ether or Acetone | |
| Temperature | 0-25°C | The reaction is exothermic; initial cooling is recommended. |
| Reaction Time | 1-2 hours | Monitor by TLC for the disappearance of the starting materials. |
| Typical Yield | 90-95% |
Table 2: Reaction Conditions for the Cyclization to this compound
| Parameter | Value | Notes |
| N-(2-fluorophenyl)maleamic acid | 1.0 eq | |
| Acetic Anhydride | 3-5 eq | Acts as both a dehydrating agent and a solvent. |
| Sodium Acetate (anhydrous) | 0.2-0.5 eq | Acts as a catalyst. |
| Temperature | 60-80°C | Higher temperatures can lead to side reactions and discoloration. |
| Reaction Time | 1-3 hours | Monitor by TLC for the formation of the product. |
| Typical Yield | 70-85% |
Experimental Protocols
Protocol 1: Synthesis of N-(2-fluorophenyl)maleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether or acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-fluoroaniline (1.05 eq) in the same solvent to the cooled maleic anhydride solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The N-(2-fluorophenyl)maleamic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend N-(2-fluorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.3 eq) in acetic anhydride (4 eq).
-
Heat the mixture to 60-70°C with stirring.[2]
-
Maintain this temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low product yield.
References
Troubleshooting guide for maleimide-thiol conjugation reactions
Technical Support Center: Maleimide-Thiol Conjugation
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing maleimide-thiol conjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my conjugation yield low or non-existent?
Low conjugation efficiency is a common problem that can be attributed to several factors, ranging from the integrity of your reagents to the specific reaction conditions employed.[1][2][3] Key areas to investigate include the reactivity of your maleimide, the availability of free thiols on your protein, and the optimization of reaction parameters such as pH and reactant stoichiometry.[3]
-
Inactive Maleimide Reagent: Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders them unreactive towards thiols.[3][4][5][6][7][8]
-
Solution: Always prepare aqueous solutions of maleimide reagents immediately before use.[6][8] For storage, dissolve maleimides in an anhydrous, biocompatible organic solvent such as DMSO or DMF and store at -20°C, protected from moisture.[5][6][7][8][9] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[1][4]
-
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your biomolecule may have formed disulfide bonds, which do not react with maleimides.[4][5][7][10] Thiols are also prone to oxidation, which can be catalyzed by dissolved oxygen or trace metal ions.[11][12]
-
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent.[4][5] TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[4][5][11][13] Use degassed buffers to minimize oxygen in the reaction.[11][13][14] Including a chelating agent like EDTA (1-5 mM) in your buffer can also help by sequestering metal ions that catalyze thiol oxidation.[11][13][14]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time can significantly impact conjugation efficiency.[2][5]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[5][17]
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[5][7][13][19] However, the optimal ratio can vary and should be determined empirically for your specific application.[5][21][22][23] For example, for a cyclic peptide cRGDfK, a 2:1 maleimide to thiol molar ratio was found to be optimal, while for the 11A4 nanobody, a 5:1 ratio yielded the best results.[22][23]
-
Question 2: How can I prevent the hydrolysis of my maleimide reagent?
Maleimide hydrolysis is a primary cause of failed conjugation reactions where water attacks the maleimide ring, forming an unreactive maleamic acid.[6][8][9]
-
Control pH: The rate of hydrolysis is highly pH-dependent, increasing significantly at pH values above 7.5.[5][6][7][8][9][16][17]
-
Proper Storage and Handling: Moisture can degrade the maleimide reagent.[4]
Question 3: My final product is heterogeneous. What are the potential causes?
Product heterogeneity can arise from several side reactions.
-
Reaction with Primary Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to non-specific conjugation.[5][13][17][18]
-
Thiazine Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring, which can complicate purification and analysis.[13][14][24] This rearrangement is more rapid at higher pH.[13][25]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in the maleimide-thiol reaction is not completely stable and can be reversible, especially in the presence of other thiols.[7][15][17] This can lead to the transfer of the payload to other thiol-containing molecules.[7]
-
Solution: A key strategy to prevent this is to hydrolyze the thiosuccinimide ring after the conjugation is complete.[6][18][26][27] This is achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0), which creates a stable, ring-opened succinamic acid thioether that is not susceptible to reversal.[6][18][26][27]
-
Frequently Asked Questions (FAQs)
What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5][6][7][9][13][15][16][17][18] This range provides a good balance between having a sufficiently reactive thiolate anion and minimizing side reactions like maleimide hydrolysis and reaction with amines.[13]
Which buffers are recommended for maleimide-thiol conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugation, provided they are prepared within the optimal pH range of 6.5-7.5.[10][14][20][21][28][29][30] It is crucial to ensure that the chosen buffer does not contain any extraneous thiol-containing compounds, such as dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with the target thiol for reaction with the maleimide.[14]
Do I need to reduce disulfide bonds in my protein before conjugation?
Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[3][4][5][10][28][30] If your protein's cysteine residues are involved in disulfide bridges, you must reduce them before conjugation.[3][4][5][10][28][30]
What is the difference between TCEP and DTT as reducing agents?
Both TCEP and DTT are effective at reducing disulfide bonds. However, TCEP is a phosphine-based reducing agent and does not contain a thiol group, meaning it typically does not need to be removed before the conjugation reaction.[4][5][11][13] DTT is a thiol-containing reducing agent, so any excess must be removed prior to conjugation to prevent it from competing with the target molecule for the maleimide.[4][5][11][13][19]
Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction and Side Reactions
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow.[7][13][17][18] |
| 6.5 - 7.5 | Optimal | Low (Thiol reaction is ~1,000x faster at pH 7.0)[15][18] | Relatively Low | Optimal range for specific thiol conjugation.[18] |
| > 7.5 | High | Increases significantly, becomes competitive with thiol reaction.[16][18] | Increases significantly.[16][17][18] | Loss of chemoselectivity.[18] |
Table 2: Recommended Molar Ratios of Maleimide to Thiol for Different Molecules
| Molecule | Optimal Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |
| cRGDfK (cyclic peptide) | 2:1 | 84 ± 4% | [22][23] |
| 11A4 (nanobody) | 5:1 | 58 ± 12% | [22][23] |
| General Proteins/Antibodies | 10:1 to 20:1 (starting point) | Varies | [5][7][13][19] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol is for proteins that require the reduction of disulfide bonds to generate free thiols.
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[10][20][28][30]
-
Reduction: Add a 10-100 fold molar excess of TCEP to the protein solution.[7][10][13][19][20][28]
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-60 minutes at room temperature.[3][4][10][13][19][20]
Protocol 2: General Maleimide-Thiol Conjugation
-
Maleimide Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent (e.g., DMSO or DMF) to prepare a stock solution.[5][10][28][30]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[3][5][7][19] Add the maleimide solution dropwise while gently stirring.[5][7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[3][5][7][19][20] If using a fluorescent maleimide, protect the reaction from light.[19][20]
-
Purification: Remove excess, unreacted maleimide reagent using a suitable purification method such as gel filtration, dialysis, or size-exclusion chromatography.[7][10][19][21]
Protocol 3: Post-Conjugation Hydrolysis for Increased Stability
-
Complete Conjugation: Follow the general conjugation protocol (Protocol 2) and purify the conjugate to remove unreacted maleimide.[7]
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., sodium borate).[6][7][18]
-
Incubation: Incubate the conjugate at the adjusted pH for 2-4 hours to induce hydrolysis of the thiosuccinimide ring.[7] This will form a stable succinamic acid thioether.[6][18]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bioacts.com [bioacts.com]
- 20. benchchem.com [benchchem.com]
- 21. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 22. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dspace.library.uu.nl [dspace.library.uu.nl]
- 24. bachem.com [bachem.com]
- 25. pharmiweb.com [pharmiweb.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 29. biotium.com [biotium.com]
- 30. resources.tocris.com [resources.tocris.com]
Preventing hydrolysis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my conjugation reaction with this compound showing low or no yield?
Answer:
Low conjugation efficiency with N-substituted maleimides like this compound is frequently due to the hydrolysis of the maleimide ring, which renders it inactive for conjugation.[1]
Potential Causes & Solutions:
-
Maleimide Hydrolysis: The pyrrole-2,5-dione ring is susceptible to hydrolysis, especially at neutral to alkaline pH, forming an unreactive maleamic acid derivative.[1][2]
-
Suboptimal pH: The pH of the reaction buffer is critical for efficient conjugation. The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[2][3]
-
Below pH 6.5: The reaction rate slows down significantly as the thiol group is less likely to be in its reactive thiolate anion form.[2][3]
-
Above pH 7.5: The rate of maleimide hydrolysis increases substantially, and it may also react with primary amines.[3][4]
-
Solution: Ensure your reaction buffer is maintained within the pH 6.5-7.5 range. Use non-nucleophilic buffers like phosphate or HEPES.[3][5]
-
-
Presence of Nucleophiles: The presence of primary and secondary amines or other thiols in the reaction mixture can compete with the target reaction.[4]
-
Solution: Ensure that the reaction buffer and other components are free of extraneous nucleophiles. If a base is required, consider a hindered one like 2,6-lutidine.[4]
-
Question 2: My purified conjugate with this compound is unstable and shows loss of payload during storage or in plasma stability assays. What is happening?
Answer:
The instability of maleimide-thiol conjugates, leading to payload loss, is often due to a retro-Michael reaction, where the thiosuccinimide bond reverts to the original maleimide and thiol.[1][6] The released maleimide-payload can then be hydrolyzed or react with other molecules like serum albumin.[1][7]
Solution: Post-Conjugation Hydrolysis for Stabilization
To prevent the retro-Michael reaction, it is recommended to intentionally hydrolyze the thiosuccinimide ring after the conjugation and purification are complete.[1][8] The resulting ring-opened succinamic acid thioether is highly stable and not prone to this reversal.[4][8][9] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[1][10] The electron-withdrawing nature of the 2-fluorophenyl group may accelerate this stabilizing hydrolysis.[8][11]
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis?
A1: Maleimide hydrolysis is a chemical reaction where the pyrrole-2,5-dione ring is opened by the addition of a water molecule. This forms an unreactive maleamic acid, which can no longer participate in conjugation reactions with thiols.[2] This reaction is significantly accelerated at pH values above 7.5.[2]
Q2: What is the optimal pH for working with this compound?
A2: The optimal pH for reactions involving this compound, such as thiol conjugation, is between 6.5 and 7.5.[2][3] This range provides a balance between the reactivity of the thiol group and the stability of the maleimide ring.[2]
Q3: How should I store this compound?
A3: It is crucial to store this compound as a dry powder, desiccated at -20°C.[2] For stock solutions, use an anhydrous, aprotic solvent like DMSO or DMF and store at -20°C or -80°C.[1][2] Avoid long-term storage in aqueous solutions; always prepare these fresh.[1]
Q4: How can I monitor the hydrolysis of this compound?
A4: Several analytical techniques can be used to detect and quantify hydrolysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate the intact maleimide from its hydrolyzed product.[5][12]
-
Mass Spectrometry (MS): A mass increase of 18 Da is indicative of a hydrolysis event.[5][10]
-
UV-Vis Spectrophotometry: Hydrolysis of the maleimide ring can lead to a change in the UV absorbance spectrum, which can be monitored over time.[2][12]
Data Presentation
The stability of N-substituted maleimides is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the stability and reactivity of the maleimide group.
Table 1: Effect of pH on Maleimide Reactivity and Stability
| pH Range | Maleimide-Thiol Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Amines | Recommendation |
| < 6.5 | Slower | Very Slow[13] | Negligible | Suboptimal for conjugation due to slow kinetics.[2] |
| 6.5 - 7.5 | Optimal | Slow to Moderate | Negligible[4] | Ideal range for specific and efficient thiol conjugation.[2][3] |
| > 7.5 | Fast | Increases Significantly[2] | Becomes Competitive[4] | Not recommended for specific thiol conjugation due to side reactions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Thiol Conjugation with this compound
This protocol provides a general guideline for the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
Materials:
-
Thiol-containing molecule in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., Phosphate buffer, HEPES), pH 6.5-7.5
-
Quenching reagent (e.g., cysteine, 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.[1]
-
Reaction Setup: In a reaction vessel, add the thiol-containing molecule dissolved in the reaction buffer (pH 6.5-7.5).
-
Conjugation: Add the desired molar excess of the this compound stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess is a common starting point.[2][10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[3] If any components are light-sensitive, protect the reaction from light.
-
Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any unreacted maleimide.[10]
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[3]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol should be performed after the initial conjugation and purification of the conjugate to improve its long-term stability.[1]
Materials:
-
Purified conjugate from Protocol 1
-
High pH buffer (e.g., 0.5 M borate buffer, pH 9.0)[1]
-
Neutralization buffer (e.g., 1 M phosphate buffer, pH 6.5)[1]
Procedure:
-
pH Adjustment: To the purified conjugate solution, add the high pH buffer to adjust the final pH of the solution to 8.5-9.0.[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours to facilitate the hydrolysis of the thiosuccinimide ring.[1]
-
Monitoring (Optional): The progress of the hydrolysis can be monitored by mass spectrometry, looking for an 18 Da mass increase in the conjugate.[10]
-
Neutralization: Once the hydrolysis is complete, neutralize the solution by adding the neutralization buffer to bring the pH back to a range of 7.0-7.5 for storage.
Mandatory Visualization
Caption: Workflow for preventing hydrolysis and achieving stable conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-fluorophenyl)maleimide Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-fluorophenyl)maleimide for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of N-(2-fluorophenyl)maleimide and which amino acid does it target?
A1: The primary reaction of N-(2-fluorophenyl)maleimide is a Michael addition with the thiol (sulfhydryl) group of a cysteine residue. This reaction is highly efficient and selective for cysteine within the optimal pH range of 6.5-7.5, forming a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]
Q2: What are the common side reactions associated with N-(2-fluorophenyl)maleimide conjugation?
A2: The most common side reactions include:
-
Hydrolysis of the maleimide ring: The maleimide ring can react with water and open to form an unreactive maleamic acid derivative. This is more pronounced at neutral to high pH.[1]
-
Hydrolysis of the thiosuccinimide product: The succinimide ring of the conjugate can also undergo hydrolysis. For N-aryl maleimides like N-(2-fluorophenyl)maleimide, this hydrolysis is faster than for N-alkyl maleimides and results in a more stable, ring-opened structure that is resistant to retro-Michael reactions.[4][5]
-
Reaction with other nucleophiles: At pH values above 7.5, N-(2-fluorophenyl)maleimide can react with other nucleophilic amino acid residues, most notably the primary amine of lysine.[1][6]
-
Thiazine rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This side reaction is more prominent at physiological or higher pH.[1][7]
Q3: Why is my conjugation efficiency low?
A3: Low conjugation efficiency can be due to several factors:
-
Hydrolyzed Maleimide: The N-(2-fluorophenyl)maleimide reagent may have been exposed to aqueous conditions for too long before the conjugation reaction, leading to its inactivation through hydrolysis.
-
Oxidized Thiols: The cysteine residues on your protein may have formed disulfide bonds, which are unreactive with maleimides.
-
Suboptimal pH: The reaction buffer's pH may be outside the optimal range of 6.5-7.5.
-
Insufficient Maleimide Concentration: The molar excess of the maleimide reagent may be too low.
Q4: How can I improve the stability of my N-(2-fluorophenyl)maleimide conjugate?
A4: N-aryl maleimides, including N-(2-fluorophenyl)maleimide, form conjugates that are more stable than those from N-alkyl maleimides.[4] This is because the resulting thiosuccinimide ring hydrolyzes relatively quickly to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction (thiol exchange).[4] To further ensure stability, you can intentionally promote this hydrolysis by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period after the initial conjugation and purification.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | 1. Hydrolyzed N-(2-fluorophenyl)maleimide: The reagent was inactive before addition to the protein. | - Prepare fresh stock solutions of N-(2-fluorophenyl)maleimide in an anhydrous solvent like DMSO or DMF immediately before use.[6] - Minimize the time the maleimide is in an aqueous buffer before adding it to the protein. |
| 2. Oxidized Cysteine Residues: The target thiol groups are in disulfide bonds and unavailable for reaction. | - Reduce disulfide bonds by treating the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide.[2] - If using DTT (dithiothreitol), it must be removed after reduction (e.g., by dialysis or desalting) as it will react with the maleimide. | |
| 3. Suboptimal Reaction pH: The pH of the buffer is too low, slowing down the reaction rate. | - Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][9] | |
| Presence of Unwanted Side Products | 1. Reaction with Lysine Residues: The reaction pH was too high, leading to a loss of selectivity. | - Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for cysteine residues.[1][2] |
| 2. Thiazine Rearrangement: Conjugation to an N-terminal cysteine has occurred, followed by rearrangement. | - If possible, avoid conjugating to N-terminal cysteines when the succinimidyl thioether linkage is desired.[7] - Perform the conjugation at a more acidic pH (around 5.0) to prevent the rearrangement, although this will slow down the primary reaction rate.[7][10] | |
| Conjugate is Unstable Over Time | 1. Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing, especially in the presence of other thiols. | - After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.0-8.5) for a controlled period. This forms a more stable, ring-opened product.[8] - Store the purified conjugate in a slightly acidic buffer (e.g., pH 6.0) to minimize the rate of the retro-Michael reaction.[1] |
Quantitative Data Summary
The stability of maleimides and their conjugates is critical for successful bioconjugation. The electron-withdrawing nature of the fluorophenyl group in N-(2-fluorophenyl)maleimide influences its reactivity and stability.
Table 1: Half-life of Unconjugated Maleimide Derivatives
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| N-phenyl maleimide | 7.4 | 22 | ~55 minutes |
| N-(p-fluorophenyl) maleimide | 7.4 | 22 | ~28 minutes |
| Unconjugated N-fluorophenyl maleimide | 7.4 | 37 | 28 minutes [6] |
Table 2: Half-life of N-Substituted Maleimide-Thiol Conjugates (Thiosuccinimide Ring Hydrolysis)
| N-Substituent of Maleimide | pH | Temperature (°C) | Half-life of Conjugate |
| Alkyl | 7.4 | 37 | 27 hours[5][6] |
| Aryl (Phenyl) | 7.4 | 37 | 1.5 hours[5][6] |
| Fluorophenyl | 7.4 | 37 | 0.7 hours (42 minutes) [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with N-(2-fluorophenyl)maleimide
This protocol provides a general workflow. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Thiol-containing protein
-
N-(2-fluorophenyl)maleimide
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, pH 6.5-7.5)
-
(Optional) Reducing agent: TCEP
-
(Optional) Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[3]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[6]
-
Preparation of Maleimide Stock Solution: Immediately before use, dissolve the N-(2-fluorophenyl)maleimide in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the N-(2-fluorophenyl)maleimide stock solution to the protein solution.[8] Incubate for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is fluorescent, protect the reaction from light.
-
(Optional) Quenching: To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove excess maleimide and other small molecules by size-exclusion chromatography or dialysis.
-
Analysis: Characterize the conjugate to determine the degree of labeling (DOL) using techniques like UV-Vis spectrophotometry or mass spectrometry.
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione conjugates
Technical Support Center: Purification of Maleimide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione and other maleimide-based conjugates.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your maleimide conjugate.
Question: I am observing a low or negligible yield of my final conjugate. What are the possible causes and solutions?
Answer: Low conjugation yield is a common issue that can stem from several factors related to your reagents and reaction conditions.[1]
-
Inactive Maleimide Reagent: Maleimides are susceptible to hydrolysis, which renders them inactive.[2] Always prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[2][3]
-
Absence of Free Thiols: The maleimide group specifically reacts with free thiol (-SH) groups.[4] If your protein's cysteine residues are forming disulfide bonds, they will not be available for conjugation.[4][5]
-
Solution: Reduce the disulfide bonds by treating the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). A 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature is a common starting point.[2][6][7] It is crucial to remove the reducing agent before adding the maleimide reagent.
-
-
Suboptimal pH: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][6] At a pH below 6.5, the thiol group is less nucleophilic, slowing the reaction.[1] Above pH 7.5, side reactions with amines (e.g., lysine residues) become more likely, and the maleimide ring is more prone to hydrolysis.[1][6][8]
-
Insufficient Molar Ratio: A low concentration of the maleimide reagent may lead to an incomplete reaction.[1]
Question: My purified conjugate appears unstable and shows signs of degradation or drug release over time. Why is this happening and how can I improve stability?
Answer: The stability of the thioether bond formed in a maleimide-thiol conjugation can be a concern, particularly in environments like human plasma.[3][6]
-
Retro-Michael Reaction: The bond between the maleimide and the thiol is reversible through a retro-Michael reaction.[3][6] This can lead to the deconjugation of your molecule and its subsequent reaction with other thiols present in the solution, such as albumin.[3]
-
Hydrolysis: The succinimide ring of the conjugate can undergo hydrolysis, opening the ring to form a stable succinamic acid thioether.[3] This product is resistant to the retro-Michael reaction, effectively stabilizing the conjugate.[3]
-
Storage Conditions: Improper storage can accelerate degradation. For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light.[10][11] For long-term storage, consider adding stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or adding 50% glycerol and storing at -20°C for up to a year.[10][11]
Question: My final product is highly heterogeneous. How can I improve the purity?
Answer: Heterogeneity can result from incomplete reaction, side reactions, or the presence of unreacted starting materials.
-
Cause: Incomplete removal of excess maleimide or the presence of both conjugated and unconjugated protein.
-
Solution: The choice of purification method is critical.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for removing smaller, unreacted maleimide molecules from the larger protein conjugate.[6]
-
HPLC/FPLC: High-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) can provide higher resolution separation of conjugated species from unconjugated protein.[6]
-
Dialysis: This method is suitable for removing excess maleimide, but only if the maleimide reagent has good aqueous solubility.[4][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying maleimide conjugates? A1: The most widely used purification methods are size exclusion chromatography (SEC), also known as gel filtration, and high-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC).[4][5][6] Dialysis and tangential flow filtration are also used, particularly for removing small molecule impurities.[10][11] The best method depends on the scale of the reaction and the required purity of the final product.[10]
Q2: How do I choose the right purification column for Size Exclusion Chromatography (SEC)? A2: For SEC, select a column with a molecular weight cutoff (MWCO) that allows the large protein conjugate to elute in the void volume while retaining the smaller, unreacted maleimide reagent and other small molecules.[10] Common choices include Sephadex G-25 or equivalent spin desalting columns.[6][10]
Q3: How can I quantify the purity and concentration of my final conjugate? A3: The concentration of the conjugate can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a dye).[9][11] The degree of labeling (DOL), which is the average number of molecules conjugated per protein, can be calculated from these values.[9] Purity can be assessed using techniques like SDS-PAGE, which will show a shift in molecular weight for the conjugate, and analytical HPLC.[13]
Q4: What are the best storage conditions for purified this compound conjugates? A4: For optimal stability, it is recommended to use the purified conjugate immediately.[10][11] If storage is necessary, keep the solution at 2-8°C, protected from light, for up to one week.[11] For longer-term storage (up to a year), you can add 5-10 mg/mL of a stabilizer like BSA and 0.01-0.03% sodium azide to prevent microbial growth, or add 50% glycerol and store at -20°C.[10][11]
Quantitative Data Summary
Table 1: Recommended Parameters for Maleimide Conjugation and Purification
| Parameter | Recommended Value | Rationale | Citations |
|---|---|---|---|
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing side reactions (amine reaction, maleimide hydrolysis). | [1][2][6][8] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (starting point) | Ensures the reaction proceeds to completion. Can be optimized for specific applications. | [1][9] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. | [4][5][7] |
| Disulfide Reduction (TCEP) | 10 - 100 fold molar excess | Sufficient to reduce disulfide bonds and free up cysteine thiols for reaction. | [4][6][7] |
| Reaction Incubation Time | 2 hours at RT or overnight at 4°C | Allows sufficient time for the conjugation reaction to complete. | [4][7][10] |
| Storage Temperature (Short-term) | 2 - 8 °C (up to 1 week) | Minimizes degradation for immediate use. | [10][11] |
| Storage Temperature (Long-term) | -20 °C (with 50% glycerol) | Preserves conjugate stability for up to a year. |[10][11] |
Table 2: Comparison of Common Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Best For | Citations |
|---|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | Fast, gentle, effective for removing small molecules (e.g., excess maleimide). | Lower resolution for separating proteins of similar size. | Removing unreacted maleimide and buffer exchange. | [6][10] |
| High-Performance Liquid Chromatography (HPLC) / FPLC | High-resolution separation based on size, charge, or hydrophobicity. | High purity and resolution, can separate different conjugate species. | Requires specialized equipment, potential for protein denaturation depending on the column/solvents. | Achieving high-purity conjugate, separating unconjugated protein. | [4][5][6] |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Simple, requires minimal equipment. | Slow, may not be effective for hydrophobic maleimides, potential for sample dilution. | Removing excess salts and water-soluble small molecules. | [4][10][12] |
| Ultrafiltration / Spin Columns | Separation based on molecular weight cutoff using centrifugal force. | Fast, good for concentrating the sample and buffer exchange. | Can lead to protein aggregation on the membrane if not optimized. | Small-scale purification and concentration. |[7] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Prepare the Protein: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[4][7]
-
Reduce Disulfide Bonds (if necessary): If the protein's cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.[2][6][7]
-
Prepare the Maleimide Reagent: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][10]
-
Initiate Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[1][2] Add the solution dropwise while gently stirring.[6]
-
Incubate: Seal the reaction vial, protect it from light (especially if using a fluorescent maleimide), and incubate for 2 hours at room temperature or overnight at 4°C.[2][7]
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Equilibrate the Column: Equilibrate a size exclusion column (e.g., Sephadex G-25) with the desired final storage buffer (e.g., PBS, pH 7.4).[6]
-
Apply the Sample: Load the entire conjugation reaction mixture from Protocol 1 onto the top of the equilibrated column.[6]
-
Elute the Conjugate: Elute the sample with the storage buffer. The larger protein conjugate will elute first in the void volume, while the smaller, unreacted maleimide molecules will be retained by the column resin and elute later.[6]
-
Collect Fractions: Collect the fractions corresponding to the purified protein conjugate, often identified by monitoring UV absorbance at 280 nm.
Protocol 3: Determination of Degree of Labeling (DOL)
-
Measure Absorbance: Dilute the purified conjugate solution to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically ~0.1 mg/mL).[9][11] Measure the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the attached molecule (Aₘₐₓ).[9]
-
Calculate Protein Concentration: First, correct the A₂₈₀ reading for the contribution of the conjugated molecule:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor)
-
The Correction Factor (CF) is specific to the conjugated molecule (A₂₈₀ / Aₘₐₓ of the free molecule).[11]
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Molarity of Conjugated Molecule:
-
Molecule Concentration (M) = Aₘₐₓ / (ε_molecule × path length)
-
ε_molecule is the molar extinction coefficient of the conjugated molecule at its Aₘₐₓ.
-
-
-
Calculate DOL:
-
DOL = [Molecule Concentration] / [Protein Concentration]
-
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation and purification.
Caption: Troubleshooting logic for low yield in maleimide conjugation reactions.
Caption: Key reaction pathways in maleimide conjugation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Maleimide-Linked Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of maleimide-linked bioconjugates. This resource offers detailed experimental protocols and quantitative data to facilitate the development of robust and effective bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-linked bioconjugates?
A1: The principal cause of instability in bioconjugates formed via traditional maleimide-thiol coupling is the reversibility of the thioether bond through a retro-Michael reaction.[1][2] This deconjugation process can be accelerated by endogenous thiols like glutathione and albumin, which are abundant in the bloodstream.[2][3] Another factor is the hydrolysis of the maleimide ring itself before conjugation, which renders it unreactive to thiol groups.[4] The thiosuccinimide linkage formed post-conjugation can also be susceptible to hydrolysis, which, in this case, can actually stabilize the conjugate by preventing the retro-Michael reaction.[1][5]
Q2: How does pH affect the stability of maleimide conjugates?
A2: The pH plays a critical role in both the conjugation reaction and the stability of the resulting bioconjugate. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[6][7] In this range, the reaction is highly specific for thiols. At pH values above 7.5, the rate of maleimide hydrolysis increases, and the maleimide group can also react with amines.[4][8] For the formed conjugate, basic conditions (pH > 8.5) can be used to intentionally promote the hydrolysis of the thiosuccinimide ring to the more stable, ring-opened maleamic acid form.[1][4]
Q3: What are "next-generation maleimides" and how do they improve stability?
A3: Next-generation maleimides (NGMs) are chemically modified maleimides designed to overcome the stability issues of traditional maleimide linkers.[9][10] One common type are dihalomaleimides (e.g., dibromo- or diiodomaleimides), which can react with two thiol groups, such as those from a reduced disulfide bond, to re-bridge the disulfide with a stable linker.[10][11][12] These NGMs have been shown to form highly stable and homogeneous conjugates.[9][11] Other next-generation approaches include self-stabilizing maleimides that are engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, forming a stable product.[1]
Q4: What is a thiazine rearrangement and how does it improve conjugate stability?
A4: When a peptide or protein with an N-terminal cysteine is conjugated to a maleimide, a chemical rearrangement can occur, forming a thiazine structure.[13][14] This thiazine linker has demonstrated significantly greater stability at physiological pH compared to the standard succinimidyl thioether linker.[13] Studies have shown that the thiazine linker is over 20 times less susceptible to adduct formation with glutathione, indicating a reduced propensity for thiol exchange reactions.[13]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Bioconjugate
Symptom: Analysis of the reaction mixture by methods such as SDS-PAGE, HPLC, or mass spectrometry shows a low amount of the desired conjugate and a high amount of unreacted starting materials.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of Maleimide Reagent | Ensure the maleimide reagent is fresh and has been stored under appropriate conditions (dry, protected from light). | Prepare fresh stock solutions of the maleimide reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid long-term storage of maleimides in aqueous solutions.[4][6] |
| Oxidized Thiol Groups | The thiol groups on the biomolecule may have oxidized to form disulfide bonds, which are unreactive with maleimides. | Perform a reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free sulfhydryl groups are available for conjugation.[6][15] |
| Incorrect Reaction pH | The pH of the reaction buffer is outside the optimal range of 6.5-7.5. | Verify the pH of the reaction buffer using a calibrated pH meter. Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate.[6][15] |
| Presence of Competing Thiols | The reaction buffer may contain other thiol-containing compounds (e.g., DTT from a previous reduction step). | Remove any competing thiols from the biomolecule solution before adding the maleimide reagent, for example, by using a desalting column.[8][15] |
Issue 2: Conjugate Instability and Loss of Payload
Symptom: The purified bioconjugate shows degradation over time during storage or in in-vitro/in-vivo stability assays, leading to the loss of the conjugated molecule.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Retro-Michael Reaction | The thiosuccinimide bond is undergoing reversal, leading to deconjugation. | Induce hydrolysis of the thiosuccinimide ring to the more stable maleamic acid form by incubating the purified conjugate at a slightly basic pH (8.5-9.0).[1][15] |
| Thiol Exchange with Other Molecules | The conjugate is reacting with other thiol-containing molecules in the sample matrix (e.g., in plasma). | Consider using a next-generation maleimide, such as a dihalomaleimide for disulfide bridging or a self-stabilizing maleimide, to form a more stable linkage.[1][11] Alternatively, if the biomolecule has an N-terminal cysteine, a thiazine rearrangement can be promoted to enhance stability.[13] |
Quantitative Data on Maleimide Stability
The stability of maleimide-thiol adducts can be significantly influenced by the specific maleimide derivative used and the surrounding chemical environment.
Table 1: Comparison of Hydrolysis Half-Lives for Different N-Methyl Halomaleimides at pH 7.4
| Maleimide Derivative | Half-Life (t½) |
| N-methyl dibromomaleimide | 17.9 min[11][16] |
| N-methyl diiodomaleimide | ~48.3 min (2.7 times slower than dibromo)[16] |
Table 2: In Vivo Stability Comparison of a Self-Stabilizing vs. Conventional Maleimide Linker in a Rat Model
| Time Point | % Payload Remaining (Self-Stabilizing Maleimide) | % Payload Remaining (Conventional Maleimide) |
| Day 1 | >95%[1] | ~70%[1] |
| Day 7 | ~90%[1] | ~50%[1] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
This protocol describes the reduction of disulfide bonds in a protein to generate free thiol groups for maleimide conjugation.
-
Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in water to a final concentration of 0.5 M. Neutralize the solution to pH 7.0 with NaOH.
-
Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to a final 10-100 fold molar excess of TCEP over the protein.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.[15]
-
TCEP Removal (if necessary): If the maleimide reagent is not immediately added, or if a thiol-containing reducing agent like DTT was used, the reducing agent must be removed using a desalting column to prevent interference with the maleimide conjugation.[8][15]
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of a maleimide-linked bioconjugate in plasma.
-
Materials: Purified bioconjugate, pooled human plasma, PBS (pH 7.4).
-
Sample Preparation: Incubate the bioconjugate in human plasma at a final concentration of 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing: At each time point, stop the reaction by freezing the aliquot at -80°C. The intact bioconjugate can be isolated from the plasma using affinity chromatography or other appropriate methods.
-
Analysis: Analyze the integrity of the conjugate using techniques such as HPLC, LC-MS, or ELISA to determine the amount of intact conjugate remaining.[1][17]
-
Data Analysis: Calculate the percentage of intact conjugate at each time point relative to the 0-hour time point.
Protocol 3: Induced Hydrolysis for Enhanced Conjugate Stability
This protocol describes the process of intentionally hydrolyzing the thiosuccinimide ring to stabilize the conjugate.
-
Materials: Purified maleimide-thiol conjugate, high pH buffer (e.g., 0.1 M sodium phosphate, pH 8.5-9.0), neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.0).
-
pH Adjustment: After purification of the conjugate, adjust the pH of the solution to 8.5-9.0 by adding the high pH buffer.
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry. A successful hydrolysis will result in an 18 Da mass increase corresponding to the addition of a water molecule.[4][15]
-
Neutralization: Once the hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[4]
Visualizations
Caption: Instability pathways of a maleimide-thiol conjugate.
Caption: Experimental workflow for in vivo stability assessment.
Caption: Logical relationship of stabilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
How to reduce non-specific binding of maleimide probes
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding and other common issues encountered during maleimide conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?
The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this range, the maleimide group reacts specifically and rapidly with sulfhydryl (thiol) groups to form a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with primary amines, ensuring high specificity.[1]
Q2: What are the primary causes of non-specific binding or side reactions with maleimide probes?
Non-specific binding and side reactions in maleimide conjugations are primarily caused by several factors:
-
Reaction with Primary Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines, such as the side chain of lysine, increases, leading to non-specific conjugation.[1]
-
Maleimide Hydrolysis: In aqueous solutions, especially at alkaline pH (above 7.5), the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This inactivates the maleimide group, preventing it from reacting with the target thiol.[1]
-
Hydrophobic Interactions: Some molecules, like certain fluorescent dyes, are hydrophobic and can non-specifically adsorb to hydrophobic regions of proteins.
-
Insufficient Quenching: Failure to quench the reaction after conjugation can lead to the excess maleimide reacting non-specifically with other molecules in downstream applications.
Q3: How should I prepare my protein if it has disulfide bonds?
Disulfide bonds must be reduced to free thiols for reaction with maleimides. This is typically achieved using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2][3][4][5][6] TCEP is often preferred as it does not contain a thiol group and generally does not need to be removed before adding the maleimide reagent.[4] If DTT is used, it must be completely removed before adding the maleimide probe, as its thiol groups will compete for reaction.[4]
Q4: Why is it necessary to quench the maleimide reaction, and what should I use?
Quenching is essential to deactivate any unreacted maleimide groups after the conjugation to your target molecule is complete. This prevents the excess maleimide from reacting non-specifically with other thiol-containing molecules in subsequent steps or in vivo. Common quenching agents are small molecules with a free thiol group, such as L-cysteine, 2-mercaptoethanol (BME), or DTT.
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution(s) |
| Maleimide Hydrolysis | Prepare aqueous solutions of the maleimide reagent immediately before use. For storage, dissolve the maleimide in an anhydrous organic solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[1] |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer with sufficient buffering capacity (e.g., 100 mM sodium phosphate).[1] |
| Disulfide Bonds Not Fully Reduced | Use a sufficient molar excess of a reducing agent like TCEP (10-100 fold molar excess) for 20-30 minutes at room temperature.[2][3] Confirm reduction using Ellman's reagent. |
| Thiol Re-oxidation | Use degassed buffers to minimize oxygen in the reaction.[5] Include a chelating agent like EDTA (5-10 mM) in the buffer to prevent metal-catalyzed oxidation. |
| Presence of Competing Thiols | If using a thiol-containing reducing agent like DTT, ensure it is completely removed before adding the maleimide reagent.[4] |
Problem: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution(s) |
| Reaction with Amines | Maintain the reaction pH strictly between 6.5 and 7.5.[1] Avoid buffers containing primary amines (e.g., Tris) if possible, especially at the higher end of the pH range.[1] |
| Hydrophobic Interactions | For assays like Western blotting or ELISA, use blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[7][8][9][10][11] |
| Excess Unbound Probe | After the reaction, remove excess, unreacted maleimide probe and quenching agent through purification methods like size-exclusion chromatography (e.g., desalting columns), dialysis, or ultrafiltration. |
| Insufficient Quenching | Immediately after the conjugation reaction is complete, add a quenching agent (e.g., L-cysteine) to a final concentration of ~10-50 mM and incubate for at least 15 minutes. |
Quantitative Data
Table 1: Stability of Maleimide Probes - Hydrolysis Rates
The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes the hydrolysis rate of an 8-arm-PEG10k-maleimide as an example.
| pH | Temperature (°C) | Half-life (hours) |
| 3.0 | 37 | Very Stable[1] |
| 5.5 | 37 | Very Stable[1][12] |
| 7.4 | 20 | ~22[12] |
| 7.4 | 37 | ~2.9[1] |
Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.
Table 2: Comparison of Common Disulfide Reducing Agents for Maleimide Labeling
| Reducing Agent | Key Advantages | Key Disadvantages | Removal Before Maleimide Addition? |
| TCEP | Odorless, more stable in air, effective over a wider pH range, thiol-free.[4] | Can still react with maleimides, though generally to a lesser extent than DTT.[4] | Recommended for highly quantitative and reproducible conjugations.[4] |
| DTT | Strong reducing potential. | Less stable (especially >pH 7.5), strong unpleasant odor, contains thiols that compete with the target.[4] | Mandatory.[4] |
Table 3: Common Quenching Agents for Maleimide Reactions
| Quenching Agent | Typical Final Concentration | Incubation Time | Notes |
| L-Cysteine | 10-50 mM | 15 minutes | A common and effective choice. |
| 2-Mercaptoethanol (BME) | 10-50 mM | 15 minutes | Has a strong odor; must be handled in a fume hood. |
| Dithiothreitol (DTT) | 10-50 mM | 15 minutes | Can also be used as a reducing agent, but must be removed before conjugation. |
Experimental Protocols & Visualizations
Protocol 1: General Maleimide Labeling of a Protein
This protocol outlines the key steps for conjugating a maleimide-functionalized probe to a protein.
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.2) to a concentration of 1-10 mg/mL.[1][2][3][5]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2][3]
-
-
Maleimide Probe Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the probe is light-sensitive.
-
-
Quenching:
-
Add a quenching agent (e.g., L-cysteine) to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess maleimide probe and quenching agent using size-exclusion chromatography, dialysis, or other suitable purification methods.
-
Signaling Pathway: Thiol-Maleimide Reaction and Side Reactions
The following diagram illustrates the desired thiol-maleimide reaction and the primary side reactions that can lead to non-specific binding or loss of reactivity.
Troubleshooting Logic for Non-Specific Binding
This diagram provides a logical workflow for troubleshooting issues related to non-specific binding in your maleimide conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. biossusa.com [biossusa.com]
- 9. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. quora.com [quora.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. researchgate.net [researchgate.net]
Overcoming low labeling efficiency with 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
Technical Support Center: 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione Labeling
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound for labeling biomolecules. This reagent belongs to the maleimide class, which selectively reacts with free sulfhydryl (thiol) groups, primarily on cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5] This range provides the best balance between reaction speed and selectivity for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine side chains), ensuring high specificity.[1][2][4][6]
Q2: What happens if the reaction pH is too high or too low?
-
Above pH 7.5: The risk of side reactions with amines increases, reducing the selectivity of the labeling.[2][6] Additionally, the maleimide ring itself becomes more susceptible to hydrolysis (reaction with water), which inactivates the reagent.[1][4][5]
-
Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group (R-SH) is predominantly in its protonated form, and the reactive species is the deprotonated thiolate anion (R-S⁻).[1][2][5]
Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?
Yes, maleimides only react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[4][7][8] If the target cysteine residues are part of a disulfide bridge, they must be reduced first. A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), which is effective and typically does not need to be removed before adding the maleimide reagent.[2][9][10] Dithiothreitol (DTT) can also be used, but it must be completely removed after reduction to prevent it from reacting with the maleimide.[2]
Q4: How should I prepare and store the this compound stock solution?
Maleimide reagents are sensitive to moisture and can hydrolyze in aqueous solutions.[4][6] It is critical to prepare stock solutions in a dry, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][9][11] These stock solutions should be prepared immediately before use.[5] If storage is necessary, unused stock can be stored at -20°C for up to one month, protected from light and moisture.[9]
Q5: What can cause the final conjugate to be unstable?
The bond formed between a maleimide and a thiol (a thiosuccinimide linkage) can undergo a retro-Michael reaction, especially in the presence of other thiols.[3] This can lead to the transfer of the label to other molecules. To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the purified conjugate at a pH of 8.5-9.0 for 2-4 hours.[3][5] This ring-opening reaction results in a stable thioether that is less prone to reversal.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Yield | 1. Inactive Maleimide Reagent: The maleimide has been hydrolyzed due to moisture or improper storage.[4][5] | Always prepare fresh stock solutions of the maleimide in anhydrous DMSO or DMF immediately before the experiment.[1][9] |
| 2. Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[2][5] | Prepare fresh buffer and verify the pH is between 6.5 and 7.5. Recommended buffers include PBS, HEPES, or Tris, as long as they are thiol-free.[1][9] | |
| 3. Insufficient Free Thiols: Cysteine residues in the protein are oxidized or part of disulfide bonds.[4][7] | Reduce the protein with TCEP (10-100 fold molar excess) for 30-60 minutes at room temperature before adding the maleimide.[1][4][9] Ensure buffers are degassed to prevent re-oxidation.[1][7] | |
| 4. Incorrect Stoichiometry: The molar ratio of maleimide to protein is too low. | Start with a 10 to 20-fold molar excess of the maleimide reagent over the protein.[2][4][10] This ratio may need to be optimized for your specific protein. | |
| Lack of Selectivity / Side Products | 1. Reaction with Amines: The reaction pH is too high (above 7.5), causing the maleimide to react with lysine residues.[2][6] | Strictly maintain the reaction pH within the 6.5-7.5 range to ensure high selectivity for thiols.[1][2] |
| 2. Thiazine Rearrangement: If labeling an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring.[2][12][13] This is more common at neutral or higher pH. | If possible, avoid labeling at an N-terminal cysteine. If unavoidable, consider performing the conjugation at a more acidic pH (e.g., 6.5) to suppress this side reaction.[12] | |
| Difficulty in Purification | 1. Excess Unreacted Maleimide: A high molar excess of the reagent was used. | Remove unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[3][10] |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.
1. Preparation of Reagents:
-
Conjugation Buffer: Prepare a degassed, thiol-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES at pH 7.0-7.5.[1][9] To degas, apply a vacuum or bubble with an inert gas (e.g., nitrogen) for 15-20 minutes.[1][7]
-
Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][7]
-
Maleimide Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[9][11]
2. Reduction of Protein Disulfide Bonds (if necessary):
-
Add a 10-100 fold molar excess of TCEP from a freshly prepared stock solution to the protein solution.[9][11]
3. Conjugation Reaction:
-
Add the maleimide stock solution to the (reduced) protein solution to achieve a 10-20 fold molar excess of the maleimide.[4] Add the stock solution dropwise while gently stirring.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[4][9] Protect the reaction from light, especially if the label is a fluorophore.[9]
4. Purification:
-
Remove the excess, unreacted maleimide reagent using a desalting column (e.g., PD-10), spin filtration, or dialysis.[10][14]
Protocol 2: Post-Conjugation Stabilization (Optional)
To ensure the long-term stability of the conjugate, the thiosuccinimide ring can be hydrolyzed.
-
pH Adjustment: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., sodium borate).[3][5]
-
Incubation: Incubate the solution for 2-4 hours at room temperature.[3][5]
-
Final Purification/Buffer Exchange: Neutralize the solution and perform a final buffer exchange into the desired storage buffer using a desalting column or dialysis.
Visual Guides
Labeling Workflow Diagram```dot
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. biotium.com [biotium.com]
Technical Support Center: Optimizing N-(2-fluorophenyl)maleimide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for N-(2-fluorophenyl)maleimide labeling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for N-(2-fluorophenyl)maleimide labeling of thiols?
A2: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This range provides an excellent balance between a high reaction rate and selectivity for thiol groups over other nucleophiles like amines.[1][3][4] At a pH below 6.5, the reaction rate decreases, while at a pH above 7.5, the risk of side reactions such as maleimide hydrolysis and reaction with lysine residues increases significantly.[1][2][4]
Q2: How should I prepare and store my N-(2-fluorophenyl)maleimide stock solution?
A2: It is crucial to prepare stock solutions of N-(2-fluorophenyl)maleimide in an anhydrous, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[5][6][7] These stock solutions can typically be stored at -20°C for up to a month, protected from light and moisture.[5][8] It is not recommended to store maleimides in aqueous solutions, as the maleimide group is susceptible to hydrolysis, which renders it inactive.[7][9][10] Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation.[7]
Q3: What is the recommended molar ratio of N-(2-fluorophenyl)maleimide to protein/peptide for efficient labeling?
A3: A good starting point for optimization is a 10 to 20-fold molar excess of the maleimide reagent to the protein or peptide.[8][11] However, the optimal ratio is system-dependent and should be determined empirically for each specific molecule. For some proteins, a lower molar excess may be sufficient, while for others, a higher ratio may be necessary to achieve the desired degree of labeling.[12][13]
Q4: What are the typical reaction times and temperatures for the labeling reaction?
A4: The labeling reaction can generally be performed at room temperature for 2 hours or at 4°C overnight.[6][8][10] The choice between these conditions often depends on the stability of the protein or peptide being labeled. More sensitive biomolecules may benefit from the gentler overnight incubation at 4°C.[5]
Q5: Do I need to reduce my protein before labeling?
A5: Yes, if your protein contains disulfide bonds between cysteine residues, these must be reduced to free sulfhydryl (-SH) groups for the maleimide to react.[6][14] Disulfides are unreactive towards maleimides.[6][15] Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is highly effective and, unlike DTT, does not need to be removed prior to the addition of the maleimide reagent.[11][12] A 10-100 fold molar excess of TCEP is typically used.[5][6]
Q6: How can I improve the stability of the final conjugate?
A6: The thioether bond formed between a maleimide and a thiol can be reversible through a process called retro-Michael addition, especially in the presence of other thiols.[1][3] To create a more stable linkage, the resulting thiosuccinimide ring can be intentionally hydrolyzed by raising the pH to basic conditions (e.g., pH 8.5-9.0) after the initial conjugation.[1] This ring-opened structure is significantly more stable.[1][16] N-aryl maleimides, like N-(2-fluorophenyl)maleimide, have been shown to form more stable conjugates compared to N-alkyl maleimides.[17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis at pH > 7.5, rendering it inactive.[7][9] | - Maintain the reaction pH strictly between 6.5 and 7.5.[2] - Prepare the N-(2-fluorophenyl)maleimide stock solution in anhydrous DMSO or DMF immediately before the experiment.[10] |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds (-S-S-) and are not available for reaction.[11] | - Reduce the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature prior to adding the maleimide.[11] - Use degassed buffers to minimize re-oxidation of thiols.[6][11] | |
| Insufficient Molar Ratio: The amount of maleimide reagent is not sufficient to label the available thiols. | - Increase the molar excess of N-(2-fluorophenyl)maleimide to protein. Perform a titration to find the optimal ratio (e.g., 5:1, 10:1, 20:1).[12] | |
| Non-Specific Labeling | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][2] | - Ensure the reaction pH does not exceed 7.5. The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.[1][4] |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be affecting protein stability. | - Optimize buffer conditions. Ensure the pH is within the stability range of your specific protein, while staying within the optimal 6.5-7.5 range for the labeling reaction.[11] |
| High Local Concentration of Organic Solvent: Adding the maleimide stock solution too quickly can cause the protein to precipitate. | - Add the maleimide stock solution dropwise to the protein solution while gently stirring.[11] | |
| Inconsistent Results | Reagent Instability: The N-(2-fluorophenyl)maleimide has degraded due to improper storage. | - Store the solid reagent desiccated at -20°C.[7] - Prepare fresh stock solutions in anhydrous solvent for each experiment and avoid repeated freeze-thaw cycles. |
| Unexpected Product Mass (for N-terminal Cysteine Labeling) | Thiazine Rearrangement: The N-terminal amine of a cysteine residue can attack the succinimide ring, leading to a structural rearrangement.[18][19] | - This side reaction is more prominent at neutral or higher pH.[19] Consider performing the conjugation at a more acidic pH (e.g., 6.0-6.5) to suppress this rearrangement by keeping the N-terminal amine protonated.[2] |
Experimental Protocols
Standard Protocol for N-(2-fluorophenyl)maleimide Labeling of a Protein
-
Protein Preparation:
-
(Optional) Reduction of Disulfide Bonds:
-
N-(2-fluorophenyl)maleimide Preparation:
-
Conjugation Reaction:
-
Purification:
-
(Optional) Stabilization of the Conjugate:
-
To prevent the reverse reaction, the pH of the purified conjugate solution can be raised to 8.5-9.0 to promote hydrolysis of the thiosuccinimide ring, followed by buffer exchange back to a neutral pH.[1]
-
-
Analysis:
Visual Guides
Caption: Experimental workflow for N-(2-fluorophenyl)maleimide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifetein.com [lifetein.com]
Technical Support Center: Characterization of Maleimide-Protein Adducts
Welcome to the technical support center for maleimide-protein adduct characterization. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and analysis of these conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiol groups (like those on cysteine residues) over amine groups (e.g., lysine residues).[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3] Above pH 7.5, the rate of competing reactions with amines increases, and the maleimide group becomes more susceptible to hydrolysis, which can lead to lower yields of the desired adduct.[1][3][4]
Q2: My maleimide reagent seems to be inactive or shows low reactivity. What could be the cause?
A2: Maleimide groups are prone to hydrolysis, especially in aqueous solutions, which opens the maleimide ring to form an unreactive maleamic acid derivative.[3][4] To ensure maximum activity, always prepare fresh stock solutions of maleimide reagents in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[1][2][4] For storage, keep these stock solutions at -20°C for no longer than one month, protected from light.[2]
Q3: Do I need to reduce my protein before starting the conjugation reaction?
A3: Yes, if the target cysteine residues on your protein are involved in disulfide bonds, they must first be reduced to free sulfhydryl (-SH) groups.[1][2] Maleimides only react with free thiols, not with disulfide bonds. Common reducing agents include TCEP (Tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). If you use DTT, it is critical to remove it before adding the maleimide reagent, as DTT itself contains thiol groups that will compete with your protein for the reaction.[1]
Q4: What are the main side reactions I should be aware of during maleimide conjugation?
A4: Besides maleimide hydrolysis, other significant side reactions include:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine residues.[3][5]
-
Retro-Michael Reaction: The resulting thiosuccinimide bond is potentially reversible, which can lead to the exchange of the maleimide-linked molecule to other free thiols, such as glutathione present in plasma.[3][4] This is a major stability concern, especially for antibody-drug conjugates (ADCs).[3]
-
Thiazine Rearrangement: When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, the adduct can undergo rearrangement to form a stable six-membered thiazine ring.[6][7][8] This side reaction can complicate purification and characterization.[6][8]
Q5: How can I confirm that my conjugation reaction was successful and determine the degree of labeling (DOL)?
A5: Several analytical techniques can be used. Mass spectrometry (LC-MS) is a powerful tool to confirm the mass of the conjugate and determine the distribution of species with different drug-to-antibody ratios (DAR).[5][9][10] For fluorescently labeled proteins, the degree of labeling (DOL) can be calculated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the dye's maximum absorption wavelength.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of maleimide-protein adducts.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low or No Conjugate Formation | 1. Hydrolyzed Maleimide Reagent: The maleimide ring has opened due to exposure to water.[3] 2. Oxidized Protein Thiols: Free sulfhydryl groups on the protein have formed disulfide bonds.[1] 3. Incorrect Buffer pH: pH is outside the optimal 6.5-7.5 range.[1][3] 4. Presence of Competing Thiols: e.g., residual DTT from a reduction step.[1] | 1. Prepare a fresh maleimide stock solution in anhydrous DMSO or DMF.[1] 2. Ensure protein thiols are reduced using an appropriate reducing agent like TCEP. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation.[1] 3. Verify and adjust the reaction buffer to be within pH 6.5-7.5. Use non-nucleophilic buffers like phosphate or HEPES.[1] 4. Remove all reducing agents post-reduction using size-exclusion chromatography or dialysis.[1] |
| Heterogeneous Product Profile (Multiple Peaks in HPLC/MS) | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Side Reactions: Off-target conjugation to amines (e.g., lysine) or thiazine rearrangement.[3][7] 3. Adduct Instability: The thiosuccinimide linkage is undergoing a retro-Michael reaction.[3] 4. Maleimide Hydrolysis during Reaction: Ring-opening leads to an additional species (+18 Da).[9] | 1. Optimize the molar ratio of the maleimide reagent to the protein (a 10- to 20-fold molar excess is a common starting point) and increase reaction time.[1][12] 2. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure thiol selectivity.[3] Analyze by peptide mapping (LC-MS/MS) to identify conjugation sites.[12] 3. After conjugation, consider treating the adduct at a higher pH (e.g., pH 9) for a short period to promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form, which prevents the retro-Michael reaction.[4] 4. Minimize reaction time and ensure the maleimide reagent is added fresh. Analyze products by high-resolution mass spectrometry to identify the +18 Da mass shift.[9][10] |
| Adduct Instability / Loss of Payload Over Time | 1. Retro-Michael Reaction: The thioether bond is reversible and can exchange with other thiols (e.g., in plasma).[3] 2. Hydrolysis of Adduct: The thiosuccinimide ring can hydrolyze, especially under basic conditions.[4] | 1. Perform an in vitro plasma stability assay and monitor the drug-to-antibody ratio (DAR) over time using LC-MS.[5] 2. Use maleimide derivatives designed for greater stability or perform a post-conjugation hydrolysis step to form the stable ring-opened product.[4] |
| Protein Aggregation Post-Conjugation | 1. Increased Hydrophobicity: The attached molecule (e.g., a drug payload) increases the overall hydrophobicity of the protein.[5] 2. Inappropriate Buffer Conditions: Suboptimal pH or salt concentration during purification or storage. | 1. Analyze for aggregates using Size-Exclusion Chromatography (SEC).[12] 2. Optimize buffer conditions (e.g., add excipients like arginine or polysorbate). 3. Reduce the molar excess of the maleimide reagent during conjugation to achieve a lower, more controlled drug-to-antibody ratio (DAR). |
Key Reaction and Characterization Parameters
The following table summarizes important quantitative data for planning and executing maleimide conjugation and characterization experiments.
| Parameter | Recommended Value / Range | Rationale & Notes |
| Reaction pH | 6.5 - 7.5 | Balances the rate of the desired thiol reaction with the rates of side reactions like maleimide hydrolysis and reaction with amines.[1][3] At pH 7, the thiol reaction is ~1000x faster than the amine reaction.[2][3] |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion. The optimal ratio is system-dependent and should be determined empirically.[1][12][13] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Reaction kinetics depend on the specific protein and reagents. Monitor progress to determine the optimal time.[1][2] |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate | Use non-nucleophilic buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols.[1] |
| Organic Co-solvent | < 10% (v/v) | If the maleimide reagent is dissolved in DMSO or DMF, keep the final concentration low to avoid protein denaturation.[1] |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the protein in a degassed, non-nucleophilic buffer (e.g., PBS) at a pH of 7.2-7.5.[2]
-
Disulfide Reduction (if necessary): If conjugating to cysteine residues involved in disulfide bonds, add a reducing agent like TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.[2] It is crucial to remove thiol-containing reducing agents like DTT before adding the maleimide.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[1]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[2] Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[2]
-
Quenching (Optional): To stop the reaction, add a small-molecule thiol like L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.[1]
-
Purification: Remove unreacted reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.[1]
Protocol 2: Characterization by Mass Spectrometry (LC-MS)
-
Sample Preparation: Purify the conjugate to remove excess reagents. The sample may need to be desalted or buffer-exchanged into a volatile buffer system (e.g., ammonium bicarbonate) depending on the MS method.
-
Intact Mass Analysis: Dilute the sample in an appropriate mobile phase. Analyze using LC-MS, often with a reverse-phase or size-exclusion column. This analysis confirms the successful conjugation and allows for the determination of the average drug-to-antibody ratio (DAR) by deconvoluting the resulting mass spectrum.[9]
-
Peptide Mapping (for Site Confirmation): a. Denature, reduce, and alkylate the protein conjugate. b. Digest the conjugate into smaller peptides using an enzyme like trypsin. c. Analyze the resulting peptide mixture using LC-MS/MS.[12] d. Search the MS/MS data against the protein sequence to identify the specific cysteine residues that have been modified by the maleimide reagent.
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the selectivity of maleimide reactions
Welcome to the technical support center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, FAQs, and detailed protocols to address common challenges and improve the selectivity of maleimide reactions.
Frequently Asked questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation and why is it so critical?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] This range is a crucial compromise between reaction rate and selectivity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine.[1][3][4]
-
Below pH 6.5 : The reaction rate significantly slows down. The thiol group (R-SH), with a typical pKa around 8.5, remains predominantly protonated and is less nucleophilic.[3][5]
-
Above pH 7.5 : The selectivity for thiols is lost as maleimides begin to react competitively with primary amines, such as the side chain of lysine residues.[1][3] Additionally, the maleimide ring becomes highly susceptible to hydrolysis, which forms an inactive maleamic acid derivative.[3][4]
Q2: What are the primary side reactions that compromise the selectivity of maleimide conjugations?
The main side reactions are hydrolysis, reaction with other nucleophiles (like amines), and reversibility of the conjugate.
-
Hydrolysis : The maleimide ring can be opened by water, especially at pH values above 7.5, rendering it unreactive towards thiols.[5][6]
-
Reaction with Amines : At pH > 7.5, the primary amine of lysine residues becomes a competing nucleophile, leading to off-target labeling.[1][4] Reaction with the imidazole ring of histidine is also possible but less common.[4]
-
Retro-Michael Reaction (Reversibility) : The thioether bond formed is reversible.[4][7] In a thiol-rich environment, such as in vivo with high concentrations of glutathione, the bond can break, and the payload can be transferred to other molecules, leading to off-target effects.[4][8]
-
Thiazine Rearrangement : When a maleimide is conjugated to an N-terminal cysteine, the conjugate can undergo rearrangement to form a more stable six-membered thiazine ring.[4][9][10]
Q3: My conjugate appears to be unstable in plasma or in vivo. What is happening and how can I fix it?
This instability is likely due to the retro-Michael reaction, where the thiosuccinimide linkage breaks and the maleimide-payload is transferred to other thiols like glutathione or albumin.[7][8][11]
Strategies to Improve Stability:
-
Ring Hydrolysis Post-Conjugation : After purifying the conjugate, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a pH of 8.5-9.0.[12] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the reverse reaction.[1]
-
Use of Stable Maleimide Analogs :
-
Diiodomaleimides (DIM) have shown increased hydrolytic stability and rapid reactivity, enabling efficient conjugation even in sterically hindered systems.[13][14]
-
Amide-based linkers connecting the maleimide to a polymer or payload are more hydrolytically stable than commonly used ester-based linkers.[15][16]
-
5-Hydroxy-pyrrolones (5HP2Os) have been proposed as hydrolytically stable alternatives to maleimides.[17]
-
Q4: How can I achieve site-selective labeling of a specific cysteine in a protein with multiple cysteines?
Achieving site-selectivity is challenging and often requires protein engineering or advanced chemical strategies.
-
Protecting Groups : One method involves protecting more reactive cysteines, labeling the desired site, and then deprotecting the others. For example, vicinal thiols can be temporarily protected with phenylarsine oxide (PhAsO).[18]
-
Fused Protein Domains : A zinc-finger domain can be fused to the protein of interest. The cysteines within the zinc-finger are protected by Zn2+ binding, allowing the labeling of other cysteines. The Zn2+ can then be removed with a chelator like EDTA to expose the zinc-finger thiols for a second labeling step.[18]
-
Kinetic Control : Exploiting differences in the pKa and accessibility of different cysteine residues can sometimes allow for selective labeling by carefully controlling pH, temperature, and reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugate Yield | Maleimide Hydrolysis : The reagent was inactivated by water before it could react. | Prepare maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[6][19] Minimize the time the maleimide is in an aqueous buffer before adding the target molecule. |
| Incorrect pH : The buffer pH is outside the optimal 6.5-7.5 range. | Prepare fresh buffer and verify the pH.[6] Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction. | |
| Oxidized Thiols : The target cysteine residues have formed disulfide bonds and are not available for reaction. | Reduce the protein/peptide with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[20][21] If using DTT or β-mercaptoethanol, it must be removed before adding the maleimide.[20][22] | |
| Competing Nucleophiles in Buffer : The buffer contains amines (e.g., Tris) or thiols (e.g., from a reducing agent). | Use non-nucleophilic buffers like PBS or HEPES.[2][22] Ensure complete removal of thiol-containing reducing agents. | |
| Heterogeneous Product / Off-Target Labeling | Reaction with Amines : The reaction pH is too high (>7.5), causing labeling of lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5.[1][5] |
| Thiol Exchange : The conjugate is reacting with excess free thiols in the mixture. | Quench the reaction with a small molecule thiol like L-cysteine after the desired incubation time to consume unreacted maleimide.[2] Purify the conjugate immediately after quenching. | |
| Conjugate Instability / Loss of Payload | Retro-Michael Reaction : The thiosuccinimide bond is reversing in the presence of other thiols. | After conjugation and purification, incubate the product at pH 8.5-9.0 for 2-4 hours to hydrolyze the succinimide ring, which creates a more stable, irreversible linkage.[12] |
| Consider using next-generation maleimides (e.g., dihalomaleimides) or alternative chemistries that form more stable bonds.[13][23] |
Data Summary: Reaction Parameter Optimization
| Parameter | Recommended Range/Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability and selectivity (compromised at pH > 7.5).[3][5] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature (1-2 hours) is common for speed.[2] 4°C (overnight) can be used for sensitive proteins to minimize degradation.[2][6] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically.[2][20][24] A 10:1 to 20:1 ratio is a good starting point.[2] |
| Buffer Type | PBS, HEPES | Use buffers free of extraneous thiols or primary/secondary amines.[2][22] Degas buffers to remove oxygen and prevent thiol oxidation.[2][20] |
| Additives | TCEP, EDTA | TCEP is a non-thiol reducing agent used to break disulfide bonds; it does not need to be removed before adding the maleimide.[6] EDTA (1-5 mM) can be added to chelate metal ions that catalyze thiol oxidation.[22][25] |
| Maleimide Stock Solvent | Anhydrous DMSO or DMF | Maleimides are moisture-sensitive. Prepare stock solutions fresh and store desiccated at -20°C.[6][26] |
Key Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein with available cysteine residues.
-
Buffer Preparation : Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5. Degas the buffer by vacuum or by bubbling with nitrogen/argon for 15-20 minutes to remove dissolved oxygen.[2][20]
-
Protein Preparation : Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][21]
-
(Optional) Disulfide Reduction : If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP from a fresh stock solution. Incubate for 30-60 minutes at room temperature.[6][19] TCEP does not need to be removed.
-
Maleimide Reagent Preparation : Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][21]
-
Conjugation Reaction : Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently mixing.[6][20] Incubate for 1-2 hours at room temperature or overnight at 4°C.[6] If the reagent is light-sensitive, protect the reaction from light.[2]
-
Quenching : Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 1-10 mM to consume any unreacted maleimide. Incubate for 15-30 minutes.[2]
-
Purification : Remove excess maleimide reagent and quenching agent via size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration, exchanging into a suitable storage buffer.[6][12]
Protocol 2: Post-Conjugation Stabilization via Ring Hydrolysis
This protocol is performed after the initial conjugation and purification to increase the long-term stability of the conjugate.
-
Complete Conjugation : Follow Protocol 1, including the purification step, to obtain the purified thiosuccinimide-linked conjugate.
-
pH Adjustment : Adjust the pH of the purified conjugate solution to 8.5-9.0. This can be done by dialysis against a buffer of the desired pH (e.g., sodium borate buffer) or by the careful addition of a dilute base.[12]
-
Incubation : Incubate the solution at room temperature for 2-4 hours.[12]
-
Monitoring (Optional) : The ring-opening hydrolysis can be monitored by mass spectrometry to confirm the mass shift corresponding to the addition of one water molecule.
-
Final Buffer Exchange : Once the reaction is complete, exchange the conjugate into the final desired storage buffer (e.g., PBS pH 7.4) via dialysis or a desalting column.
Visual Guides
Caption: A general experimental workflow for maleimide-thiol conjugation.
Caption: Competing reaction pathways for maleimides in bioconjugation.
Caption: A decision tree for troubleshooting low-yield maleimide reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrolytically stable maleimide-end functionalized polymers for site-specific protein conjugation - American Chemical Society [acs.digitellinc.com]
- 17. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. benchchem.com [benchchem.com]
- 23. creativepegworks.com [creativepegworks.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. benchchem.com [benchchem.com]
- 26. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione and Other Maleimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione with other commonly used maleimides in bioconjugation and drug development. The reactivity of maleimides with thiols is a cornerstone of covalent modification strategies, enabling the precise attachment of payloads such as drugs, probes, and polymers to proteins and peptides. Understanding the relative reactivity of different maleimide derivatives is crucial for optimizing reaction conditions, ensuring conjugation efficiency, and achieving desired product attributes.
Executive Summary
Comparative Reactivity Data
The reaction between a maleimide and a thiol follows second-order kinetics, and the rate is dependent on the concentrations of both reactants. The table below summarizes the second-order rate constants for the reaction of various maleimides with thiol-containing compounds.
| Maleimide Derivative | Thiol Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| N-ethylmaleimide | Cysteine | 7.0 | 25 | ~1000 (estimated) | [1] |
| N-aryl maleimides (general) | Thiol substrates | - | - | ~2.5 times faster than N-alkyl maleimides | [2] |
| This compound | N-acetyl-L-cysteine | 7.4 | 25 | Estimated: < N-phenylmaleimide | |
| N-phenylmaleimide | N-acetyl-L-cysteine | 7.4 | 25 | Value not found | |
| N-ethylmaleimide | Glutathione | 7.0 | 25 | Slower than Cysteine | [1] |
Note: Direct kinetic data for this compound was not found in the reviewed literature. The estimation is based on the general observation that ortho-substituents on N-aryl maleimides decrease the reaction rate due to steric hindrance.
Factors Influencing Reactivity
Several factors critically influence the rate of the maleimide-thiol reaction:
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Below pH 6.5, the concentration of the reactive thiolate species is low, slowing the reaction. Above pH 7.5, competing hydrolysis of the maleimide and reaction with amines become significant.[3]
-
Temperature: The reaction rate increases with temperature. Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight for sensitive biomolecules.
-
Maleimide Substituents: Electron-withdrawing groups on the maleimide nitrogen can increase the reaction rate. N-aryl maleimides generally react faster than N-alkyl maleimides.[2] However, bulky ortho substituents on the aryl ring can sterically hinder the reaction, leading to a decrease in the reaction rate.
-
Thiol pKa: Thiols with a lower pKa will have a higher concentration of the reactive thiolate anion at a given pH, leading to a faster reaction rate.
Experimental Protocols
To empirically determine and compare the reactivity of different maleimides, the following experimental protocols can be employed.
Protocol 1: Determination of Second-Order Rate Constants by HPLC
This protocol outlines a method to determine the reaction kinetics of maleimides with a model thiol compound, such as N-acetyl-L-cysteine, by monitoring the consumption of the maleimide over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Maleimide derivative (e.g., this compound, N-ethylmaleimide)
-
N-acetyl-L-cysteine
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Quenching Solution: 10% Acetic Acid in water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the maleimide derivative in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in the degassed reaction buffer.
-
-
Kinetic Run:
-
Equilibrate the maleimide stock solution and the N-acetyl-L-cysteine stock solution to the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, add a known concentration of the maleimide stock solution to the N-acetyl-L-cysteine solution to achieve the desired final concentrations (e.g., 0.1 mM maleimide and 1 mM N-acetyl-L-cysteine for pseudo-first-order conditions).
-
Start a timer immediately upon mixing.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into the quenching solution. This will protonate the thiolate and stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the maleimide peak at a suitable wavelength (e.g., 300 nm).
-
Quantify the peak area of the maleimide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the maleimide concentration (or peak area) versus time.
-
For a pseudo-first-order reaction, the plot should be linear. The negative of the slope will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of N-acetyl-L-cysteine.
-
Protocol 2: Real-Time Monitoring of Thiol-Maleimide Reaction by ¹H NMR Spectroscopy
This protocol describes how to monitor the reaction kinetics in real-time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy by observing the disappearance of the maleimide protons.[4][5][6][7]
Materials:
-
Maleimide derivative
-
Thiol compound (e.g., Glutathione)
-
Deuterated Buffer (e.g., Phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the maleimide derivative and the thiol compound in the deuterated buffer to achieve known initial concentrations in an NMR tube.
-
-
NMR Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The disappearance of the characteristic singlet peak for the maleimide protons (typically around 6.8 ppm) indicates the progress of the reaction.[5]
-
-
Data Analysis:
-
Integrate the maleimide proton peak at each time point.
-
Plot the integral value versus time.
-
Fit the data to the appropriate rate law equation (first or second order) to determine the rate constant.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Reactivity Comparison
The following diagram illustrates a typical workflow for comparing the reactivity of different maleimides.
Caption: Workflow for comparing maleimide reactivity.
Signaling Pathway: Inhibition of Deubiquitinating Enzymes (DUBs)
Maleimide-containing compounds can act as inhibitors of deubiquitinating enzymes (DUBs), which play a crucial role in various cellular signaling pathways, including those related to cancer.[8][9][10][11] DUBs, such as Ubiquitin-Specific Protease 7 (USP7), remove ubiquitin from target proteins, thereby regulating their stability and function.[12][13][14] Inhibition of USP7 can lead to the degradation of oncoproteins like MDM2, which in turn stabilizes the tumor suppressor p53, leading to cell cycle arrest and apoptosis. The maleimide moiety can form a covalent bond with the catalytic cysteine residue in the active site of the DUB, leading to its irreversible inhibition.
Caption: Inhibition of the USP7 signaling pathway by a maleimide compound.
Conclusion
The reactivity of this compound is an important consideration for its application in bioconjugation. While direct quantitative data is limited, qualitative assessment suggests a reactivity profile that is influenced by both the electron-withdrawing nature of the phenyl ring and the steric hindrance of the ortho-fluoro group. For applications requiring precise control over the conjugation reaction, or when dealing with highly reactive thiols, the potentially moderated reactivity of this compound could be advantageous. Conversely, for applications demanding rapid conjugation, other N-aryl maleimides without ortho-substitution might be more suitable. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the reactivity of this compound and other maleimides in their specific systems, enabling informed decisions for the design and execution of their conjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DUBs and cancer: the role of deubiquitinating enzymes as oncogenes, non-oncogenes and tumor suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of deubiquitinating enzymes in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Analysis of USP7 Inhibitors Based on Building QSAR Models and Fragment Design for Screening Marine Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Protein Labeling by Mass Spectrometry: SILAC vs. TMT
In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, from discovering disease biomarkers to understanding drug mechanisms. Mass spectrometry (MS) has emerged as a powerful tool for these analyses, with stable isotope labeling techniques significantly enhancing quantitative accuracy and reproducibility. This guide provides an objective comparison of two widely adopted protein labeling strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT). We will delve into their experimental protocols, present comparative performance data, and visualize key workflows and biological pathways to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific research needs.
Quantitative Performance at a Glance: SILAC vs. TMT
The choice between SILAC and TMT is often dictated by the experimental goals, sample type, and desired throughput. SILAC, a metabolic labeling method, is renowned for its high accuracy and physiological relevance in cell culture models.[1] In contrast, TMT, a chemical labeling approach, offers superior multiplexing capabilities, making it ideal for studies involving a large number of samples or non-culturable tissues.[1][2] The following table summarizes their key performance characteristics based on a study that systematically compared these techniques for monitoring EGFR signaling in a colorectal cancer cell line.[3]
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) |
| Labeling Principle | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[1] | In vitro chemical labeling of peptides with isobaric tags.[1] |
| Sample Type | Primarily limited to cell culture models that can be metabolically labeled.[2] | Applicable to a wide range of biological samples, including tissues and biofluids.[2] |
| Multiplexing Capacity | Typically 2-plex or 3-plex.[2] | Up to 18-plex with TMTpro reagents, allowing for high-throughput analysis.[2] |
| Proteome Coverage | High proteome coverage. | Lower proteome coverage compared to SILAC in some studies.[3] |
| Quantitative Accuracy & Precision | High accuracy and precision, considered a gold standard for quantitative proteomics in cell culture.[1][3] | Good accuracy, but can be affected by ratio compression, potentially underestimating quantitative ratios.[1] |
| Missing Values | Fewer missing values in quantification.[3] | A higher number of missing values has been reported in some comparative studies.[3] |
| Experimental Variability | Minimizes experimental variability as samples are mixed at the beginning of the workflow.[4] | Higher potential for variability introduced during sample preparation prior to labeling. |
Visualizing Proteomic Workflows and Pathways
Understanding the experimental process is crucial for interpreting quantitative proteomics data. The following diagrams, generated using Graphviz, illustrate a general workflow for protein labeling and mass spectrometry analysis and a key signaling pathway frequently investigated using these methods.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed, step-by-step protocols for the key experiments involved in SILAC and TMT-based comparative proteomics.
SILAC Experimental Protocol (In vivo Labeling)
The SILAC method involves the metabolic incorporation of stable isotope-labeled amino acids into proteins within living cells.[4]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).[5]
-
Ensure cells undergo at least five to six doublings to achieve complete incorporation of the heavy amino acids.[5]
-
Apply the experimental treatment (e.g., drug stimulation) to one of the cell populations.
-
-
Cell Lysis and Protein Mixing:
-
Harvest the cells from both the "light" and "heavy" populations.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[6]
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Digest the mixed protein sample into peptides using a protease, typically trypsin.[7]
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Utilize SILAC-aware software (e.g., MaxQuant) to identify and quantify the peptide pairs.
-
The ratio of the signal intensities of the heavy to light peptides for each pair is calculated to determine the relative abundance of the corresponding protein between the two experimental conditions.
-
Perform statistical analysis to identify proteins with significant changes in expression.
-
TMT Experimental Protocol (In vitro Labeling)
The TMT workflow involves the chemical labeling of peptides after protein extraction and digestion.
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (e.g., different treatment conditions or time points) using an appropriate lysis buffer.
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Labeling:
-
Label the peptide digests from each sample with a specific isobaric TMT reagent according to the manufacturer's instructions. Each TMT tag has a unique reporter ion that will be used for quantification.
-
Quench the labeling reaction, typically with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, it is highly recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture (or each fraction) using LC-MS/MS. In the MS1 scan, the different labeled peptides appear as a single peak. Upon fragmentation in the MS2 scan, the reporter ions are released, and their intensities are measured.
-
-
Data Analysis:
-
Use appropriate software (e.g., Proteome Discoverer) to identify the peptides and quantify the reporter ion intensities for each identified peptide.
-
The relative abundance of a peptide across the different samples is determined by comparing the intensities of the corresponding reporter ions.
-
Normalize the data and perform statistical analysis to identify differentially expressed proteins.
-
Conclusion
Both SILAC and TMT are powerful techniques for the quantitative analysis of proteins by mass spectrometry, each with its own set of strengths and limitations. For researchers working with cell culture models and prioritizing the highest quantitative accuracy and physiological relevance, SILAC remains the gold standard.[1][3] Its in vivo labeling approach minimizes sample handling-induced variability.[4] However, for large-scale studies requiring high throughput, the analysis of multiple conditions simultaneously, or the use of tissue samples and other non-culturable biological materials, the multiplexing capabilities of TMT make it an invaluable tool.[1][2] A thorough understanding of the experimental design, sample characteristics, and the specific research question is critical for selecting the most appropriate protein labeling strategy for a successful quantitative proteomics experiment.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ckisotopes.com [ckisotopes.com]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
A Comparative Guide to the Stability of Maleimide-Cysteine Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical factor influencing the efficacy, stability, and safety of bioconjugates. The maleimide-cysteine linkage has been a popular choice due to its rapid and specific reaction. However, the stability of the resulting thiosuccinimide adduct can be a significant concern in biological environments. This guide provides an objective comparison of the stability of traditional and next-generation maleimide-cysteine linkages, supported by experimental data and detailed protocols.
The primary instability pathway for maleimide-cysteine adducts is the retro-Michael reaction, a reversible process that can lead to the exchange of the conjugated payload with endogenous thiols such as glutathione.[1][2] This can result in off-target toxicity and reduced therapeutic efficacy.[1] A key strategy to mitigate this is the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened succinamic acid thioether.[3][4]
Quantitative Performance Comparison
The stability of maleimide-cysteine linkages is often evaluated by incubating the bioconjugate in plasma or in the presence of a competing thiol and measuring the percentage of intact conjugate over time. The following tables summarize the comparative stability of various maleimide-based linkages.
Table 1: Comparative Stability of Cysteine-Linked Conjugates in the Presence of Competing Thiols
| Linker Type | Model System | Incubation Conditions | % Intact Conjugate | Reference |
| Maleimide-PEG | Hemoglobin Conjugate | 1 mM Glutathione, 37°C, 7 days | < 70% | [5] |
| Mono-sulfone-PEG | Hemoglobin Conjugate | 1 mM Glutathione, 37°C, 7 days | > 90% | [5] |
| N-alkyl maleimide | ADC | Thiol-containing buffer, 37°C, 7 days | 33-65% | [6] |
| N-aryl maleimide | ADC | Thiol-containing buffer, 37°C, 7 days | > 80% | [6] |
| Maleimide-Thiol | Peptide-Oligonucleotide | 10 mM Glutathione, 37°C | ~2 hours (Half-life) | [7] |
| Thiol-to-alkyne | Peptide-Oligonucleotide | 10 mM Glutathione, 37°C | > 24 hours (Half-life) | [7] |
Table 2: Comparative Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs) in Plasma
| Linker Type | Incubation Conditions | % Drug Loss / Half-life | Reference |
| Maleimidocaproyl (control) | Rat plasma, 2 weeks | ~50% drug loss | [1] |
| Dibromomaleimide (re-bridged disulfide) | Rat plasma, 2 weeks | No measurable drug loss | [1] |
| Maleimide-Thiol | Human plasma, 37°C | ~7 days (Half-life) | [7] |
| Thiol-bridging Maleimide | Human plasma, 37°C | >21 days (Half-life) | [7] |
Experimental Protocols
Accurate assessment of linker stability is crucial for developing robust bioconjugates. The following are detailed methodologies for key experiments.
1. In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
-
Objective: To determine the rate of payload dissociation from the bioconjugate in plasma.
-
Materials:
-
Purified bioconjugate
-
Pooled human or other species-specific plasma (heparinized or citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS, ELISA)
-
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Add the bioconjugate to the plasma to a final concentration (e.g., 100 µg/mL).[2]
-
Incubate the mixture at 37°C.[2]
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours, and up to 7 days), withdraw aliquots.[2]
-
Immediately quench the reaction, for example, by adding an excess of a suitable organic solvent to precipitate plasma proteins.[2]
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant and/or the re-solubilized pellet by a suitable analytical method to quantify the amount of intact conjugate and released payload.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.[2]
-
2. Thiol Exchange Assay
This assay assesses the susceptibility of the maleimide-cysteine linkage to exchange with small-molecule thiols.
-
Objective: To evaluate the stability of the linkage in the presence of a high concentration of a competing thiol.
-
Materials:
-
Purified bioconjugate
-
High concentration of a small-molecule thiol (e.g., 10 mM glutathione, GSH)[7]
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS)
-
-
Procedure:
-
Dissolve the bioconjugate in PBS.
-
Add a concentrated solution of GSH to a final concentration of 10 mM.[7]
-
Incubate the mixture at 37°C.[7]
-
At various time points, take aliquots and analyze them by HPLC or LC-MS to quantify the remaining intact bioconjugate and the formation of the thiol-exchanged product.
-
Calculate the rate of deconjugation.
-
Visualization of Pathways and Workflows
Caption: Maleimide-cysteine conjugation and subsequent stability or instability pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Maleimide Probes: A Guide for Researchers
In the realm of bioconjugation, the precise and stable labeling of biomolecules is paramount for the development of effective diagnostics, therapeutics, and research tools. Maleimide-based probes have long been a cornerstone for their highly selective reaction with thiol groups found in cysteine residues.[1][2] This guide provides a comprehensive comparison of traditional non-fluorinated maleimide probes with the emerging class of fluorinated maleimide probes, offering researchers and drug development professionals insights into their respective performance, supported by experimental data and detailed protocols.
Performance Characteristics: A Head-to-Head Comparison
The introduction of fluorine into the maleimide structure can significantly modulate its properties, offering potential advantages in terms of stability and reaction kinetics. While direct, side-by-side quantitative comparisons in the literature are scarce, a qualitative and semi-quantitative analysis based on existing data reveals key differences.
| Feature | Non-Fluorinated Maleimide Probes | Fluorinated Maleimide Probes | Key Advantages of Fluorination |
| Reaction Selectivity | Highly selective for thiols over other functional groups at pH 6.5-7.5.[3][4] | Highly selective for thiols. | Enhanced stability of the final conjugate. |
| Reaction Kinetics | The reaction rate is pH-dependent, being faster at slightly basic pH due to the increased concentration of the nucleophilic thiolate anion.[2] | The presence of electron-withdrawing fluorine atoms can accelerate the initial thiol-maleimide reaction. | Potentially faster conjugation reactions. |
| Conjugate Stability | The resulting thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[5][6] | The thio-succinimide intermediate can be designed to undergo rapid hydrolysis to a stable, ring-opened product that is resistant to thiol exchange.[7] | Significantly improved long-term stability of the bioconjugate.[8] |
| Hydrolysis of Free Probe | The maleimide ring can undergo hydrolysis, rendering it inactive for conjugation. This is more pronounced at alkaline pH.[4][9] | The stability of the free maleimide to hydrolysis can be tuned by the nature and position of the fluorine substituents.[10] | Potentially greater stability in aqueous buffers prior to conjugation. |
| Non-Specific Binding | Can exhibit non-specific binding through reactions with primary amines (e.g., lysine) at pH values above 7.5 or through hydrophobic interactions.[9] | Fluorination can modulate hydrophobicity, potentially reducing non-specific binding.[11] | Potentially lower background signal in cellular applications. |
| Cellular Permeability | Dependent on the overall properties of the probe. | Fluorination has been shown to improve the cellular uptake of peptides.[11] | Potentially enhanced performance in intracellular labeling applications. |
The Chemistry of Enhanced Stability: Thiol-Maleimide Reaction and Hydrolysis
The primary advantage of certain fluorinated maleimides lies in the stability of the final conjugate. The initial reaction of a thiol with a maleimide forms a thiosuccinimide linkage. This bond, however, can be reversible. A subsequent hydrolysis step, which is significantly accelerated in some fluorinated maleimides, opens the succinimide ring to form a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[5][7][8]
Experimental Protocols
Achieving successful and specific labeling with maleimide probes requires careful attention to the experimental conditions. The following protocols provide a general framework for the conjugation of maleimide probes to proteins.
Protocol 1: Reduction of Protein Disulfide Bonds
For cysteine residues involved in disulfide bonds, a reduction step is necessary to make the thiol groups available for conjugation.[3]
-
Prepare Protein Solution: Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiol-containing reagents are present).[12][13] A typical protein concentration is 1-10 mg/mL.[13]
-
Add Reducing Agent: Add a 10-100 fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[2][3] If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide probe.[3]
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature. To prevent re-oxidation of the thiols, it is advisable to work under an inert gas atmosphere (e.g., nitrogen or argon).[13][14]
Protocol 2: Maleimide Conjugation Reaction
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide probe in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[3][13]
-
Add Maleimide to Protein: Add the maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide probe.[3][14] Add the maleimide solution dropwise while gently stirring.
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3] Protect the reaction from light if using a fluorescent maleimide probe.
Protocol 3: Purification of the Labeled Protein
Purification is crucial to remove unreacted maleimide and any byproducts.[3]
-
Select Purification Method: Choose a suitable method based on the size and properties of the protein and the label. Common methods include:
-
Perform Purification: Follow the standard protocol for the chosen method.
-
Buffer Exchange: Ensure the final purified protein is in a suitable buffer for storage and downstream applications.
Experimental Workflow
The following diagram illustrates a typical workflow for a protein labeling experiment using a maleimide probe.
Characterization of the Conjugate
After purification, it is essential to characterize the final product to determine the degree of labeling and confirm the integrity of the protein.[3]
-
UV-Vis Spectroscopy: For chromophoric or fluorescent probes, the degree of labeling can be estimated by measuring the absorbance of the protein (at 280 nm) and the probe at its maximum absorbance wavelength.[13]
-
Mass Spectrometry (MS): MS can confirm the covalent attachment of the label and determine the distribution of labeled species.[3]
Conclusion
Both fluorinated and non-fluorinated maleimide probes are powerful tools for bioconjugation. Non-fluorinated maleimides are well-established and effective for a wide range of applications. However, the development of fluorinated maleimides offers exciting possibilities for creating bioconjugates with significantly enhanced stability, which is particularly crucial for in vivo applications such as antibody-drug conjugates. The choice between a fluorinated and a non-fluorinated probe will depend on the specific requirements of the experiment, with considerations for required conjugate stability, reaction conditions, and the nature of the biological system being investigated. As research in this area continues, a wider range of fluorinated maleimide probes with tailored properties is expected to become available, further expanding the toolkit for researchers and drug developers.
References
- 1. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 14. biotium.com [biotium.com]
Comparative Analysis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione and Structurally Related Analogs: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various substituted 1H-pyrrole-2,5-dione derivatives to infer the potential cross-reactivity of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione. Direct cross-reactivity studies for this specific compound are not extensively available in the public domain. However, by examining the structure-activity relationships of analogous compounds, researchers can gain insights into its likely biological targets and off-target effects. The 1H-pyrrole-2,5-dione scaffold, also known as the maleimide core, is a recognized privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1]
Understanding the Pharmacological Landscape of Pyrrole-2,5-diones
The biological activity of 1H-pyrrole-2,5-dione derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring and the nitrogen atom.[2][3] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and anxiolytic agents.[4][5] The diversity of their biological effects suggests the potential for cross-reactivity with various cellular targets.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported biological activities and, where available, quantitative data for various classes of 1H-pyrrole-2,5-dione derivatives. This comparative data can help predict the potential biological profile of this compound.
Table 1: Anticancer and Cytotoxic Activities of Substituted 1H-Pyrrole-2,5-dione Derivatives
| Compound Class | Specific Derivative | Cell Line(s) | Activity Metric (GI50/IC50) | Reference |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116, SW-620, Colo-205 (Colon Cancer) | ~1.0–1.6 x 10-8 M (GI50) | [3] |
| N-Aryl Pyrrothine Derivatives | Compound 6e | HepG2, LO2 | Cytotoxic effects observed | [6] |
| N-Substituted 2,5-dimethyl pyrroles | Compound 4f | HT-29, Caco-2 (Colon Cancer) | 5.1 µM, 7.3 µM (IC50) | [7] |
| N-Substituted 2,5-dimethyl pyrroles | Compound 4c | T47-D (Breast Cancer) | 11.5 µM (IC50) | [7] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activities
| Compound Class | Specific Derivative | Target/Assay | Activity Metric (IC50) | Reference |
| 1-Methyl-1H-pyrrole-2,5-diones | Compound 9d (MPO-0029) | COX-2 | 6.0 nM | [8] |
| 1-Methyl-1H-pyrrole-2,5-diones | Compound 9d (MPO-0029) | LPS-induced PGE2 production | 8.7 nM | [8] |
| N-Aryl Pyrrothine Derivatives | Compound 6e | E. coli RNA Polymerase | 12.0 ± 0.9 µM | [6] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Synthesized derivatives | EGFR and VEGFR2 ATP-binding domains | Potential to form stable complexes | [3] |
Table 3: Other Reported Biological Activities
| Compound Class | Reported Activity | Notes | Reference |
| 1H-pyrrole-2,5-dione derivatives | Cholesterol absorption inhibition | One derivative showed stronger in vitro activity than ezetimibe | [9] |
| N-Arylpyrroles | GPR120 agonism | Investigated for Type II Diabetes treatment | [10] |
| Substituted N-methyl 3-amino-pyrrol-2,5-diones | Anxiolytic | Active at low doses in light/dark box and elevated plus-maze assays | [4] |
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to the study of 1H-pyrrole-2,5-dione derivatives.
Figure 1: General experimental workflow for the evaluation of novel 1H-pyrrole-2,5-dione derivatives.
Figure 2: Potential signaling pathway interactions of 1H-pyrrole-2,5-dione derivatives.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for the reproducibility and comparison of results.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of a test compound on cancer cell lines.[11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.[14]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well opaque plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions or DMSO control.
-
Add the kinase enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.[14]
Conclusion
While specific cross-reactivity data for this compound is limited, the extensive research on its structural analogs provides a valuable framework for predicting its potential biological activities. The N-phenyl substitution, in particular, has been linked to a variety of biological effects, including anticancer and anti-inflammatory properties. Researchers investigating this compound should consider its potential to interact with a range of cellular targets, including protein kinases and enzymes involved in inflammatory pathways. The provided experimental protocols offer a starting point for the systematic evaluation of its biological profile and potential cross-reactivities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 5. cibtech.org [cibtech.org]
- 6. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Protein Conjugation: The Superior Stability of N-(2-fluorophenyl)maleimide
For researchers, scientists, and drug development professionals, the creation of stable protein conjugates is paramount for the efficacy and safety of diagnostics and therapeutics, such as antibody-drug conjugates (ADCs). While maleimide chemistry is a widely adopted method for conjugating molecules to cysteine residues on proteins, the stability of the resulting thioether bond is a critical concern. This guide provides a quantitative comparison of N-(2-fluorophenyl)maleimide with other common maleimide reagents, supported by experimental data, to highlight its advantages in producing highly stable bioconjugates.
The Challenge of Maleimide Conjugate Instability
The reaction between a maleimide and a thiol group on a protein forms a thiosuccinimide linkage. However, this bond is susceptible to a retro-Michael reaction, particularly in the thiol-rich environment of blood serum. This reversal of the conjugation reaction leads to the dissociation of the conjugate, which can result in off-target effects and reduced therapeutic efficacy. A key strategy to prevent this deconjugation is the hydrolysis of the thiosuccinimide ring, which forms a stable maleamic acid derivative that is not prone to the retro-Michael reaction.
N-Aryl Maleimides: A More Stable Alternative
The rate of this stabilizing hydrolysis is significantly influenced by the substituent on the maleimide nitrogen. N-aryl maleimides, such as N-(2-fluorophenyl)maleimide, possess electron-withdrawing aromatic rings that accelerate this hydrolysis, leading to more stable conjugates compared to traditional N-alkyl maleimides.[1][2]
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior stability of protein conjugates formed with N-aryl maleimides over those created with N-alkyl maleimides. The addition of a fluorine atom to the phenyl ring further enhances the rate of the stabilizing hydrolysis reaction.[3]
| Performance Metric | N-(2-fluorophenyl)maleimide & other N-Aryl Maleimides | Conventional N-Alkyl Maleimides |
| Conjugate Stability in Serum | <20% deconjugation after 7 days at 37°C[4] | 35-67% deconjugation after 7 days at 37°C[4] |
| Thiosuccinimide Ring Hydrolysis Half-life | ~0.7 hours for N-fluorophenyl adduct[3] | ~27 hours[3] |
| Thiol Reaction Rate | ~2.5 times faster than N-alkyl maleimides[5] | Baseline |
| Conjugation Efficiency | High[4] | High |
Experimental Protocols
Accurate and reproducible protein conjugation requires careful adherence to optimized protocols. Below are detailed methodologies for protein conjugation with N-(2-fluorophenyl)maleimide and a typical N-alkyl maleimide for comparative purposes.
Protocol 1: Protein Conjugation with N-(2-fluorophenyl)maleimide
This protocol is optimized for creating highly stable antibody-drug conjugates.
Materials:
-
Protein (e.g., monoclonal antibody) containing accessible cysteine residues
-
N-(2-fluorophenyl)maleimide-activated payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]
-
Disulfide Bond Reduction (if necessary): To expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[8]
-
Maleimide Solution Preparation: Immediately before use, dissolve the N-(2-fluorophenyl)maleimide-activated payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.[7][9]
-
Conjugation Reaction: Add the maleimide solution to the reduced protein solution to achieve a final molar ratio of 5:1 to 20:1 (maleimide:protein).[8] Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Hydrolysis Promotion: To ensure the stabilizing ring-opening of the thiosuccinimide, the reaction can be allowed to proceed for a longer duration (up to 24 hours) or the pH can be slightly raised (to ~7.5) after the initial conjugation.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide.
-
Purification: Remove excess reagents and unconjugated payload by size-exclusion chromatography.
-
Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[8]
Protocol 2: Protein Conjugation with a Generic N-Alkyl Maleimide
This protocol is a standard method for protein labeling.
Materials:
-
Protein with accessible cysteine residues
-
N-alkyl maleimide reagent
-
TCEP
-
DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Purification supplies
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
Disulfide Bond Reduction: Perform reduction with TCEP as in Protocol 1.
-
Maleimide Solution Preparation: Prepare a 10 mM stock solution of the N-alkyl maleimide in DMSO or DMF.[7][9]
-
Conjugation Reaction: Add the maleimide solution to the protein solution at a 10:1 to 20:1 molar ratio.[8] Incubate for 2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification and Analysis: Purify the conjugate and determine the DOL as described in Protocol 1.[8]
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biotium.com [biotium.com]
Unveiling the Therapeutic Potential: A Comparative Biological Evaluation of Novel 1-methyl-1H-pyrrole-2,5-diones
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive biological evaluation of a promising class of compounds: 1-methyl-1H-pyrrole-2,5-diones. Through a comparative analysis supported by robust experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their therapeutic potential and mechanism of action, benchmarked against established alternatives.
The 1-methyl-1H-pyrrole-2,5-dione scaffold has emerged as a versatile pharmacophore, exhibiting a range of biological activities, including anti-inflammatory and anti-cancer properties. This guide delves into their performance in key biological assays, offering a side-by-side comparison with relevant competitor compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various in vitro assays, highlighting the potency and selectivity of novel 1-methyl-1H-pyrrole-2,5-dione derivatives.
Table 1: Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 1-methyl-1H-pyrrole-2,5-dione Derivative 1 (MPO-0029) | >1 | 0.006 | >168 |
| Celecoxib (Positive Control) | 15[1] | 0.04[1] | 375 |
| Rofecoxib (Positive Control) | >10 | 0.018[2] | >555 |
| Meloxicam (Positive Control) | 2.5 | 0.25 | 10 |
| Diclofenac (Non-selective Control) | 0.1 | 0.01 | 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vitro Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
| Compound | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Bis-indole Maleimide 1 (Related Pyrrole Derivative) | 0.6 - 1.6[3] | - | - |
| Related Pyrrole Derivative 22 | - | 0.015[3] | - |
| Related Pyrrole Derivative 23 | - | 0.015[3] | - |
| Dasatinib (TKI Control) | 0.14[4] | 0.67[4] | 9.0[4] |
| Sorafenib (TKI Control) | 18.6[4] | 16.0[4] | 18.0[4] |
| Parthenolide (NF-κB Inhibitor Control) | 7.0[5] | - | 4.3[5] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Compound (at 100 µg/mL) | % Inhibition of IL-6 Production | % Inhibition of TNF-α Production |
| 3,4-dimethyl-1H-pyrrole-2,5-dione Derivative 2a | 64%[6] | 65%[6] |
| Ibuprofen (Positive Control) | 11%[6] | 6%[6] |
Data from a study on related pyrrole-2,5-dione derivatives, demonstrating their potential to inhibit key inflammatory mediators.[6]
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of 1-methyl-1H-pyrrole-2,5-diones, it is crucial to understand the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the targeted pathways and the general workflow for their biological evaluation.
Figure 1: General workflow for the biological evaluation of novel compounds.
Figure 2: Inhibition of the COX-2 signaling pathway.
Figure 3: Potential modulation of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and facilitate further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX enzymes.[10][11]
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 or COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme. Then, add the test compounds at various concentrations and pre-incubate for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetics (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.
Western Blot Analysis for NF-κB Pathway Activation
This technique is used to detect changes in the protein levels of key components of the NF-κB signaling pathway.[12]
-
Cell Treatment and Lysis: Treat cells with the test compounds and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This comparative guide provides a foundational understanding of the biological activities of novel 1-methyl-1H-pyrrole-2,5-diones. The presented data and protocols offer valuable insights for researchers dedicated to the development of next-generation therapeutics for inflammatory diseases and cancer. Further in-depth studies are warranted to fully elucidate their therapeutic potential and advance these promising compounds through the drug discovery pipeline.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of 1H-Pyrrole-2,5-dione Derivatives
A deep dive into the molecular interactions of 1H-pyrrole-2,5-dione derivatives with key protein targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of their binding efficiencies, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this versatile scaffold.
The 1H-pyrrole-2,5-dione scaffold, also known as the maleimide core, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] These derivatives have demonstrated potential as anti-inflammatory, anticancer, and antibacterial agents, primarily through their ability to interact with and modulate the function of specific protein targets.[2][3][4][5] This guide synthesizes findings from various studies, presenting a comparative analysis of the docking of these derivatives with key proteins such as Cyclooxygenase-2 (COX-2), Glycogen Synthase Kinase-3β (GSK-3β), and Human Epidermal Growth Factor Receptor 2 (HER2).
Comparative Docking Performance
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following tables summarize the quantitative data from various studies, offering a comparative overview of the inhibitory concentrations and binding energies of different 1H-pyrrole-2,5-dione derivatives against their respective protein targets.
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced side effects. Several 1H-pyrrole-2,5-dione derivatives have been identified as potent and selective COX-2 inhibitors.[3][6]
| Compound ID | Target Protein | IC50 (nM) | COX-2 Selectivity Index (SI) | Reference |
| 9d (MPO-0029) | COX-2 | 6.0 | >168 | [3] |
| Celecoxib (Reference) | COX-2 | - | - | [3] |
| 4j | COX-2 | - | - | [6] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The COX-2 Selectivity Index is the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher value indicates greater selectivity for COX-2.
Anticancer Activity: GSK-3β and HER2 Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) and Human Epidermal Growth Factor Receptor 2 (HER2) are crucial targets in cancer therapy. The dysregulation of these proteins is implicated in the proliferation and survival of cancer cells.
| Compound ID | Target Protein | Cell Line | IC50 (µM) | Binding Energy (kJ/mol) | Reference |
| 4a | GSK-3β | MDA-MB-231 | < 10 | - | [4][5] |
| 4b | GSK-3β | MDA-MB-231 | < 10 | - | [4][5] |
| 5a | GSK-3β | MDA-MB-231 | < 10 | - | [4][5] |
| 5b | GSK-3β | MDA-MB-231 | < 10 | - | [4][5] |
| SR9009 | HER2 | - | - | -158.436 +/- 11.495 | [7] |
| Trastuzumab (Reference) | HER2 | - | - | -134.772 +/- 19.859 | [7] |
Note: IC50 values for anticancer activity are often determined against specific cancer cell lines. Binding energy, calculated from molecular docking simulations, indicates the strength of the interaction between the ligand and the protein; a more negative value suggests a stronger binding affinity.
Experimental and Computational Protocols
The data presented above is derived from rigorous experimental and computational methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.
Molecular Docking Protocol
A representative workflow for molecular docking analysis is outlined below. This process is fundamental to predicting the binding mode and affinity of a ligand to its target protein.
A typical molecular docking study, such as the one performed on the HER2 protein, involves preparing the protein by removing water molecules and adding hydrogen atoms.[7] The ligand structure is also optimized. A grid box is then defined around the active site of the protein. The docking simulation is performed using software like AutoDock, which employs algorithms like the Lamarckian Genetic Algorithm to explore possible binding conformations.[7] The resulting poses are then analyzed based on their binding energy and interactions with the protein residues.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of 1H-pyrrole-2,5-dione derivatives as COX-2 inhibitors was evaluated by measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
In Vitro Anticancer Assay (MTT Assay)
The anticancer potential of novel maleimide derivatives against breast cancer cell lines, such as MDA-MB-231 and MCF-7, was assessed using the MTT assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
The protocol involves seeding the cancer cells in 96-well plates and treating them with different concentrations of the synthesized compounds. After an incubation period, an MTT solution is added, which is converted into formazan crystals by metabolically active cells. These crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells and subsequently calculate the IC50 value.
Signaling Pathway Involvement
To understand the broader biological context of these molecular interactions, it is essential to visualize the signaling pathways in which the target proteins are involved.
COX-2 in the Inflammatory Pathway
The diagram below illustrates the role of COX-2 in the inflammatory cascade, a pathway targeted by the anti-inflammatory 1H-pyrrole-2,5-dione derivatives.
Conclusion
The docking analysis of 1H-pyrrole-2,5-dione derivatives with various protein targets highlights their significant therapeutic potential. The compiled data demonstrates that these compounds can be tailored to achieve high potency and selectivity against key players in inflammation and cancer. The provided experimental and computational protocols offer a foundational understanding for researchers to build upon, while the visualized pathways place these molecular interactions within a broader biological framework. Further exploration of this versatile scaffold is warranted to develop novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrrole-2,5-dione Analogs
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a privileged structure in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] Its derivatives have been extensively explored for various therapeutic applications, including as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[2][3][4] The biological activity of these compounds is intrinsically linked to their chemical structure, particularly the reactivity of the maleimide core which can act as a Michael acceptor, enabling covalent interactions with biological targets.[1][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrole-2,5-dione analogs, supported by experimental data, to elucidate the key structural features governing their biological effects.
Core Structure-Activity Relationships
The therapeutic potential of pyrrole-2,5-dione derivatives can be systematically optimized by modifying three key positions: the N1-position of the imide, the C3 and C4 positions of the pyrrole ring, and the C=C double bond.
-
N1-Position Substitution: Substitution at the nitrogen atom is a primary strategy for modulating the pharmacological profile. The introduction of various alkyl or aryl groups can significantly influence potency and selectivity. For instance, N-aryl-3,4-dimethylmaleimides are commonly synthesized to introduce aromatic substituents that are often crucial for biological activity.[1] The nature of the N-substituent can impact lipophilicity, steric interactions within the binding pocket of a target protein, and overall molecular geometry.
-
C3 and C4-Position Substitution: Modifications at the C3 and C4 positions of the pyrrole ring also play a critical role in defining the activity of these analogs. Introducing substituents like methyl or ethyl groups can enhance steric bulk and influence the electronic nature of the ring. For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have shown significant anti-inflammatory and antiproliferative activities.[2][6]
-
Michael Reactivity: The electrophilic double bond of the maleimide ring is a key feature, allowing for covalent modification of nucleophilic residues, such as cysteine thiols, in proteins.[5][7] This reactivity is responsible for the mechanism of action of many maleimide-based inhibitors. The substituents at the C3 and C4 positions can influence the reactivity of this Michael acceptor system.
Comparative Analysis of Biological Activity
The versatility of the pyrrole-2,5-dione scaffold is evident from the diverse biological activities exhibited by its analogs. The following sections and tables summarize the quantitative data from various studies.
Pyrrole-2,5-dione derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, often by inducing apoptosis.[8][9] The SAR studies reveal that the nature of the substituent on the nitrogen atom is a critical determinant of this activity.
| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Pyrrole-2,5-dione | Benzyltriazole | SK-Mel-28 (Melanoma) | ~25 | [5][9] |
| 2 | Pyrrole-2,5-dione | Benzyltriazole | SK-Mel-103 (Melanoma) | ~50 | [5][9] |
| 3 | Pyrrole-2,5-dione | Benzyltriazole | HUVEC (Normal) | >100 | [5][9] |
| 4 (5k) | Pyrrolo[2,3-d]pyrimidine | 4-chlorobenzylidene hydrazide | MCF-7 (Breast) | 31 | [10] |
| 5 (5k) | Pyrrolo[2,3-d]pyrimidine | 4-chlorobenzylidene hydrazide | A549 (Lung) | 33 | [10] |
| 6 (5k) | Pyrrolo[2,3-d]pyrimidine | 4-chlorobenzylidene hydrazide | Caco-2 (Colon) | 34 | [10] |
Table 1: Cytotoxicity of N-Substituted Pyrrole-2,5-dione Analogs against Various Cancer Cell Lines. The data highlights the selectivity of certain analogs for cancer cells over normal cells. For example, the benzyltriazole derivative shows significantly higher toxicity in melanoma cell lines compared to normal HUVEC cells.[5][9]
The pyrrole-2,5-dione scaffold is a key component of several multi-targeted tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as sunitinib.[10][11] Modifications on the pyrrole and oxindole rings are crucial for inhibitory activity and selectivity.
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | Pyrrole indolin-2-one | VEGFR-2, PDGFRβ | Potent Inhibition | [11] |
| 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 40 | [10] |
| 5k | Pyrrolo[2,3-d]pyrimidine | Her2 | 102 | [10] |
| 5k | Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 204 | [10] |
| 5k | Pyrrolo[2,3-d]pyrimidine | CDK2 | 118 | [10] |
Table 2: Kinase Inhibitory Activity of Pyrrole-2,5-dione Analogs. Compound 5k, a pyrrolo[2,3-d]pyrimidine derivative, demonstrates potent inhibition against multiple kinases, comparable to the well-known TKI sunitinib.[10]
Derivatives of 1H-pyrrole-2,5-dione have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][12]
| Compound ID | Biological Target | Assay | IC50 | Reference |
| 2a | Pro-inflammatory Cytokines | IL-6 & TNF-α Production | Strongest Inhibition | [2][6] |
| 9d (MPO-0029) | COX-2 | PGE2 Production | 8.7 nM | [12] |
| 9d (MPO-0029) | COX-2 | Enzyme Inhibition | 6.0 nM | [12] |
| Celecoxib | COX-2 | Enzyme Inhibition | >1000 nM (for COX-1) | [12] |
Table 3: Anti-inflammatory Activity of 1H-Pyrrole-2,5-dione Derivatives. Compound 9d was identified as a highly potent and selective COX-2 inhibitor, surpassing the activity of the standard drug celecoxib.[12] Compound 2a showed the strongest inhibition of pro-inflammatory cytokine production among the tested series.[2]
Certain pyrrole-2,5-dione analogs have shown significant antioxidant properties. Structure-activity relationship studies, supported by DFT calculations, have indicated that compounds with a low HOMO-LUMO energy gap tend to exhibit higher antioxidant activity.[13][14]
| Compound ID | Antioxidant Assay | Activity | Reference |
| 5e, 5g, 5h, 5m | DPPH Radical Scavenging | Outstanding | [13][14] |
Table 4: Antioxidant Activity of Pyrrole-2,5-dione Analogs. Several synthesized motifs demonstrated excellent antioxidant properties.[13]
Mandatory Visualizations
Caption: Logical flow of SAR for pyrrole-2,5-dione analogs.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cibtech.org [cibtech.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maleimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Efficacy Showdown: Novel 1H-Pyrrole-2,5-Dione Inhibitors Challenge Existing Drug Therapies
For Immediate Release
A comprehensive analysis of emerging 1H-pyrrole-2,5-dione inhibitors reveals their potential to significantly outperform established drugs in key therapeutic areas, including inflammatory conditions and hypercholesterolemia. This comparative guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a detailed look at the efficacy and underlying mechanisms of this promising class of compounds.
Targeting Cyclooxygenase-2 (COX-2) with Superior Potency and Selectivity
A novel 1H-pyrrole-2,5-dione derivative, 4-(4-(4-chlorophenyl)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)benzenesulfonamide (MPO-0029) , has demonstrated remarkable potency and selectivity as a COX-2 inhibitor, a key target in anti-inflammatory therapies. In direct comparative studies, MPO-0029 exhibited significantly greater inhibitory activity against COX-2 than the widely used nonsteroidal anti-inflammatory drug (NSAID), celecoxib.
The enhanced selectivity of MPO-0029 for COX-2 over its isoform, COX-1, suggests a potentially improved safety profile, particularly concerning gastrointestinal side effects commonly associated with less selective NSAIDs.
Quantitative Efficacy Comparison: MPO-0029 vs. Celecoxib
| Compound | Target | IC50 |
| MPO-0029 | COX-2 | 6.0 nM |
| COX-1 | >1000 nM | |
| Celecoxib | COX-2 | 55 nM |
| COX-1 | >100 µM |
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibitory Activity Assay
The inhibitory activity of the test compounds was determined using a fluorometric inhibitor screening kit. The assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. The reaction mixture contained Tris-HCl buffer, EDTA, phenol, heme, and the respective COX-1 or COX-2 enzyme. The test compounds, dissolved in DMSO, were added to the mixture. The reaction was initiated by the addition of arachidonic acid. The fluorescence generated was measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The IC50 values were calculated from the concentration-response curves.
Signaling Pathway: COX-2 Inhibition
A New Frontier in Cholesterol Management: Outperforming Ezetimibe
In the realm of cardiovascular health, a distinct 1H-pyrrole-2,5-dione derivative, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (Compound 14q) , has shown superior efficacy in inhibiting cholesterol absorption compared to the established drug, ezetimibe.[1] Preclinical in vitro studies indicate that Compound 14q possesses a more potent inhibitory effect on cholesterol uptake, positioning it as a strong candidate for the development of next-generation therapies for hypercholesterolemia.
While the initial study highlights the enhanced activity of Compound 14q, further research is warranted to fully quantify the comparative efficacy with specific IC50 values under identical experimental conditions.
Experimental Protocol: In Vitro Cholesterol Absorption Assay
The in vitro cholesterol absorption inhibitory activity of the compounds was evaluated using a cellular cholesterol uptake assay in Caco-2 cells, a human colon adenocarcinoma cell line that serves as a model for the intestinal barrier. The assay measures the uptake of a fluorescently labeled cholesterol analog, NBD-cholesterol. Caco-2 cells were seeded in 96-well plates and cultured to form a confluent monolayer. The cells were then incubated with NBD-cholesterol in the presence of the test compounds or ezetimibe as a positive control. After the incubation period, the cells were washed to remove any unincorporated NBD-cholesterol. The amount of NBD-cholesterol taken up by the cells was quantified by measuring the fluorescence intensity using a microplate reader. The percentage of inhibition was calculated by comparing the fluorescence in compound-treated wells to that in control wells.
Experimental Workflow: Cholesterol Absorption Inhibition Assay
References
Safety Operating Guide
Safe Disposal of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, a fluorinated organic compound, is crucial for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for its responsible disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1][2] This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (consult manufacturer's compatibility chart). Double-gloving may be recommended.[1]
-
Body Protection: A flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities.[1]
-
Respiratory Protection: Use a fume hood to prevent inhalation of vapors or dust.[2][3]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
Treat this compound as a hazardous waste.[4][5] Due to its chemical structure (a halogenated organic compound), it requires special disposal procedures.[2][3] Do not dispose of this chemical down the sink or in regular trash.[4][6]
2. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste in a designated, compatible container, preferably plastic.[1][7] The container must be clean, dry, and have a secure, tight-fitting lid.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][8] Store halogenated organic waste separately from other organic waste streams.[2][3]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
Ensure the SAA is inspected weekly for any signs of leakage.[8]
-
Adhere to the maximum storage limits for hazardous waste in your SAA, which is typically 55 gallons, or one quart for acutely toxic chemical waste.[7]
4. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for up to 12 months, contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
Complete any required waste collection request forms provided by your institution.[4]
5. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[4] The rinseate must be collected and disposed of as hazardous waste.[4]
-
After decontamination, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[4]
Quantitative Data Summary for Hazardous Waste Handling
| Parameter | Guideline | Citation |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste | [7] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion. | [8] |
| pH for Aqueous Waste (if applicable) | Must be between 5.5 and 10.5 for drain disposal (not applicable for this compound). | [6] |
| Maximum Storage Time in SAA | Up to 12 months (as long as accumulation limits are not exceeded). | [7] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione. The following procedures are based on the hazardous properties of structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices after handling the substance. |
| Eyes/Face | Safety glasses with side-shields or goggles | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards. |
| Skin and Body | Protective clothing | A lab coat or other protective clothing should be worn. For larger quantities or situations with a higher risk of exposure, flame-retardant and impervious clothing is advised.[1] |
| Respiratory | Respiratory protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Hazard Summary
Based on data from analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Oral Toxicity : May be harmful or fatal if swallowed.[3]
-
Skin Irritation : Causes skin irritation, and in some cases, may cause severe skin burns.[4]
-
Eye Damage/Irritation : Causes serious eye irritation or damage.[4]
-
Respiratory Irritation : May cause respiratory irritation.[4][5]
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[7]
-
Use only in a well-ventilated area or under a chemical fume hood.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Store in a cool, dry area away from incompatible materials.[5]
-
Some related compounds are light-sensitive, so storage in a dark place is recommended.
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as the product itself.
Emergency Procedures
If Swallowed:
If on Skin:
-
Immediately take off all contaminated clothing.[2]
-
Wash off with plenty of soap and water.[4]
-
If skin irritation occurs, get medical advice/attention.[4]
If in Eyes:
-
Rinse cautiously with water for several minutes.[2]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If eye irritation persists, get medical advice/attention.[4]
If Inhaled:
-
Remove the person to fresh air and keep them comfortable for breathing.[4]
-
Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
